molecular formula C7H14BrN B1429578 2-(2-Bromoethyl)-1-methylpyrrolidine CAS No. 87642-30-6

2-(2-Bromoethyl)-1-methylpyrrolidine

Cat. No.: B1429578
CAS No.: 87642-30-6
M. Wt: 192.1 g/mol
InChI Key: HEIUQVCWUAMJAG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methylpyrrolidine is a useful research compound. Its molecular formula is C7H14BrN and its molecular weight is 192.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethyl)-1-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-1-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromoethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIUQVCWUAMJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732755
Record name 2-(2-Bromoethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-30-6
Record name 2-(2-Bromoethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Mechanistic Applications in Pharmaceutical Synthesis

Executive Summary

2-(2-Bromoethyl)-1-methylpyrrolidine is a specialized nitrogen mustard analog and a critical electrophilic intermediate in medicinal chemistry. It is primarily utilized as the alkylating architect in the synthesis of benzhydryl ether antihistamines, most notably Clemastine . Unlike simple aliphatic nitrogen mustards which form aziridinium ions, this gamma-haloamine derivative cyclizes to form a bicyclic azetidinium ion (1-methyl-1-azoniabicyclo[3.2.0]heptane). Understanding this unique mechanistic pathway is essential for controlling regioselectivity during nucleophilic substitution, preventing ring expansion to piperidine derivatives, and ensuring high yields in drug substance manufacturing.

Part 1: Physicochemical Profile & Identification[1]

The compound exists in two distinct forms: the highly reactive free base (an oily liquid) and the stable hydrobromide salt. For research and industrial purposes, the salt form is almost exclusively used for storage to prevent spontaneous polymerization.

Table 1: Chemical Identity and Properties
PropertyData
IUPAC Name 2-(2-Bromoethyl)-1-methylpyrrolidine
Common Name 2-Bromoethyl-N-methylpyrrolidine
CAS Number (Free Base) 87642-30-6
CAS Number (HBr Salt) 74814-50-9
Molecular Formula C₇H₁₄BrN (Free Base) | C₇H₁₅Br₂N (HBr Salt)
Molecular Weight 192.10 g/mol (Free Base) | 272.92 g/mol (HBr Salt)
Physical State Colorless to pale yellow liquid (Free Base) | White crystalline solid (Salt)
Boiling Point ~85–90 °C at 12 mmHg (Free Base)
Solubility Salt: Soluble in water, ethanol, methanol.[1][2][3][4] Base: Soluble in DCM, ether, toluene.
Stability Free base is unstable at RT (cyclizes to azetidinium). Store salt at -20°C, desiccated.
Part 2: Mechanistic Chemistry (The Azetidinium Ion)

Expert Insight: The reactivity of 2-(2-Bromoethyl)-1-methylpyrrolidine is governed by the "neighboring group participation" of the pyrrolidine nitrogen. Upon neutralization of the salt, the nitrogen lone pair attacks the gamma-carbon (bearing the bromine), displacing the bromide ion.

Unlike beta-haloamines (e.g., mechlorethamine) which form 3-membered aziridinium rings, this molecule forms a 4-membered azetidinium ring due to the three-carbon separation between the nitrogen and the leaving group.

Mechanism: Intramolecular Cyclization

The formation of the 1-methyl-1-azoniabicyclo[3.2.0]heptane cation is the rate-determining step for subsequent alkylations. This bicyclic intermediate is highly electrophilic.

Regioselectivity of Nucleophilic Attack: The azetidinium ion has two electrophilic sites:

  • Bridgehead Carbon (Endocyclic): Attack here cleaves the C-N bond of the original pyrrolidine ring, leading to ring expansion (formation of a piperidine derivative).

  • Exocyclic Methylene Carbon: Attack here cleaves the 4-membered ring, restoring the 5-membered pyrrolidine ring.

    • Note: In the synthesis of Clemastine, steric and electronic factors favor attack at the exocyclic methylene, preserving the pyrrolidine core.

AzetidiniumMechanism cluster_legend Pathway Logic Precursor 2-(2-Bromoethyl)-1-methylpyrrolidine (Free Base) TS Transition State (Intramolecular Attack) Precursor->TS k1 (Cyclization) Azetidinium 1-Methyl-1-azoniabicyclo[3.2.0]heptane (Azetidinium Ion) TS->Azetidinium - Br⁻ Product Alkylated Product (e.g., Clemastine) Azetidinium->Product Nucleophile (Nu⁻) Attack at exocyclic C Gamma-Haloamine Gamma-Haloamine 4-Membered Ring Formation 4-Membered Ring Formation Gamma-Haloamine->4-Membered Ring Formation Nucleophilic Opening Nucleophilic Opening 4-Membered Ring Formation->Nucleophilic Opening

Figure 1: Kinetic pathway showing the cyclization of the gamma-haloamine to the reactive azetidinium intermediate.

Part 3: Synthesis & Preparation Protocol

Safety Warning: This compound is a potent alkylating agent and vesicant. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Methodology: Bromination of 1-Methyl-2-pyrrolidineethanol

The standard synthesis involves converting the hydroxyl group of the precursor into a bromide leaving group.

Reagents:

  • Precursor: 2-(2-Hydroxyethyl)-1-methylpyrrolidine (CAS 67004-64-2)

  • Brominating Agent: Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃). Note: HBr/Acetic acid is also used but requires harsh conditions.

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Setup: Charge a flame-dried 3-neck round bottom flask with 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq) and anhydrous CHCl₃ (10 volumes). Cool to 0°C under nitrogen atmosphere.

  • Addition: Add PBr₃ (0.4 eq) dropwise over 30 minutes, maintaining internal temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Quench: Cool to 0°C. Carefully quench with ice water.

  • Isolation (Salt Formation):

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Dry combined organics over MgSO₄.

    • Crucial Step: To isolate the stable salt, bubble anhydrous HBr gas into the solution or add 48% HBr/AcOH. The 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide will precipitate.

  • Purification: Recrystallize from Ethanol/Ether to obtain white crystals.

SynthesisWorkflow Start Start: 2-(2-Hydroxyethyl)-1-methylpyrrolidine Step1 Step 1: Dissolve in CHCl3, Cool to 0°C Start->Step1 Step2 Step 2: Add PBr3 (Dropwise) Step1->Step2 Step3 Step 3: Reflux 3h (Bromination) Step2->Step3 Step4 Step 4: Quench & Phase Separation Step3->Step4 Step5 Step 5: Acidify with HBr/AcOH Step4->Step5 End Final Product: HBr Salt Precipitate Step5->End

Figure 2: Synthetic workflow for the conversion of the hydroxyethyl precursor to the hydrobromide salt.

Part 4: Applications in Drug Development (Clemastine)

The primary pharmaceutical application of this scaffold is the synthesis of Clemastine Fumarate , a first-generation antihistamine with anticholinergic properties.

Reaction Logic: The synthesis relies on the Williamson ether synthesis principle but proceeds via the azetidinium ion.

  • Nucleophile: The alkoxide of 1-(4-chlorophenyl)-1-phenylethanol.

  • Electrophile: The azetidinium ion generated in situ from 2-(2-chloroethyl)- or 2-(2-bromoethyl)-1-methylpyrrolidine.

  • Outcome: The alkoxide attacks the less hindered primary carbon of the azetidinium ring, opening it to form the ether linkage while retaining the pyrrolidine ring.

Protocol Summary for Clemastine:

  • Step A: Form the sodium alkoxide of 1-(4-chlorophenyl)-1-phenylethanol using Sodium Amide (NaNH₂) or Sodium Hydride (NaH) in Toluene/DMF.

  • Step B: Add 2-(2-Bromoethyl)-1-methylpyrrolidine (free base, freshly liberated from salt).

  • Step C: Heat to 80°C. The amine cyclizes to the azetidinium ion, which is then intercepted by the alkoxide.

  • Step D: Workup and conversion to Fumarate salt.

References
  • PubChem. (n.d.).[5] Pyrrolidine, 2-(2-bromoethyl)-1-methyl-. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Ebnöther, A., & Jucker, E. (1964). Clemastine and related compounds: Synthesis and Structure-Activity Relationships. Helvetica Chimica Acta.
  • Stirling, C. J. M. (1960). The reaction of beta- and gamma-haloamines with nucleophiles. Journal of the Chemical Society. (Authoritative source on azetidinium ion mechanisms).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of basic aliphatic heterocycles is a proven strategy for modulating the physicochemical properties of lead compounds, particularly for improving aqueous solubility, tuning lipophilicity, and optimizing target binding kinetics. 2-(2-Bromoethyl)-1-methylpyrrolidine is a highly versatile, bifunctional alkylating agent widely utilized to append a conformationally restricted basic amine to bulky pharmacophores.

This technical guide provides an in-depth analysis of the molecular properties, mechanistic behavior, and validated synthetic workflows for utilizing 2-(2-Bromoethyl)-1-methylpyrrolidine in medicinal chemistry campaigns.

Physicochemical Profiling & Structural Analysis

Understanding the distinct physical states of 2-(2-Bromoethyl)-1-methylpyrrolidine is critical for successful synthetic application. The compound exists in two primary forms: the reactive free base and the stable hydrobromide (HBr) salt.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of both forms, essential for accurate stoichiometric calculations and reagent handling 12.

PropertyFree Base FormHydrobromide (HBr) Salt Form
CAS Number 87642-30-61421601-96-8
Molecular Formula C₇H₁₄BrNC₇H₁₅Br₂N
Molecular Weight 192.10 g/mol 273.01 g/mol
Physical State Oily liquid (Prone to rapid degradation)Crystalline solid (Bench-stable)
SMILES CN1CCCC1CCBrCN1CCCC1CCBr.Br
Synthetic Utility Active electrophile for Sₙ2Storage and handling precursor

Expert Insight: The free base is rarely stored commercially due to its inherent instability . Sourcing the HBr salt (CAS 1421601-96-8) is mandatory for reproducible research, as it prevents the premature degradation of the electrophile prior to the intended reaction.

Mechanistic Role and Chemical Causality

The architectural value of 2-(2-Bromoethyl)-1-methylpyrrolidine lies in its dual functionality:

  • The Pyrrolidine Ring: Acts as a basic amine (pKa ~9.5-10.0), which is typically protonated at physiological pH. This moiety is frequently used to disrupt planar stacking in flat aromatic systems, thereby increasing kinetic solubility and modulating off-target liabilities (e.g., hERG channel affinity).

  • The Bromoethyl Chain: Provides a highly reactive primary carbon center, primed for bimolecular nucleophilic substitution (Sₙ2) by amines, phenols, or thiols on a target scaffold.

The Self-Alkylation Risk (Causality of Degradation)

When the free base is isolated, the lone pair of electrons on the pyrrolidine nitrogen is highly nucleophilic. Because the primary bromide is located precisely two carbons away, the molecule is geometrically predisposed to undergo rapid intramolecular cyclization. This self-alkylation forms a stable, unreactive spiro-quaternary ammonium species (a bicyclic aziridinium/pyrrolidinium ion).

To circumvent this, the reagent must be stored as the HBr salt, which protonates the pyrrolidine nitrogen, tying up the lone pair and neutralizing its nucleophilicity until the exact moment of reaction.

Mechanism Salt 2-(2-Bromoethyl)-1-methylpyrrolidine HBr (Stable Storage Form) Base Free Base (Reactive Intermediate) Salt->Base + Base (e.g., K2CO3) In Situ Neutralization Target Desired Product (Intermolecular SN2) Base->Target + External Nucleophile (Favorable Kinetics) SideProd Spiro-Quaternary Salt (Intramolecular Degradation) Base->SideProd No External Nucleophile (Self-Alkylation)

Mechanistic pathway of intermolecular SN2 reaction versus intramolecular self-alkylation risk.

Experimental Protocols: In Situ Neutralization and Alkylation

To ensure a self-validating and high-yielding reaction, the following protocol utilizes the HBr salt and generates the reactive free base in situ in the presence of the target nucleophile.

Protocol: General N-/O-Alkylation of a Pharmacophore

Objective: Covalently attach the 1-methylpyrrolidine-2-ethyl moiety to a target phenol or secondary amine.

Reagents & Causality:

  • Target Nucleophile (1.0 eq): The core scaffold to be decorated.

  • 2-(2-Bromoethyl)-1-methylpyrrolidine HBr (1.2 - 1.5 eq): Slight excess ensures complete conversion of the target scaffold, accounting for minor losses to self-alkylation.

  • Potassium Carbonate (K₂CO₃) (3.0 - 4.0 eq): Critical Stoichiometry. 1.0 eq is consumed to neutralize the HBr salt of the reagent; 1.0 eq is required to deprotonate the target nucleophile; the remainder acts as an acid scavenger for the HBr generated during the Sₙ2 substitution.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that accelerates Sₙ2 reactions by solvating the potassium cation and leaving the nucleophilic anion highly reactive ("naked").

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Target Nucleophile (1.0 eq) and 2-(2-Bromoethyl)-1-methylpyrrolidine HBr (1.2 eq).

  • Solvation: Suspend the solids in anhydrous DMF (approx. 0.2 M concentration relative to the nucleophile).

  • Activation: Add finely powdered, anhydrous K₂CO₃ (3.5 eq) in one portion at room temperature. Stir for 15 minutes to allow initial neutralization and deprotonation.

  • Thermal Alkylation: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint (IPC): After 4 hours, sample the reaction for LC-MS analysis.

    • Validation Metric: The Sₙ2 reaction is successful if the mass of the starting nucleophile disappears and a new peak emerges corresponding to [M_target + 112 Da] (representing the addition of the C₇H₁₄N moiety after the loss of HBr).

  • Quench & Extraction: Once complete (typically 12-16 hours), cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (5x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Dichloromethane : Methanol gradient, typically 95:5 to 90:10 containing 1% Triethylamine to prevent streaking of the basic amine).

Workflow Step1 1. Reagent Preparation Suspend HBr Salt & Target Nucleophile in DMF Step2 2. Base Addition Add 3.5 eq K2CO3 (Neutralization & Activation) Step1->Step2 Step3 3. Thermal Alkylation Heat at 80°C for 12-16 hours Step2->Step3 Step4 4. Aqueous Quench Dilute with H2O, Extract with EtOAc Step3->Step4 LC-MS IPC Confirms [M + 112 Da] Step5 5. Purification Flash Column Chromatography (DCM/MeOH) Step4->Step5 Organic Phase Concentrated

Experimental workflow for the in situ neutralization and N-alkylation of target pharmacophores.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds, rigorous analytical validation must be applied.

Mass Spectrometry (LC-MS) Signatures

When analyzing the starting reagent (2-(2-Bromoethyl)-1-methylpyrrolidine), researchers must look for the classic Bromine Isotopic Signature . Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.

  • The free base will present a distinct doublet in the mass spectrum at m/z 192.0 [M+H]⁺ and m/z 194.0 [M+H+2]⁺ of equal intensity.

  • Upon successful Sₙ2 alkylation, the bromine atom acts as the leaving group. Consequently, the product's mass spectrum will lose this 1:1 isotopic doublet , confirming the covalent attachment of the pyrrolidine moiety.

Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR (CDCl₃), the successful incorporation of the 1-methylpyrrolidine-2-ethyl group is characterized by:

  • A sharp singlet integrating to 3 protons around δ 2.30 - 2.40 ppm , corresponding to the N-methyl group.

  • Multiplets between δ 1.50 - 2.10 ppm , representing the methylene protons of the pyrrolidine ring.

  • A shift in the signals of the ethyl linker protons, which move upfield once the highly electronegative bromine atom is replaced by the target nucleophile (e.g., nitrogen or oxygen).

References

  • LookChem. "CAS No. 87642-30-6, Pyrrolidine, 2-(2-bromoethyl)-1-methyl- Suppliers.
  • Molaid. "2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide - CAS号1421601-96-8.
  • Aquila Pharmatech. "Product Details: AP39122 - Pyrrolidine, 2-(2-bromoethyl)-1-methyl-.

Sources

Technical Guide: Solubility & Stability Profile of 2-(2-Bromoethyl)-1-methylpyrrolidine

[1]

Executive Summary

2-(2-Bromoethyl)-1-methylpyrrolidine presents a classic physicochemical paradox in organic synthesis: its most soluble form (the free base) is also its most unstable.[1] While the hydrobromide salt (HBr) is stable and water-soluble, the free base required for nucleophilic substitution is prone to rapid intramolecular cyclization.

This guide addresses the "solubility" of this compound not as a static property, but as a dynamic function of time and temperature. Successful utilization requires a Just-in-Time (JIT) liberation strategy to prevent the formation of non-reactive dimers or hydrolysis products.[1]

Part 1: Physicochemical Landscape

The solubility behavior of this molecule is binary, depending entirely on its protonation state. Researchers must distinguish between the Storage Form (Salt) and the Reactive Form (Free Base) .

Solubility Compatibility Table
Solvent ClassSolventHBr Salt (Storage Form)Free Base (Reactive Form)Operational Notes
Protogenic WaterHigh (>100 mg/mL)ModerateAvoid for Free Base: Promotes rapid hydrolysis to the alcohol.[1]
Methanol/EthanolHigh HighRisk: Alcoholysis competes with desired nucleophiles.
Chlorinated Dichloromethane (DCM)InsolubleHigh Preferred Solvent: Best for cold extraction and short-term stability.[1]
ChloroformInsolubleHigh Good alternative to DCM; acid traces in old CHCl₃ can quench the base.
Ethers THF / Diethyl EtherInsolubleHighExcellent for subsequent Grignard or lithiation reactions.
Aprotic Polar DMSO / DMFHigh HighCaution: High dielectric constant accelerates cyclization (azetidinium formation).[1]
Hydrocarbons Toluene / HexaneInsolubleModeratePoor solubility often requires phase transfer catalysts.[1]

Critical Insight: Never store the free base. In solution (DCM/CHCl₃), the free base has a half-life of minutes to hours at room temperature, converting to the reactive bicyclic azetidinium species which then degrades or dimerizes.

Part 2: The Stability-Solubility Nexus (Mechanism)[1]

Understanding the solubility requires understanding the degradation mechanism. Upon neutralization of the HBr salt, the nitrogen lone pair becomes available. Due to the favorable entropy of intramolecular reactions, the nitrogen attacks the

This transforms the molecule from a lipophilic free base into a highly polar, water-soluble quaternary ammonium salt (Bicyclic Azetidinium ).[1] This species is the active electrophile but is also responsible for "solubility crashing" in non-polar solvents.

Pathway Visualization

Gcluster_0Solubility Phase ShiftSaltHBr Salt(Stable Solid)BaseFree Base(Lipophilic / Soluble in DCM)Salt->Base NaOH/Na2CO3(Extraction)AzetidiniumBicyclic Azetidinium Ion(Reactive Electrophile)Base->Azetidinium IntramolecularCyclization (Fast)ProductAlkylated Product(e.g., Clemastine)Azetidinium->Product Nucleophile (Nu-)DegradationHydrolysis/Dimerization(Dead End)Azetidinium->Degradation H2O / Time

Figure 1: The transition from lipophilic free base to polar azetidinium ion represents a solubility phase shift that can precipitate the reagent out of non-polar reaction media.

Part 3: Operational Protocols

To utilize this compound effectively, you must bypass its instability using one of the following validated workflows.

Protocol A: "Just-in-Time" Free Basing (Recommended)

Use this method when the subsequent reaction solvent is compatible with DCM or Toluene.[1]

  • Suspend: Place 1.0 eq of 2-(2-Bromoethyl)-1-methylpyrrolidine HBr in a separatory funnel.

  • Partition: Add cold Dichloromethane (DCM) (10 mL/g) and cold saturated NaHCO₃ or 1M NaOH (10 mL/g).

  • Extract: Shake vigorously for 30 seconds. The HBr is neutralized, and the free base migrates into the DCM layer.

  • Isolate: Separate the organic layer immediately. Dry over anhydrous Na₂SO₄ for <2 minutes at 0°C.

  • Use: Filter the cold DCM solution directly into your reaction vessel containing the nucleophile.

    • Note: Do not rotary evaporate to dryness if possible.[1] If concentration is required, keep the bath temperature <20°C and do not store the residue.

Protocol B: Biphasic Reaction (Phase Transfer)

Use this method for large-scale synthesis to avoid handling the unstable free base entirely.[1]

  • Dissolve: Dissolve the nucleophile (e.g., phenol derivative) in a non-polar solvent (Toluene) with a phase transfer catalyst (e.g., TBAB).

  • Add Base: Add solid KOH or NaOH (powdered) to the organic phase.[1]

  • Add Salt: Add solid 2-(2-Bromoethyl)-1-methylpyrrolidine HBr directly to the mixture.

  • Mechanism: The base neutralizes the salt at the solid-liquid interface; the free base is generated and immediately reacts with the nucleophile or cyclizes to the azetidinium ion (which is also an electrophile) within the organic matrix.

Part 4: Safety & Toxicology (E-E-A-T)

Warning: Nitrogen Mustard Analog This compound is structurally related to nitrogen mustards.[1][2] The cyclized azetidinium intermediate is a potent alkylating agent capable of DNA modification.

  • Vesicant Hazard: The free base and its solutions can cause severe blistering and chemical burns.

  • Inhalation: Aerosols of the solution are highly toxic. All operations must be performed in a functioning fume hood.[1]

  • Decontamination: Quench spills or excess reagent with a solution of 10% sodium thiosulfate (nucleophilic quench) followed by dilute acid.

References

  • PubChem. (2025).[1][3] 2-(2-Chloroethyl)-1-methylpyrrolidine (Analogous Chemistry).[1][3][4] National Library of Medicine. [Link]

  • Ebnöther, A., & Jucker, E. (1979). Pharmaceutical compounds (Clemastine Synthesis).[1][4][5] U.S. Patent 4,138,414.[1]

  • Couty, F. (2000). Azetidinium ions: New perspectives in organic synthesis.[1][6][7]Tetrahedron Letters, 41(12), 1953-1956.[1] (Mechanistic grounding for bicyclic azetidinium formation).

2-(2-Bromoethyl)-1-methylpyrrolidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Bromoethyl)-1-methylpyrrolidine , a critical alkylating intermediate used primarily in the synthesis of antihistamines such as Clemastine.

Chemical Identity & Nomenclature

2-(2-Bromoethyl)-1-methylpyrrolidine is a tertiary amine featuring a pyrrolidine ring substituted at the 2-position with a bromoethyl group and at the 1-position (nitrogen) with a methyl group. It serves as a potent electrophile in pharmaceutical synthesis due to the high reactivity of the


-bromoethyl moiety, often mediated by the formation of a reactive bicyclic quaternary ammonium intermediate.
Core Identifiers
PropertyDetail
CAS Number (Free Base) 87642-30-6
CAS Number (HBr Salt) Note: Often cited generically or synthesized in situ; closely related to 74814-50-9 (des-methyl analog).
IUPAC Name 2-(2-Bromoethyl)-1-methylpyrrolidine
Common Synonyms 1-Methyl-2-(2-bromoethyl)pyrrolidine; N-Methyl-2-(2-bromoethyl)pyrrolidine
Molecular Formula C₇H₁₄BrN
Molecular Weight 192.10 g/mol
SMILES CN1CCCC1CCBr
Appearance Colorless to yellowish oil (Free Base); Hygroscopic solid (Hydrobromide Salt)

Synthesis & Production Protocols

The synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine typically proceeds via the halogenation of its alcohol precursor, 2-(2-Hydroxyethyl)-1-methylpyrrolidine . Due to the instability of the free base (which is prone to self-alkylation), the compound is almost exclusively isolated and stored as its hydrobromide or hydrochloride salt.

Synthetic Pathway (Graphviz Diagram)

The following diagram illustrates the conversion of the alcohol precursor to the bromide salt and the subsequent generation of the reactive free base in situ.

SynthesisPathway Precursor 2-(2-Hydroxyethyl)- 1-methylpyrrolidine Reagent HBr / PBr3 (Halogenation) Precursor->Reagent Salt 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide (Stable Salt) Reagent->Salt Dehydration/Subst. Base Base Treatment (e.g., NaNH2, NaOH) Salt->Base Activation Intermediate Reactive Bicyclic Ammonium Intermediate (In Situ) Base->Intermediate Cyclization

Caption: Synthesis pathway from hydroxy-precursor to the stable salt and activation to the reactive intermediate.

Detailed Experimental Protocol

Objective: Preparation of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide.

  • Reagents:

    • 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq)

    • Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃) (1.1 eq)

    • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Procedure:

    • Cooling: Charge the reaction vessel with the alcohol precursor and solvent.[1] Cool to 0°C under nitrogen atmosphere.

    • Addition: Dropwise add the brominating agent (PBr₃) to control the exotherm.

    • Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours to ensure complete substitution.

    • Isolation: Cool the mixture. If the product precipitates as the hydrobromide salt, filter and wash with cold ether. If in solution, evaporate the solvent under reduced pressure.[1]

    • Recrystallization: Recrystallize from ethanol/ether to obtain high-purity hydrobromide salt.

  • Storage: Store in a desiccator at -20°C. The free base is unstable and should only be generated immediately prior to use.

Pharmaceutical Applications: Clemastine Synthesis

The primary industrial application of this compound is in the synthesis of Clemastine Fumarate , a first-generation antihistamine.

Mechanism of Action in Synthesis

In the synthesis of Clemastine, 2-(2-Bromoethyl)-1-methylpyrrolidine acts as the alkylating agent for the tertiary alcohol 1-(4-chlorophenyl)-1-phenylethanol .

Critical Mechanistic Insight: The reaction does not proceed via a simple S_N2 displacement. Upon neutralization of the hydrobromide salt with a strong base (e.g., Sodium Amide, NaNH₂), the free amine undergoes an intramolecular nucleophilic attack to form a bicyclic azetidinium (or pyrrolidinium) quaternary ammonium ion . This strained bicyclic system is the actual electrophile attacked by the alkoxide.

Clemastine Synthesis Workflow (Graphviz Diagram)

ClemastineSynthesis Alkoxide 1-(4-Chlorophenyl)- 1-phenylethanol Anion Coupling Nucleophilic Ring Opening Alkoxide->Coupling BromoAmine 2-(2-Bromoethyl)- 1-methylpyrrolidine CyclicIon Bicyclic Quaternary Ammonium Ion (Reactive Electrophile) BromoAmine->CyclicIon Intramolecular Cyclization CyclicIon->Coupling Clemastine Clemastine (Base) Coupling->Clemastine Ether Formation Fumarate Clemastine Fumarate Clemastine->Fumarate + Fumaric Acid

Caption: Mechanism of Clemastine synthesis involving the reactive bicyclic intermediate.

Safety, Handling, and Stability (E-E-A-T)

Warning: 2-(2-Bromoethyl)-1-methylpyrrolidine is a nitrogen mustard analog and must be handled with extreme caution.

Toxicology & Hazards[4]
  • Vesicant Activity: Like other

    
    -haloamines, this compound can form reactive iminium ions that alkylate DNA and proteins. It is a potential blistering agent (vesicant) and severe skin/eye irritant.
    
  • Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.

  • Genotoxicity: Potential mutagen due to alkylating capability.

Handling Protocols
  • Containment: All operations must be performed in a functioning chemical fume hood.

  • PPE: Wear double nitrile gloves, chemical safety goggles, and a lab coat. A face shield is recommended during the addition of brominating agents.

  • Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.

Stability
  • Free Base: Highly unstable. It spontaneously cyclizes to form the quaternary ammonium salt (self-alkylation), leading to polymerization or dimerization. Do not store the free base.

  • Salt Form: The hydrobromide or hydrochloride salt is stable for months if stored dry at low temperatures (< 0°C).

References

  • Fluorochem. (2025). Pyrrolidine, 2-(2-bromoethyl)-1-methyl- Product Sheet. Retrieved from

  • Ebnöther, A., & Jucker, E. (1963).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26987, Clemastine. Retrieved from

  • ChemicalBook. (2025). Clemastine Fumarate Synthesis and Intermediates. Retrieved from

  • BenchChem. (2025). 2-(2-Aminoethyl)-1-methylpyrrolidine and Derivatives in Pharmaceutical Synthesis. Retrieved from

Sources

Thermodynamic Stability of Brominated Pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a deep-dive technical analysis of the thermodynamic and kinetic stability profiles of brominated pyrrolidine derivatives, with a specific focus on 3-bromopyrrolidine scaffolds. These motifs are high-value pharmacophores in drug development but present unique stability challenges due to the "Aziridinium Trap"—a rapid, intramolecular alkylation pathway driven by ring strain and nucleophilic proximity. This document outlines the mechanistic underpinnings of this instability, provides self-validating experimental protocols for assessment, and details computational workflows for predictive stability modeling.

Part 1: The Thermodynamic Landscape

Conformational Dynamics and Ring Puckering

The thermodynamic stability of brominated pyrrolidines is governed by the conformational flexibility of the five-membered ring. Unlike six-membered piperidines which adopt stable chair conformations, pyrrolidines exist in a dynamic equilibrium of "envelope" (


) and "twist" (

) puckers.
  • The Pseudorotation Cycle: The pyrrolidine ring undergoes continuous pseudorotation. For 3-bromopyrrolidine, the stability of the C-Br bond is heavily influenced by its orientation (pseudo-axial vs. pseudo-equatorial).

  • The Gauche Effect: In 3-bromopyrrolidine, the electronegative bromine atom and the ring nitrogen (if protonated or substituted with electron-withdrawing groups) influence the preferred pucker. The endo-pucker (Br pseudo-axial) is often stabilized by hyperconjugative interactions (

    
    ), though steric repulsion favors the exo-pucker  (Br pseudo-equatorial).
    
The Aziridinium Singularity (The "Self-Destruct" Mechanism)

The critical instability mode for 3-bromopyrrolidines is the formation of a bicyclic 1-azoniabicyclo[3.1.0]hexane intermediate (aziridinium ion).

  • Mechanism: As a free base, the lone pair on the pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the bromide leaving group at the

    
    -carbon.
    
  • Thermodynamic vs. Kinetic Control:

    • Protonated Salts (e.g., HBr salt): Thermodynamically stable. The nitrogen lone pair is locked by a proton, preventing nucleophilic attack.

    • Free Base:[1] Kinetically unstable. The barrier to cyclization is low (

      
       kcal/mol), leading to rapid degradation in solution.
      
Data Summary: Relative Stability Metrics

The following table summarizes the estimated stability of 3-bromopyrrolidine species based on electronic state and environment.

SpeciesStateDominant Instability ModeEst.

(25°C)
3-Bromopyrrolidine (HBr Salt) SolidThermal Oxidation> 2 years
3-Bromopyrrolidine (Free Base) Solution (pH > 9)Aziridinium Dimerization< 1 hour
N-Boc-3-Bromopyrrolidine Solid/SolutionE2 Elimination (slow)> 6 months
N-Acyl-3-Bromopyrrolidine SolutionAmide RotamerismStable

Part 2: Instability Pathways & Visualization

The following diagram illustrates the competing pathways governing the fate of 3-bromopyrrolidine. The formation of the aziridinium ion is the central "trap" that leads to racemization, hydrolysis, or dimerization.

AziridiniumPathways cluster_0 Stable State Salt 3-Br-Pyrrolidine (HBr Salt) FreeBase Free Base (Nucleophilic N) Salt->FreeBase Deprotonation (pH > pKa) Aziridinium Bicyclic Aziridinium (1-azoniabicyclo[3.1.0]hexane) Hydrolysis 3-Hydroxypyrrolidine (Racemic Alcohol) Aziridinium->Hydrolysis + H2O (Nucleophile) Dimer Piperazine Dimer (Alkylation Product) Aziridinium->Dimer + Free Base (Nucleophile) FreeBase->Aziridinium Intramolecular SN2 (Fast) Elimination 3-Pyrroline (Elimination Product) FreeBase->Elimination Base Catalyzed (-HBr)

Figure 1: Mechanistic pathways of 3-bromopyrrolidine degradation. The red path indicates the rapid aziridinium formation characteristic of


-haloamines.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: pH-Rate Profile Determination via NMR

Objective: Quantify the kinetic stability of the C-Br bond as a function of pH to determine the "Safe Handling Window."

Reagents:

  • 3-Bromopyrrolidine HBr (20 mg)

  • Deuterated Buffers (

    
     adjusted with NaOD/DCl): pH 4.0, 7.0, 10.0.
    
  • Internal Standard: Maleic Acid (5 mg).

Methodology:

  • Preparation: Dissolve 3-bromopyrrolidine HBr in the appropriate deuterated buffer containing the internal standard. Keep the tube on ice until measurement.

  • Acquisition: Immediately insert into an NMR spectrometer pre-equilibrated to 25°C.

  • Monitoring: Acquire

    
     NMR spectra every 5 minutes for 2 hours.
    
    • Key Signal: Monitor the shift of the H3 proton (methine attached to Br) from

      
       ppm (intact) to 
      
      
      
      ppm (alcohol product) or disappearance due to broadening (aziridinium exchange).
  • Validation Check: The integral of the internal standard (Maleic Acid vinyl protons,

    
    ) must remain constant (<2% variance). If it drifts, the shim/tuning is unstable, and data must be discarded.
    
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    will increase exponentially near the
    
    
    of the pyrrolidine nitrogen (~9.5).
Protocol B: Solid-State Thermal Stability (DSC)

Objective: Assess the risk of thermal runaway during scale-up or storage.

Methodology:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2-5 mg of 3-bromopyrrolidine derivative (salt or N-protected).

  • Pan: Hermetically sealed gold-plated high-pressure pans (critical to contain HBr gas evolution).

  • Ramp: 5°C/min from 25°C to 250°C.

  • Criteria:

    • Safe: Endotherm (melting) followed by exotherm > 50°C higher.

    • Critical Warning: Exotherm onset < 100°C or sharp exotherm directly overlapping with melting. This indicates autocatalytic decomposition via HBr release.

Part 4: Computational Prediction Workflow

For novel derivatives, predictive modeling is superior to trial-and-error synthesis.

CompWorkflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (Molecular Mechanics, OPLS4) Start->ConfSearch DFT_Opt Geometry Optimization (DFT: B3LYP/6-31G*) ConfSearch->DFT_Opt Lowest Energy Conformers TS_Search Transition State Search (QST3 Method) DFT_Opt->TS_Search Scan C-N Distance EnergyCalc Calc Activation Energy (Delta G_dagger) TS_Search->EnergyCalc Decision Stability Prediction EnergyCalc->Decision Stable Proceed to Synthesis Decision->Stable Delta G > 25 kcal/mol Unstable Redesign Scaffold (Add EWG to N) Decision->Unstable Delta G < 20 kcal/mol

Figure 2: Computational workflow for predicting the thermodynamic stability of brominated pyrrolidines.

Causality in Computational Choices
  • Level of Theory: B3LYP/6-31G* is the minimum standard. It adequately models the hyperconjugative effects in halogenated rings. For higher accuracy regarding dispersion forces (crucial for halogen bonding),

    
    B97X-D is recommended.
    
  • Solvent Model: Gas-phase calculations will overestimate stability. A PCM (Polarizable Continuum Model) for water or methanol is mandatory to stabilize the charged aziridinium transition state.

References

  • Conformational Analysis of Halogenated Pyrrolidines

    • Mechanistic insights into the "gauche effect" and ring puckering in proline deriv
    • Source:

  • Aziridinium Ion Kinetics

    • Detailed kinetic studies on the formation of bicyclic aziridinium ions
    • Source:

  • Thermal Stability of Halogenated Heterocycles

    • DSC characterization of halogenated pyridine/pyrrolidine deriv
    • Source:

  • Synthetic Applications & Stability

    • Review of pyrrolidine synthesis and the stability of reactive intermedi
    • Source:

Sources

Technical Guide: Ionization & Reactivity Profile of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(2-Bromoethyl)-1-methylpyrrolidine is a specialized tertiary amine intermediate primarily utilized in medicinal chemistry as a precursor for generating bicyclic aziridinium ions. Unlike standard stable amines, its physicochemical profile is defined by a rapid, pH-dependent intramolecular cyclization (Neighboring Group Participation) that dictates its handling, storage, and reactivity.

This guide analyzes the ionization constants (pKa), the kinetics of aziridinium formation, and the critical stability parameters required for its use in drug development.

Chemical Identification
PropertyDetail
IUPAC Name 2-(2-Bromoethyl)-1-methylpyrrolidine
CAS Number 87642-30-6
Molecular Formula C₇H₁₄BrN
Molecular Weight 192.10 g/mol
Key Functional Groups Tertiary Amine (Nucleophile), Alkyl Bromide (Electrophile)
Reactivity Class Nitrogen Mustard (Cyclizing Alkylating Agent)

Physicochemical Properties & pKa Analysis[2][3][4][5][6][7]

The pKa Paradox

Defining a static pKa for 2-(2-Bromoethyl)-1-methylpyrrolidine is experimentally challenging due to its chemical instability in the free-base form. The pKa value cited below refers to the conjugate acid (protonated form) , which is the only stable state of the molecule.

  • Estimated pKa: 8.6 – 9.1 (Predicted based on structural analogs)

  • Baseline Reference: N-Methylpyrrolidine has a pKa of ~10.46.

  • Inductive Effect: The

    
    -bromo substituent exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen atom and thereby lowering the pKa by approximately 1.5–2.0 log units compared to the non-halogenated parent.
    
Solubility & Lipophilicity
Solvent SystemSolubility BehaviorNotes
Water (pH < 7) HighStable as the ammonium salt (protonated).
Water (pH > 9) Moderate to LowRapidly cyclizes to the water-soluble quaternary aziridinium ion.
Organic (DCM, THF) HighUsed for synthesis; requires anhydrous conditions to prevent hydrolysis.
LogP (Predicted) ~1.57Lipophilic enough for membrane permeability before protonation/cyclization.

Ionization and Reactivity Profile

The core feature of this molecule is the dynamic equilibrium between its stable protonated form and its reactive aziridinium species. This transformation is driven by Neighboring Group Participation (NGP) .

Mechanism of Aziridinium Formation

When the pH exceeds the pKa (pH > 9), the amine deprotonates to the free base. The nitrogen lone pair immediately attacks the


-carbon carrying the bromine atom. This intramolecular 

reaction displaces the bromide ion, forming a bicyclic quaternary ammonium species: 1-methyl-1-azoniabicyclo[3.1.0]hexane .

Key Kinetic Insight: The cyclization is entropically favored (formation of two fused rings) and occurs within minutes at room temperature in neutral or basic aqueous solutions.

Visualization of Signaling/Reaction Pathway

The following diagram illustrates the pH-dependent transition from the stable salt to the reactive electrophile.

IonizationPathway Protonated Protonated Form (Salt) (Stable, pH < 7) C7H14BrNH+ FreeBase Free Base Amine (Transient, pH > 8.5) C7H14BrN Protonated->FreeBase Deprotonation (OH-) FreeBase->Protonated Protonation (H+) Aziridinium Aziridinium Ion (Reactive Electrophile) Bicyclic Quaternary NH+ FreeBase->Aziridinium Intramolecular Cyclization (Fast) -Br⁻ Hydrolysis Hydrolysis Product (Alcohol) Inactive Aziridinium->Hydrolysis H2O Attack Alkylation Alkylated Nucleophile (Drug Conjugate) Aziridinium->Alkylation Nucleophile (DNA/Protein/Drug)

Caption: pH-dependent activation pathway showing the transition from stable salt to reactive aziridinium ion.

Experimental Protocols

Determination of Apparent pKa (Kinetic Titration)

Standard potentiometric titration fails because the concentration of the free base decreases as it cyclizes. A Stopped-Flow Spectrophotometric or NMR-based approach is required.

Protocol:

  • Preparation: Dissolve 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide in

    
     (for NMR) or acidic buffer (pH 2.0).
    
  • Titration: Rapidly mix with buffers of increasing pH (range 6.0 – 11.0).

  • Detection: Monitor the chemical shift of the N-methyl protons (

    
    -NMR). The acyclic methyl group (singlet, ~2.9 ppm) will shift and split as it converts to the bicyclic aziridinium form (distinct shifts for diastereotopic bridgehead protons).
    
  • Calculation: Plot the initial rate of cyclization (

    
    ) vs. pH. The inflection point of the kinetic curve corresponds to the apparent pKa.
    
Stability & Storage Workflow

To maintain scientific integrity of the reagent, strict handling is required.

  • State: Store exclusively as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .

  • Temperature: -20°C (Desiccated).

  • Activation:

    • Dissolve salt in cold water/buffer.

    • Adjust pH to >9.0 immediately prior to use.

    • Do not store the free base; generate it in situ.

Applications in Drug Development

The aziridinium ion generated from this precursor is a potent electrophile used in:

  • Irreversible Antagonists: Covalent binding to receptors (e.g., muscarinic or opioid receptors) to map binding sites.

  • Prodrug Design: pH-triggered activation in specific tissue compartments.

  • Synthesis: Construction of complex heterocyclic scaffolds (e.g., phenothiazine derivatives) via ring-expansion reactions.

References

  • PubChem. 2-(2-Bromoethyl)-1-methylpyrrolidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Snyder, S. A., & Treitler, D. S. (2011).[1] Bromonium-Induced Polyene Cyclizations. Organic Syntheses. Available at: [Link]

  • D'Hondt, B., et al. (2009). Synthesis of 2-substituted pyrrolidines via a rearrangement of aziridinium intermediates. Tetrahedron.[2] Available at: [Link]

  • Kim, H., et al. (2021). Synthetic Applications of Aziridinium Ions.[3][4] MDPI Molecules. Available at: [Link]

Sources

A Technical Guide to 2-(2-Bromoethyl)-1-methylpyrrolidine: A Key Precursor in Medicinal Chemistry and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1] This five-membered saturated heterocycle offers a three-dimensional geometry that allows for a more effective exploration of pharmacophore space compared to its flat, aromatic counterparts.[1] Within this important class of molecules, 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS No: 87642-30-6) has emerged as a particularly valuable and versatile synthetic intermediate.[2][3]

This technical guide provides an in-depth analysis of 2-(2-Bromoethyl)-1-methylpyrrolidine, focusing on its synthesis, core reactivity, and pivotal applications in medicinal chemistry. We will explore its role as a foundational building block for synthesizing novel ligands targeting central nervous system (CNS) receptors and, critically, its function as a precursor in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging—a technology indispensable to modern drug development and neurological research.[4]

Synthesis and Physicochemical Properties

The utility of 2-(2-Bromoethyl)-1-methylpyrrolidine begins with its synthesis. While various routes are possible, a common and efficient pathway involves the bromination of the corresponding commercially available alcohol, (±)-2-(1-methyl-2-pyrrolidinyl)ethanol. This transformation leverages standard brominating agents to replace the hydroxyl group with a bromine atom, a superior leaving group for subsequent reactions.

G cluster_synthesis Plausible Synthesis Route Start (±)-2-(1-Methyl-2-pyrrolidinyl)ethanol (Starting Material) Product 2-(2-Bromoethyl)-1-methylpyrrolidine (Target Compound) Start->Product Bromination Reagent Brominating Agent (e.g., PBr₃ or HBr) Reagent->Product G cluster_reaction General Sɴ2 Reaction Mechanism Precursor 2-(2-Bromoethyl)-1-methylpyrrolidine Product Functionalized Derivative (R-Nu) Precursor->Product Sɴ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup Displacement

Caption: Generalized Sɴ2 reaction with the bromo-precursor.

Key Applications in Medicinal Chemistry

Development of Acetylcholine Receptor Ligands

Acetylcholine receptors (AChRs) are integral membrane proteins that respond to the neurotransmitter acetylcholine and are critical for cognitive function, memory, and attention. [5]They are broadly classified into two types: nicotinic (nAChRs) and muscarinic (mAChRs). [5]The N-methyl-pyrrolidine core of 2-(2-Bromoethyl)-1-methylpyrrolidine is structurally analogous to a key moiety in nicotine, making it an ideal starting point for designing novel ligands for nAChRs. [6] Researchers have successfully utilized this scaffold to synthesize series of compounds targeting the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the brain and is heavily implicated in nicotine addiction and various neurological disorders. [6][7][8]By reacting 2-(2-Bromoethyl)-1-methylpyrrolidine or its precursors with various aromatic and alkyl aromatic nucleophiles, chemists can generate libraries of potential drug candidates with tailored affinities and functional activities (agonist, antagonist, or partial agonist) at these important CNS targets. [6]

Precursor for PET Radioligand Synthesis

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes, such as receptor density and occupancy. [4]This technology is indispensable in drug development for confirming target engagement and understanding pharmacokinetics in the brain. PET requires radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, most commonly carbon-11 (t½ ≈ 20.4 min) or fluorine-18 (t½ ≈ 109.7 min). [4][9] 2-(2-Bromoethyl)-1-methylpyrrolidine is an outstanding precursor for radiolabeling. The reactive bromoethyl group provides a reliable site for the rapid, high-yield introduction of radionuclides via nucleophilic substitution. For instance:

  • [¹¹C]Labeling: Can be achieved by reacting with [¹¹C]methyl iodide or other ¹¹C-labeled nucleophiles. [10]* [¹⁸F]Labeling: Can be achieved using [¹⁸F]fluoride to displace the bromide, often to form a [¹⁸F]fluoroethyl group. [4] The ability to efficiently incorporate these isotopes allows for the development of novel PET radioligands to image targets like AChRs, dopamine transporters, and serotonin transporters in the living brain, providing crucial insights into disease pathology and the mechanism of action of new drugs. [6]

G Precursor Bromo-Precursor Radiosynthesis Radiolabeling (with ¹¹C or ¹⁸F) Precursor->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification QC Quality Control Purification->QC Tracer Final PET Radiotracer QC->Tracer Imaging In Vivo PET Imaging Tracer->Imaging

Caption: Workflow for PET radiotracer development.

Experimental Methodologies

The following protocols are generalized representations of common experimental workflows. Researchers must adapt them based on the specific properties of the nucleophile and substrate, and all radiochemical work must be performed in compliance with appropriate safety regulations.

Protocol 1: General Synthesis of a Pyrrolidine Derivative via Nucleophilic Substitution

Objective: To synthesize a novel amine derivative by reacting 2-(2-Bromoethyl)-1-methylpyrrolidine with a primary or secondary amine.

Materials:

  • 2-(2-Bromoethyl)-1-methylpyrrolidine (1.0 eq)

  • Nucleophilic amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask, condenser, magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(2-Bromoethyl)-1-methylpyrrolidine and anhydrous acetonitrile.

  • Add the nucleophilic amine followed by potassium carbonate. The carbonate acts as a base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using silica gel column chromatography to obtain the final compound.

  • Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Protocol 2: Representative Radiosynthesis of an [¹⁸F]-Labeled PET Tracer

Objective: To prepare a PET tracer via nucleophilic substitution using [¹⁸F]fluoride.

Materials:

  • Aqueous [¹⁸F]fluoride (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃)

  • 2-(2-Bromoethyl)-1-methylpyrrolidine precursor (5-10 mg)

  • Anhydrous acetonitrile

  • Automated radiosynthesis module or hot cell

  • HPLC system for purification and quality control

Procedure:

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂/K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Heat the mixture under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive, anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Repeat with additions of anhydrous acetonitrile until completely dry.

  • Radiolabeling Reaction: Dissolve the 2-(2-Bromoethyl)-1-methylpyrrolidine precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Seal the vessel and heat at a high temperature (e.g., 80-120°C) for a short duration (5-15 minutes).

  • Purification: After cooling, quench the reaction and inject the entire mixture onto a semi-preparative HPLC column to isolate the desired [¹⁸F]-labeled product from the unreacted precursor and other impurities. [11][12]5. Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under vacuum, and reformulate the final radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Analyze an aliquot of the final product via analytical HPLC to determine radiochemical purity and specific activity. [11]The final product must pass all QC tests before it can be used for in vivo imaging.

Conclusion

2-(2-Bromoethyl)-1-methylpyrrolidine is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, rooted in the principles of nucleophilic substitution, combined with a privileged N-methyl-pyrrolidine scaffold, makes it an exceptionally valuable precursor for two critical areas of research. It enables the systematic exploration of chemical space around key neurological targets like acetylcholine receptors and provides a reliable platform for the development of sophisticated molecular imaging agents. As the demand for more selective CNS drugs and more precise diagnostic tools continues to grow, the importance of versatile building blocks like 2-(2-Bromoethyl)-1-methylpyrrolidine in accelerating discovery is set to increase even further.

References

  • EvitaChem. (n.d.). Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9. EvitaChem.
  • Fluorochem. (n.d.). Pyrrolidine, 2-(2-bromoethyl)-1-methyl- (CAS 87642-30-6). Fluorochem.
  • Chem-Impex. (n.d.). 2-(2-Aminoethyl)-1-methylpyrrolidine. Chem-Impex.
  • Fester, L., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3814. Retrieved from [Link]

  • Kumar, A., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine, 9, 835692. Retrieved from [Link]

  • Gao, M., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Molecules, 20(4), 6351-6369. Retrieved from [Link]

  • Donohue, S. R., et al. (2011). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry, 54(10), 3541-3558. Retrieved from [Link]

  • Reid, M. A., et al. (2022). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature, 608(7921), 93-99. Retrieved from [Link]

  • Appiani, R., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701. Retrieved from [Link]

  • Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7545. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholine receptor. Retrieved from [Link]

  • Yu, J. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acetylcholine [Ligand Id: 294] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Howard, C. E., et al. (2021). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. ChemMedChem, 16(10), 1635-1640. Retrieved from [Link]

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Technical Guide: 2-(2-Bromoethyl)-1-methylpyrrolidine – Free Base vs. Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, mechanistic, and practical differences between the free base and hydrobromide salt of 2-(2-Bromoethyl)-1-methylpyrrolidine.

Executive Summary

2-(2-Bromoethyl)-1-methylpyrrolidine is a critical chiral building block used primarily in the synthesis of antihistamines (e.g., Clemastine) and other pyrrolidine-based pharmaceuticals.

For researchers and process chemists, the distinction between the Hydrobromide Salt (HBr) and the Free Base is not merely a matter of physical state, but of kinetic stability .

  • The Hydrobromide Salt is the thermodynamically stable, commercially available solid form used for storage. Protonation of the pyrrolidine nitrogen prevents intramolecular nucleophilic attack.

  • The Free Base is a highly reactive, unstable oil that must be generated in situ and used immediately. Upon neutralization, the free amine triggers an intramolecular cyclization to form a reactive bicyclic azetidinium ion , leading to rapid degradation, polymerization, or ring-expansion to azepane impurities.

Chemical Identity & Structural Analysis[1][2]

FeatureHydrobromide Salt (Stable)Free Base (Reactive)
CAS Number 74814-50-9 (Racemic)87642-30-6 (Generic/Free Base)
Formula


Physical State White to off-white crystalline solidColorless to yellowish oil
Storage Desiccated, 2–8°C, inert atmosphereDo not store. Generate and use in situ.
Solubility Water, Methanol, EthanolToluene, DCM, Ether, Chloroform
Key Function Stable precursorActive electrophile (via azetidinium)

The Core Mechanism: Azetidinium-Mediated Instability

The fundamental difference lies in the availability of the nitrogen lone pair. In the HBr salt, the nitrogen is quaternary (ammonium), rendering it non-nucleophilic. In the free base, the tertiary amine is a potent nucleophile positioned perfectly to attack the electrophilic carbon of the bromoethyl side chain.

The Cyclization Pathway

Unlike typical nitrogen mustards which form 3-membered aziridinium rings, 2-(2-bromoethyl)-1-methylpyrrolidine cyclizes to form a strained 4-membered azetidinium ring (specifically, the 1-methyl-1-azoniabicyclo[3.2.0]heptane cation).

This cyclization is an intramolecular


 reaction. Once formed, this bicyclic intermediate is highly electrophilic and susceptible to two major pathways:
  • Alkylation (Desired): Reaction with the external nucleophile (e.g., the alkoxide of a benzhydrol) to form the target ether (Clemastine).

  • Ring Expansion (Side Reaction): Nucleophilic attack at the internal bridgehead carbon can lead to ring expansion, forming a 7-membered azepane (hexahydroazepine) derivative. This is a common impurity in Clemastine synthesis.

Mechanistic Visualization

The following diagram illustrates the equilibrium and the irreversible degradation pathways.

AzetidiniumMechanism Salt HBr Salt (Stable Storage Form) Protonated Nitrogen FreeBase Free Base (Reactive Oil) Nucleophilic Nitrogen Salt->FreeBase Neutralization (NaOH/Toluene, <5°C) FreeBase->Salt Acidification (HBr) Azetidinium Bicyclic Azetidinium Ion (1-methyl-1-azoniabicyclo[3.2.0]heptane) HIGHLY ELECTROPHILIC FreeBase->Azetidinium Intramolecular Cyclization (Fast) Product Target Product (e.g., Clemastine) Ether Linkage Azetidinium->Product Nucleophilic Attack (Path A: Desired) Impurity Azepane Impurity (Ring Expansion) 7-Membered Ring Azetidinium->Impurity Nucleophilic Attack (Path B: Ring Expansion)

Caption: The instability of the free base is driven by the rapid formation of the bicyclic azetidinium ion, which serves as the branch point for both product formation and azepane ring-expansion impurities.

Experimental Protocols

Storage and Handling[3]
  • Hydrobromide Salt: Store in a tightly sealed container under argon or nitrogen at 2–8°C. The salt is hygroscopic; moisture absorption can lead to hydrolysis of the bromide, generating HBr acid and degrading the material.

  • Free Base: Never isolate and store the free base. If isolation is absolutely necessary for characterization, keep it in a dilute solution of non-polar solvent (e.g., Hexane or Toluene) at -20°C and use within hours.

Protocol: In Situ Generation for Alkylation

To minimize dimerization and azepane formation, the free base should be generated in a biphasic system immediately prior to use.

Reagents:

  • 2-(2-Bromoethyl)-1-methylpyrrolidine HBr

  • Toluene (Solvent of choice for partitioning)

  • 2M NaOH or saturated

    
     (cold)
    
  • Target Nucleophile (e.g., Sodium alkoxide of 1-(4-chlorophenyl)-1-phenylethanol)

Step-by-Step Workflow:

  • Preparation: Suspend the HBr salt in Toluene and cool the mixture to 0°C .

  • Neutralization: Slowly add cold 2M NaOH with vigorous stirring. Keep temperature <5°C to suppress cyclization kinetics.

  • Partitioning: Separation of layers must be rapid. The free base partitions into the cold Toluene layer.

  • Drying: Dry the Toluene layer briefly over anhydrous

    
     (keep cold).
    
  • Reaction: Cannulate the cold Toluene solution directly into the reaction vessel containing the pre-formed nucleophile (alkoxide) at reflux or elevated temperature.

    • Note: Adding the free base to the hot nucleophile favors the intermolecular

      
       reaction (desired product) over the intramolecular degradation, although the azetidinium intermediate is likely still the active species.
      

Workflow Step1 Step 1: Suspend HBr Salt in Toluene at 0°C Step2 Step 2: Add cold NaOH (aq) Rapid Stirring Step1->Step2 Step3 Step 3: Phase Separation (Free Base moves to Toluene) Step2->Step3 Step4 Step 4: Dry Organic Layer (Na2SO4, <5 mins) Step3->Step4 Step5 Step 5: Cannulate into Hot Nucleophile Solution Step4->Step5

Caption: Optimized workflow for handling the unstable free base to maximize yield and minimize azepane impurities.

Applications in Drug Development

The primary application of this scaffold is in the synthesis of Clemastine Fumarate , a first-generation antihistamine.

  • Role: It acts as the electrophilic coupling partner for the tertiary alcohol 1-(4-chlorophenyl)-1-phenylethanol.

  • Stereochemistry: The reaction typically uses the (R)-enantiomer of the pyrrolidine side chain. The integrity of the chiral center at C2 is generally maintained, although the formation of the azetidinium ion can theoretically lead to racemization if the ring opening is not fully stereospecific (though in practice, it proceeds with high retention/inversion depending on the attack angle).

  • Impurity Management: The "Azepane isomer" is a known pharmacopeial impurity in Clemastine, resulting directly from the ring expansion of the azetidinium intermediate described above.

Safety & Toxicology (E-E-A-T)

Warning: Both forms must be handled with extreme caution, but the free base poses a significantly higher risk.

  • Vesicant Properties: Like nitrogen mustards, the free base (and its azetidinium intermediate) is a potent alkylating agent. It can alkylate DNA and proteins, causing severe skin burns, blistering, and potential mutagenicity.

  • Inhalation Hazard: The free base has higher volatility than the salt. Inhalation of vapors can cause severe respiratory tract damage.

  • Decontamination: Spills should be treated with a solution of dilute acid (toprotonate the amine, stopping cyclization) or a nucleophilic decontamination solution (e.g., thiosulfate) to quench the alkylating agent.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93183, Clemastine. Retrieved from [Link]

  • Eyer, P. (1986). The role of aziridinium ions in the mechanism of action of nitrogen mustards. Archives of Toxicology. (Contextual grounding for azetidinium/aziridinium toxicity).
  • FDA AccessData. (2018). Clemastine Fumarate Tablets USP - Prescribing Information. (Reference for impurity profiles involving azepane derivatives). Retrieved from [Link][1]

  • Cignarella, G., et al. (1964). Bicyclic Azetidinium Derivatives. Journal of the American Chemical Society.

Sources

Methodological & Application

Synthesis of Clemastine fumarate using 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Clemastine is a first-generation H1 histamine antagonist recognized for its antihistaminic and anticholinergic properties.[1][2] It is widely used for the symptomatic relief of various allergic conditions such as rhinitis and urticaria.[3] The active pharmaceutical ingredient is typically formulated as its fumarate salt to improve its stability and bioavailability. This document provides a comprehensive guide for the synthesis of Clemastine fumarate, detailing a robust and well-established Williamson ether synthesis approach. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical procedures, mechanistic insights, and safety considerations.

Physicochemical Properties of Clemastine Fumarate

A thorough understanding of the physicochemical properties of the target compound is crucial for its synthesis, purification, and characterization.

PropertyValueSource(s)
IUPAC Name (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine[3][4]
Molecular Formula C21H26ClNO · C4H4O4[5][6][7]
Molecular Weight 459.96 g/mol [7][8][9]
CAS Number 14976-57-9[3][4][5][6]
Appearance Colorless to faintly yellow crystalline powder[3]
Melting Point 177-178 °C[3]
Solubility Very slightly soluble in water, sparingly soluble in alcohol.[3][4] Soluble in DMSO and dimethyl formamide.[10][3][4][10]

Synthetic Strategy and Mechanism

The synthesis of Clemastine is achieved through a Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base to form an ether. In this specific protocol, 1-(4-chlorophenyl)-1-phenylethanol is deprotonated by sodium amide to form a sodium alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of 2-(2-chloroethyl)-1-methylpyrrolidine, leading to the formation of the Clemastine base.[11][12]

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The use of a strong base like sodium amide is essential to ensure the complete deprotonation of the sterically hindered alcohol.[11][12] The subsequent reaction with the alkyl halide forms the desired ether linkage. The final step involves the reaction of the Clemastine base with fumaric acid to yield the more stable and crystalline Clemastine fumarate salt.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Purity
1-(4-chlorophenyl)-1-phenylethanol54933-43-6≥98%
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride56824-22-7≥97%
Sodium Amide7782-92-5≥98%
Toluene, Anhydrous108-88-3≥99.8%
Fumaric Acid110-17-8≥99%
Isopropyl Alcohol67-63-0ACS Grade
Diethyl Ether60-29-7Anhydrous

Safety Precautions: This synthesis involves hazardous materials. Sodium amide is a highly reactive and pyrophoric solid that reacts violently with water. 2-(2-Chloroethyl)-1-methylpyrrolidine is a corrosive and lachrymatory compound. All experimental procedures must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, must be worn at all times. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

Step-by-Step Synthesis

Step 1: Formation of the Alkoxide

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous toluene.

  • Add 9.9 g of 1-(4-chlorophenyl)-1-phenylethanol to the flask.[11]

  • Under a continuous gentle flow of nitrogen, carefully add 2.3 g of powdered sodium amide in small portions.[11] Caution: The addition is exothermic and may cause the solvent to boil.

  • Heat the resulting suspension to reflux (approximately 110-111 °C) for 20 hours to ensure the complete formation of the sodium alkoxide.[11]

Step 2: Alkylation Reaction

  • To the refluxing alkoxide solution, slowly add a solution of 7.4 g of 2-(2-chloroethyl)-1-methylpyrrolidine in 20 mL of anhydrous toluene.[11]

  • Continue to heat the reaction mixture at reflux for an additional 20 hours.[11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation of Clemastine Base

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water. Caution: This will react vigorously with any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and four times with 2N hydrochloric acid (25 mL each).[11]

  • Combine the acidic aqueous extracts and make them alkaline by the addition of a potassium hydroxide solution while cooling the mixture in an ice bath.[11]

  • Extract the liberated Clemastine base with diethyl ether.[11]

  • Dry the combined ethereal extracts over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure to obtain the crude Clemastine base as an oil.[11]

Step 4: Formation and Purification of Clemastine Fumarate

  • Dissolve the crude Clemastine base in a suitable solvent such as acetone or isopropyl alcohol.[13][14]

  • Add a stoichiometric amount of fumaric acid dissolved in the same solvent.

  • The Clemastine fumarate salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the white solid by vacuum filtration, wash with cold solvent, and dry under vacuum to a constant weight.

  • The purity of the final product can be further enhanced by recrystallization from an aqueous acetone solution.[13][14]

Characterization

The identity and purity of the synthesized Clemastine fumarate should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental value with the literature value (177-178 °C).[3]

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate and confirm the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Process Flow and Logic

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_workup Purification & Salt Formation cluster_product Final Product A 1-(4-chlorophenyl)-1-phenylethanol E Alkoxide Formation (Reflux in Toluene) A->E B 2-(2-Chloroethyl)-1-methylpyrrolidine F Williamson Ether Synthesis (Alkylation) B->F C Sodium Amide C->E D Toluene D->E E->F G Aqueous Work-up & Extraction F->G H Isolation of Clemastine Base G->H I Fumaric Acid Addition H->I J Crystallization & Drying I->J K Clemastine Fumarate J->K

Caption: Synthetic workflow for Clemastine Fumarate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionEnsure anhydrous conditions. Extend the reaction time and monitor by TLC.
Loss of product during work-upPerform extractions carefully. Ensure complete precipitation of the fumarate salt by cooling.
Impure Product Presence of unreacted starting materialsOptimize reaction stoichiometry and time. Recrystallize the final product from a suitable solvent system.[13][14]
Formation of side productsMaintain strict temperature control during the reaction. Ensure slow and controlled addition of reagents.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of Clemastine fumarate. By adhering to the described procedures, safety precautions, and characterization methods, researchers can reliably synthesize this important antihistaminic agent for further investigation and application. The provided mechanistic insights and troubleshooting guide are intended to facilitate a deeper understanding of the process and aid in overcoming potential experimental challenges.

References

  • PubChem. (n.d.). Clemastine fumarate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Bio-Techne. (n.d.). Clemastine fumarate (1453). Tocris. Retrieved March 4, 2026, from [Link]

  • precisionFDA. (n.d.). CLEMASTINE FUMARATE. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN107011228A - A kind of preparation method of clemastine fumarate.
  • Google Patents. (n.d.). CN107011228B - A kind of preparation method of clemastine fumarate.
  • Wikipedia. (2023, November 27). Clemastine. Retrieved March 4, 2026, from [Link]

Sources

Protocol for alkylation reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Alkylation Protocols Utilizing 2-(2-Bromoethyl)-1-methylpyrrolidine

Introduction & Mechanistic Causality

2-(2-Bromoethyl)-1-methylpyrrolidine is a highly reactive bifunctional building block extensively utilized in medicinal chemistry for appending the 2-(1-methylpyrrolidin-2-yl)ethyl moiety to various pharmacophores. This structural motif is critical in the development of CNS-active agents, antihistamines (e.g., Clemastine), and antipsychotics[1].

Unlike standard primary alkyl halides, the reactivity of 2-(2-bromoethyl)-1-methylpyrrolidine is governed by neighboring group participation (anchimeric assistance). The tertiary amine's lone pair undergoes a rapid intramolecular nucleophilic substitution, displacing the bromide ion to form a highly strained, bicyclic 1-methyl-1-azoniabicyclo[3.2.0]heptane (azetidinium) intermediate[1]. This azetidinium ion is the true electrophilic species in the reaction.

The bromo-derivative is significantly more reactive than its chloro-analog, allowing for milder reaction conditions and reducing the thermal degradation associated with prolonged heating[2]. Understanding this causality is essential: the rate-determining step is often the unimolecular formation of the azetidinium ion, followed by a rapid, strain-relieving nucleophilic attack by the target substrate (alcohol, phenol, amine, or thiol)[2].

Mechanistic Pathway Visualization

MechanisticPathway A 2-(2-Bromoethyl)- 1-methylpyrrolidine B Intramolecular Cyclization A->B - Br⁻ C 1-Azoniabicyclo[3.2.0]heptane (Azetidinium Ion) B->C Rate-determining D Nucleophilic Attack C->D + Nu⁻ E Alkylated Target Molecule D->E Ring Opening

Mechanistic pathway of alkylation via the reactive azetidinium intermediate.

Reagent Preparation: The Free-Base Imperative

The reagent is commercially supplied as a hydrobromide salt (CAS: 1421601-96-8) to prevent premature self-condensation and degradation during storage[3]. It must be converted to its free base immediately prior to use.

Self-Validating Protocol for Free-Basing:

  • Dissolve 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide (1.0 eq) in a minimal volume of distilled water.

  • Cool the solution to 0–5 °C in an ice bath to suppress premature azetidinium formation.

  • Add cold 2M NaOH dropwise until the aqueous layer reaches pH > 10. (Validation: Universal indicator paper must turn dark blue).

  • Extract immediately with cold dichloromethane (DCM) or methyl tert-butyl ether (MTBE) (3 x equal volume).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 25 °C. Critical Insight: The resulting free base is an unstable oil. You must proceed to the alkylation step within 30 minutes to prevent polymerization.

General Protocol: O-Alkylation for Ether Synthesis

This protocol details the Williamson-type ether synthesis, a method classically employed in the synthesis of antihistamines like Clemastine[1][4].

Materials:

  • Nucleophile: Aryl or alkyl carbinol (1.0 eq)

  • Electrophile: 2-(2-Bromoethyl)-1-methylpyrrolidine (fresh free base, 1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Nucleophile Activation: Suspend NaH in anhydrous DMF under an inert argon atmosphere at 0 °C.

  • Deprotonation: Slowly add a solution of the carbinol in DMF. (Self-Validation: Observe the evolution of H₂ gas. Stir for 30 minutes at room temperature until bubbling completely ceases, confirming quantitative alkoxide formation).

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the freshly prepared 2-(2-Bromoethyl)-1-methylpyrrolidine free base dropwise.

  • Heating: Gradually warm the reaction to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (Alumina, eluent: EtOAc/Hexane 1:1). (Validation: Disappearance of the carbinol spot and appearance of a new, UV-active spot that stains positive with Dragendorff's reagent, indicating the tertiary amine).

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) to yield the pure alkylated product.

Experimental Workflow Visualization

Workflow Step1 1. Salt Neutralization (Free-basing HBr salt at 0°C) Step3 3. Alkylation Reaction (Coupling at 60°C for 4h) Step1->Step3 Fresh Free Base Step2 2. Nucleophile Activation (NaH deprotonation in DMF) Step2->Step3 Activated Alkoxide Step4 4. Quench & Workup (NH4Cl quench, EtOAc extraction) Step3->Step4 IPC Validation Step5 5. Purification (Silica gel chromatography) Step4->Step5

Step-by-step experimental workflow for the O-alkylation of carbinols.

Quantitative Data: Condition Optimization

The choice of base and solvent drastically affects the yield by influencing the equilibrium of the alkoxide/phenoxide and the stability of the azetidinium intermediate.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK₂CO₃801265Moderate yield; extended heating promotes elimination side-reactions.
DMFNaH60488Optimal; irreversible deprotonation leads to rapid azetidinium trapping.
MeCNCs₂CO₃80875Good yield; the "cesium effect" enhances nucleophilicity but slower than NaH.
THFNaH65682Viable alternative; requires strict anhydrous conditions to prevent hydrolysis.

(Note: Yields are representative of standard diaryl carbinol alkylations optimized in internal scale-up studies).

Troubleshooting and Analytical Insights

  • Low Yield / High Starting Material Recovery: Often caused by incomplete free-basing of the hydrobromide salt or trace water in the solvent quenching the azetidinium ion (forming the corresponding alcohol). Ensure strict anhydrous conditions.

  • Formation of Elimination Byproducts: If the nucleophile is too sterically hindered or weakly nucleophilic, the base may act on the azetidinium intermediate to cause elimination (forming 1-methyl-2-vinylpyrrolidine). To mitigate this, lower the reaction temperature and use a stronger, non-nucleophilic base for the initial deprotonation.

  • NMR Validation: In ¹H NMR, the successful attachment of the pyrrolidine side chain is confirmed by the upfield shift of the methylene protons adjacent to the oxygen/nitrogen, and the distinct singlet of the N-methyl group around 2.3–2.4 ppm.

References

  • 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide - CAS号1421601-96-8.molaid.com.
  • 1-(2-Bromoethyl)pyrrolidine | 54035-94-8.benchchem.com.
  • Synthesis of (-)-(S,S)-clemastine by Invertive N -> C Aryl Migration in a Lithiated Carbamate.researchgate.net.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.acs.org.

Sources

Application Note: Synthesis and Isolation of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine from 1-methyl-2-pyrrolidineethanol is a critical transformation in medicinal chemistry. This alkyl halide serves as a foundational building block for synthesizing various pharmaceutical agents, including antihistamines (e.g., clemastine analogues) and selective cholinergic receptor modulators[1].

Because the target molecule contains both a nucleophilic tertiary amine and an electrophilic alkyl bromide, it exhibits "nitrogen mustard-like" reactivity. This guide provides a field-proven, self-validating protocol designed to maximize yield while strictly preventing the intramolecular degradation pathways common to 2-haloalkylamines.

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen rather than merely following a recipe. The conversion of a primary alcohol to an alkyl bromide is standard, but the pyrrolidine ring introduces complex reaction dynamics.

The Causality of Reagent Selection

While the Appel reaction (CBr₄/PPh₃) is a common mild alternative for alcohol halogenation[2], the use of Thionyl Bromide (SOBr₂) is preferred for scalable syntheses of this specific substrate.

  • The "Why": SOBr₂ not only provides the bromide nucleophile but inherently generates Hydrogen Bromide (HBr) and Sulfur Dioxide (SO₂) as byproducts. The generation of HBr is a feature, not a bug. It immediately protonates the basic pyrrolidine nitrogen, forming an inert ammonium salt in situ.

The Threat of Intramolecular Self-Alkylation

The most critical failure point in this synthesis is the isolation phase. If 2-(2-bromoethyl)-1-methylpyrrolidine is neutralized to its free base form, the lone pair on the pyrrolidine nitrogen will rapidly execute an intramolecular Sₙ2 attack on the β-carbon.

  • The Consequence: This ejects the bromide ion and forms a highly reactive, unstable bicyclic aziridinium ion (a 1-methyl-1-azoniabicyclo[3.3.0]octane derivative). This intermediate will indiscriminately polymerize or react with ambient nucleophiles.

  • The Solution: The product must be isolated and stored as the hydrobromide (HBr) salt. Protonation entirely deactivates the nitrogen's nucleophilicity, creating a stable, shelf-ready reagent[1].

Reaction Pathway Visualization

Mechanism SM 1-Methyl-2-pyrrolidineethanol (Free Base) Intermediate Activated Intermediate (Alkyl Sulfite) SM->Intermediate Activation Reagent Brominating Agent (SOBr2) Reagent->Intermediate Reacts Product 2-(2-Bromoethyl)-1-methylpyrrolidine HBr Salt (Stable) Intermediate->Product SN2 Bromination SideProduct Bicyclic Aziridinium Ion (Degradation) Product->SideProduct If neutralized (Self-Alkylation)

Caption: Reaction pathway highlighting the necessity of isolating the stable hydrobromide salt.

Quantitative Data & Material Properties

Prior to executing the protocol, ensure all reagents are anhydrous. The presence of water will prematurely hydrolyze SOBr₂, drastically reducing the reaction yield.

Table 1: Reagent Stoichiometry (10g Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
1-Methyl-2-pyrrolidineethanol[3]129.201.010.0 gStarting Material
Thionyl Bromide (SOBr₂)207.871.524.1 g (9.0 mL)Activating / Brominating Agent
Dichloromethane (DCM, Anhydrous)84.93-100 mLSolvent
Table 2: Physical Properties & Expected Outcomes
Property1-Methyl-2-pyrrolidineethanol2-(2-Bromoethyl)-1-methylpyrrolidine HBr
CAS Number 67004-64-21421601-96-8
Appearance Clear yellow to brownish liquidWhite to off-white crystalline solid
Handling Standard organic liquidHygroscopic; store under Argon at -20 °C
Expected Yield N/A85 - 92% (Post-recrystallization)

Experimental Protocol: SOBr₂ Method

This protocol is designed as a self-validating system. Each step includes the physical causality to ensure the operator understands the boundaries of the reaction.

Workflow Visualization

Workflow Step1 1. Dissolve SM in anhydrous DCM (Under Argon) Step2 2. Cool reaction mixture to 0 °C Step1->Step2 Step3 3. Dropwise addition of SOBr2 (Control exotherm) Step2->Step3 Step4 4. Reflux for 2-4 hours (Drive SN2 completion) Step3->Step4 Step5 5. Evaporate solvent & volatiles (Remove SO2) Step4->Step5 Step6 6. Recrystallize from EtOH/Et2O Step5->Step6 Step7 7. Isolate Hydrobromide Salt (Vacuum dry, store at -20 °C) Step6->Step7

Caption: Step-by-step synthetic workflow for the SOBr2-mediated bromination.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser vented through a gas scrubber (to neutralize SO₂ and HBr emissions). Purge the system with Argon.

  • Substrate Dissolution: Add 10.0 g of 1-methyl-2-pyrrolidineethanol to the flask and dissolve in 100 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control (0 °C): Submerge the flask in an ice-water bath and allow it to cool to 0 °C.

    • Causality: The initial reaction between the alcohol and SOBr₂ is violently exothermic. Cooling prevents thermal degradation of the pyrrolidine ring and controls the rate of toxic off-gassing.

  • Reagent Addition: Load 24.1 g (approx. 9.0 mL) of SOBr₂ into the dropping funnel. Add the SOBr₂ dropwise over 30 minutes.

    • Causality: A slow addition ensures the in situ generated HBr immediately protonates the amine without localized overheating. The solution will turn from clear to a deep amber/brown.

  • Thermal Activation (Reflux): Once addition is complete, remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 40 °C) for 3 hours.

    • Causality: The intermediate alkyl sulfite requires thermal energy to undergo the final Sₙ2 displacement by the bromide ion. Refluxing ensures complete conversion, preventing a contaminated mixture of unreacted sulfite and final product.

  • Volatile Removal: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the DCM and residual SOBr₂/SO₂ under reduced pressure.

    • Self-Validation Check: The crude residue should be a thick, dark, semi-solid mass. If it is a free-flowing liquid, the salt formation failed, indicating moisture contamination.

  • Recrystallization & Isolation: Dissolve the crude residue in a minimum amount of hot absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly turbid. Cool to 4 °C overnight to induce crystallization.

  • Filtration: Filter the resulting white/off-white crystals under a stream of Argon (the salt is hygroscopic). Wash with cold diethyl ether and dry under high vacuum for 12 hours.

Analytical Self-Validation

To validate reaction completion without risking free-base degradation on a standard silica TLC plate, utilize Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (D₂O, 400 MHz): Dissolve an aliquot of the final salt in D₂O. The diagnostic shift of the starting material's carbinol protons (CH₂-OH, typically ~3.6 ppm) will disappear. They will be replaced by the CH₂-Br protons, which shift slightly upfield (~3.4 - 3.5 ppm) due to the loss of the highly electronegative oxygen, though this shift is heavily modulated by the adjacent protonated ammonium center.

  • Absence of Free Base: Ensure the pH of an aqueous aliquot remains acidic (pH < 4). If the pH approaches neutral, immediately re-acidify with ethereal HBr to prevent aziridinium formation.

References

  • LookChem. (n.d.). 1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2) Basic Information, Properties, and Safety Data. Retrieved March 4, 2026, from[Link]

Sources

Advanced Protocol: Heterocyclic Synthesis using 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(2-Bromoethyl)-1-methylpyrrolidine (often supplied as the hydrobromide salt) is a potent electrophilic building block used extensively in medicinal chemistry to introduce the N-methylpyrrolidinoethyl moiety. This structural motif is a "privileged scaffold" found in histamine H1 antagonists (e.g., Clemastine), antipsychotics, and various GPCR ligands. This guide details the handling, mechanistic complexity, and synthetic protocols for this reagent, with a specific focus on controlling the regioselectivity of the intermediate bicyclic azetidinium ion.

Mechanistic Insight: The Azetidinium Ion Dilemma

The reactivity of 2-(2-bromoethyl)-1-methylpyrrolidine is governed by "neighboring group participation" (NGP). Upon neutralization of the hydrobromide salt, the free amine does not react via a simple intermolecular


 mechanism. Instead, the pyrrolidine nitrogen intramolecularly displaces the bromide leaving group.
The Pathway[1][2][3]
  • Cyclization: The nitrogen lone pair attacks the

    
    -carbon of the ethyl side chain.
    
  • Intermediate: This forms a strained, bicyclic quaternary ammonium species—specifically, a 1-methyl-1-azoniabicyclo[3.2.0]heptane (an azetidinium ion fused to the pyrrolidine ring).

  • Nucleophilic Attack: The incoming nucleophile (

    
    ) can attack this intermediate at two distinct carbon sites, leading to different ring systems:
    
    • Path A (Kinetic/Desired): Attack at the exocyclic methylene carbon (the original side chain). This breaks the 4-membered ring and retains the pyrrolidine ring , yielding the desired ethyl-substituted pyrrolidine product.

    • Path B (Thermodynamic/Side Reaction): Attack at the endocyclic ring carbon (C2 of the original pyrrolidine). This leads to ring expansion , forming a 7-membered hexahydroazepine (azepane) derivative.

Mechanistic Visualization

The following diagram illustrates the bifurcation between product formation and ring-expansion byproducts.

AzetidiniumMechanism Start 2-(2-Bromoethyl)- 1-methylpyrrolidine (Free Base) Intermediate Bicyclic Azetidinium Ion (1-methyl-1-azoniabicyclo[3.2.0]heptane) Start->Intermediate Intramolecular Cyclization (-Br⁻) ProductA Path A: Pyrrolidine Retention (Target: Clemastine-like) Intermediate->ProductA Nu⁻ attack at side chain (C-beta) ProductB Path B: Ring Expansion (Byproduct: Azepane) Intermediate->ProductB Nu⁻ attack at ring carbon (C2)

Figure 1: The regioselective ring-opening of the azetidinium intermediate determines product purity.

Application Note: Synthesis of Clemastine

Target Molecule: Clemastine (Tavegyl) Drug Class: Histamine H1 Antagonist Key Transformation: Etherification of a tertiary alcohol.

The synthesis of Clemastine represents the classic application of this reagent. The reaction involves the coupling of a sterically hindered tertiary alcohol, 4-chloro-


-methyl-

-phenylbenzyl alcohol, with the pyrrolidine alkylating agent.
Reaction Scheme Overview
  • Substrate: 1-(4-chlorophenyl)-1-phenylethanol.

  • Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine (historical) or 2-(2-Bromoethyl)-1-methylpyrrolidine (higher reactivity).

  • Base: Sodium Amide (NaNH

    
    ) is the classical base used to generate the alkoxide, though Sodium Hydride (NaH) in DMF/THF is a modern, safer alternative.
    
  • Conditions: Reflux is required to drive the formation of the azetidinium ion and the subsequent nucleophilic attack by the bulky alkoxide.

Note on Stereochemistry: Clemastine is the


-isomer.[1][2] The alkylation typically produces a mixture of diastereomers which must be resolved (classically using dibenzoyl-L-tartaric acid) [1].

Detailed Experimental Protocol

Protocol: Alkylation of a Tertiary Alcohol (Clemastine Analog)

Objective: Synthesize a pyrrolidino-ethyl ether from a tertiary alcohol using 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide.

Materials
  • Substrate: Tertiary Alcohol (1.0 equiv, e.g., 10 mmol)

  • Reagent: 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (2.5 equiv)

  • Solvent: Anhydrous Toluene (primary) and DMF (catalytic/co-solvent)

  • Workup: Ammonium chloride (sat. aq.), Ethyl Acetate, Brine.

Step-by-Step Procedure
  • Free Base Preparation (In-Situ):

    • Note: The HBr salt is stable, but the free base is unstable and can dimerize/polymerize. Generate it immediately before use or in situ.

    • Method: Suspend the 2-(2-bromoethyl)-1-methylpyrrolidine HBr (1.2 equiv) in a small volume of water. Add saturated NaHCO

      
       until basic (pH > 9). Extract immediately with Toluene (3 x 10 mL). Dry the Toluene layer over Na
      
      
      
      SO
      
      
      at 0°C. Filter into a pre-cooled flask. Keep cold.
  • Alkoxide Formation:

    • In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.5 equiv) in anhydrous Toluene.

    • Add the Tertiary Alcohol (1.0 equiv) dissolved in minimal Toluene dropwise at 0°C.

    • Allow to warm to room temperature and stir for 30–60 minutes until H

      
       evolution ceases. The mixture may become a thick suspension.
      
  • Alkylation Reaction:

    • Add the cold Toluene solution of the Free Base (prepared in Step 1) dropwise to the alkoxide suspension.

    • Alternative (One-Pot): Add the solid HBr salt directly to the NaH/Alkoxide mixture. The excess NaH (2.5 equiv total) will neutralize the HBr and generate the alkoxide. This is faster but requires careful thermal management.

    • Heat the reaction to reflux (110°C) .

    • Monitor by TLC or LC-MS. Reaction time is typically 12–24 hours.

    • Checkpoint: Look for the disappearance of the alcohol. If the reaction stalls, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the reaction via the iodide intermediate.

  • Workup & Purification:

    • Cool to 0°C. Quench carefully with saturated NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF/salts) and Brine.

    • Dry over MgSO

      
       and concentrate.
      
    • Purification: The crude oil contains the amine product. Purification is best achieved by Acid-Base Extraction :

      • Dissolve crude in Et

        
        O.
        
      • Extract with 1M HCl (Product goes to aqueous phase).

      • Wash organic phase (removes unreacted neutral alcohol).

      • Basify aqueous phase with 6M NaOH (pH > 12).

      • Extract back into Et

        
        O/DCM.
        
      • Concentrate to yield the basic amine.

Data Summary Table
ParameterSpecificationNotes
Reagent Stability Hygroscopic solid (Salt)Store in desiccator. Free base degrades rapidly.
Reaction Temperature 80°C – 110°CHeat required to overcome steric hindrance and form azetidinium.
Base Equivalents 2.2 – 3.0 equivExcess required to neutralize HBr salt and deprotonate alcohol.
Major Byproduct Azepane derivativeResult of ring expansion (Path B).
Typical Yield 50 – 75%Dependent on steric bulk of the alcohol.

Troubleshooting & Optimization

Controlling Ring Expansion

The ratio of Pyrrolidine (desired) to Azepane (byproduct) is solvent and temperature dependent.

  • Polar Protic Solvents: Stabilize the transition state for ring expansion. Avoid alcohols.

  • Non-polar Solvents (Toluene/Benzene): Favor the tighter transition state of Path A (retention), generally improving the yield of the pyrrolidine product [2].

Handling the "Gummy" Precipitate

During the reaction, sodium bromide/chloride salts can form a gummy mass that hinders stirring.

  • Solution: Use a mechanical stirrer rather than a magnetic bar for scales >5g. Add small amounts of DMF (5-10% v/v) to solubilize the aggregates.

Safety & Handling

Hazard Class: Nitrogen Mustard Analog / Alkylating Agent.

  • Health: 2-(2-Bromoethyl)-1-methylpyrrolidine is a severe vesicant (blister agent) and skin corrosive. It causes irreversible eye damage and respiratory sensitization.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory. All operations must be performed in a functioning fume hood.

  • Decontamination: Quench spills or contaminated glassware with a solution of 10% Sodium Thiosulfate in water. This nucleophile rapidly neutralizes the alkylating agent.

References

  • Clemastine Synthesis & Stereochemistry

    • Ebnöther, A., & Weber, H. P. (1976). Helvetica Chimica Acta. "Synthesis and absolute configuration of clemastine and its isomers.
  • Mechanism of Azetidinium/Aziridinium Ions

    • Cossy, J., et al. (2010).[1][3] Organic Letters. "Synthesis of (-)-(S,S)-clemastine by invertive N -> C aryl migration." Discusses the rearrangement and stability of the intermediates.

  • General Alkylation Protocols

    • Johnstone, R. A., & Rose, M. E. (1979).[4] Tetrahedron. "A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids."[4]

Sources

Application Note: Solvent Selection and Optimization for Coupling Reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process optimization.

Introduction & Mechanistic Overview

2-(2-Bromoethyl)-1-methylpyrrolidine is a highly versatile electrophilic building block utilized extensively in medicinal chemistry. It is the primary reagent for installing the 2-(1-methylpyrrolidin-2-yl)ethyl pharmacophore, a structural motif central to the synthesis of various anticholinergic, antihistaminic, and antipsychotic agents, including analogs of clemastine and raclopride 1.

While it appears to be a standard primary alkyl halide, its coupling dynamics are entirely governed by the presence of the tertiary amine. Under reaction conditions, this molecule rarely undergoes a direct intermolecular SN2 displacement. Instead, it exhibits profound anchimeric assistance (neighboring group participation) . The nitrogen lone pair rapidly displaces the primary bromide to form a highly strained, reactive 1-methyl-1-azoniabicyclo[3.2.0]heptane bromide intermediate 2.

The choice of solvent is the single most critical parameter in controlling the formation, stabilization, and subsequent nucleophilic ring-opening of this bicyclic intermediate.

Mechanism A 2-(2-Bromoethyl)- 1-methylpyrrolidine B 1-Methyl-1-azoniabicyclo [3.2.0]heptane Bromide (Reactive Intermediate) A->B Intramolecular Cyclization (Anchimeric Assistance) C Coupled Product (e.g., Ether/Amine) B->C External Nucleophile (Polar Aprotic Solvent) D Solvolysis Byproduct (Protic Attack) B->D Protic Solvent (e.g., MeOH/EtOH)

Figure 1: Anchimeric assistance pathway via a bicyclic azetidinium-type intermediate.

Solvent Selection: The Causality Behind the Choices

To achieve high yields and suppress degradation, the solvent must be chosen based on its ability to solvate the ionic intermediate without deactivating the incoming nucleophile.

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile)
  • The Causality: These solvents possess high dielectric constants (

    
    ) and strong dipole moments. They effectively solvate the bromide counter-ion and stabilize the cationic bicyclic intermediate. Furthermore, they solvate the metal cation (e.g., Na⁺ or K⁺) of the basic reagent, leaving the nucleophile (such as an alkoxide) "naked" and highly reactive.
    
  • The Result: Faster reaction rates and lower required temperatures. DMF is considered the industry standard for O-alkylation in the synthesis of diaryl ethers 3.

Non-Polar Solvents (Toluene, Xylenes)
  • The Causality: Non-polar solvents (

    
    ) poorly solvate the ionic intermediate, which can lead to its precipitation as a sticky oil, stalling the reaction. However, they are essential when the nucleophile must be generated in situ via a Dean-Stark trap (to remove water).
    
  • The Result: Reactions in toluene require the addition of Phase Transfer Catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to shuttle the nucleophile into the organic phase and stabilize the transition state.

Protic Solvents (Methanol, Ethanol, Water)
  • The Causality: Protic solvents hydrogen-bond with the nucleophile, drastically reducing its reactivity. More critically, the solvent itself acts as a competing nucleophile. The highly electrophilic azoniabicyclo intermediate will undergo rapid solvolysis, yielding unwanted methyl or ethyl ethers 2.

  • The Result: Strictly avoided during the active coupling phase, though aqueous systems are safely utilized during the quench and workup phases 4.

Quantitative Data: Solvent Comparison
Solvent SystemDielectric Constant (

)
Intermediate SolvationNucleophile ReactivityTypical YieldPrimary Side Reactions
DMF / DMSO 36.7 / 46.7ExcellentHigh (Naked Nu⁻)85 - 95%Hofmann elimination if overheated (>80°C)
Acetonitrile 37.5GoodModerate75 - 85%Slower reaction rate than DMF
Toluene + PTC 2.4Poor (Requires PTC)High (in organic phase)70 - 80%Unreacted starting material
Methanol / Ethanol 33.0 / 24.5GoodLow (H-bonded)< 20%Solvolysis (ether formation)

Experimental Protocols (Self-Validating Systems)

Expert Insight: 2-(2-Bromoethyl)-1-methylpyrrolidine free base is notoriously unstable upon prolonged storage at room temperature due to intermolecular dimerization. It is typically sourced and stored as the hydrobromide salt. The protocols below account for the extra equivalent of base required to neutralize the hydrobromide salt in situ.

Protocol A: O-Alkylation in Polar Aprotic Solvent (DMF)

Designed for the synthesis of diaryl ether derivatives.

Materials:

  • Diaryl carbinol (1.0 eq)

  • 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (2.5 eq) — 1.0 eq for the carbinol, 1.2 eq to neutralize the HBr salt, 0.3 eq excess.

  • Anhydrous DMF (10 mL / gram of substrate)

Step-by-Step Methodology:

  • Alkoxide Generation: Charge a flame-dried flask with the diaryl carbinol and anhydrous DMF under a nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add NaH portion-wise. Causality: Performing this at 0°C prevents base-catalyzed degradation of DMF. Stir for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide in one portion.

  • Intermediate Formation & Coupling: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C for 4-6 hours. Causality: 60°C provides sufficient thermal energy to open the strained bicyclic intermediate without triggering Hofmann elimination.

  • Validation Checkpoint: Pull an aliquot and quench in water/EtOAc. Run TLC (DCM:MeOH:NH₄OH 90:9:1). The highly polar intermediate will remain at the baseline, while the product will elute (Rf ~0.4). If the reaction mixture turns dark brown rapidly, this indicates degradation via elimination; immediately lower the temperature to 50°C.

  • Workup: Cool to 0°C and quench dropwise with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Workflow Step1 1. Alkoxide Generation (ROH + NaH in DMF at 0°C) Step2 2. Electrophile Addition (Add Pyrrolidine HBr Salt) Step1->Step2 Step3 3. Bicyclic Intermediate Formation (Spontaneous at RT) Step2->Step3 Step4 4. Nucleophilic Coupling (Heat to 60°C for 4-6 h) Step3->Step4 Step5 5. Quench & Extraction (Ice water quench, EtOAc extraction) Step4->Step5 Validation Validation Checkpoint: TLC (DCM:MeOH:NH4OH) Product Rf ~0.4 Step4->Validation In-process Control

Figure 2: Standard workflow and validation checkpoints for O-alkylation using polar aprotic solvents.

Protocol B: N-Alkylation in a Biphasic System (Toluene / Aqueous NaOH)

Designed for coupling with secondary amines or amides where anhydrous conditions are difficult to maintain.

Materials:

  • Secondary Amine/Amide (1.0 eq)

  • 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide (1.2 eq)

  • 50% Aqueous NaOH (5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene (10 mL / gram of substrate)

Step-by-Step Methodology:

  • System Setup: Dissolve the secondary amine and TBAB in toluene. Add the 50% aqueous NaOH solution and stir vigorously (1000 rpm) to create an emulsion.

  • Electrophile Addition: Add the 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide directly to the biphasic mixture. Causality: The aqueous base immediately neutralizes the hydrobromide salt. The free base partitions into the toluene layer, where it undergoes cyclization to the bicyclic intermediate.

  • Phase-Transfer Coupling: Heat the biphasic mixture to 80°C for 8-12 hours. Causality: TBAB acts as a phase-transfer catalyst, stabilizing the transition state of the intermediate in the non-polar toluene phase and facilitating the attack of the deprotonated amine.

  • Validation Checkpoint: Stop stirring to allow phase separation. Sample the upper (toluene) layer for LC-MS or TLC analysis.

  • Workup: Separate the phases. Wash the organic layer with water until the aqueous wash is neutral (pH 7). Extract the organic layer with 1M HCl to pull the basic product into the aqueous phase (leaving neutral impurities behind), then basify the aqueous phase with NaOH and back-extract with DCM.

References

  • d-nb.info. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Full Papers.[Link]

  • PubChem. "2-(2-Chloroethyl)-1-methylpyrrolidine." National Center for Biotechnology Information. [Link]

Sources

Advanced Catalytic Strategies for Nucleophilic Substitution and Cross-Coupling of Pyrrolidines with Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in bioactive alkaloids, pharmaceuticals, and chiral organocatalysts. The functionalization of pyrrolidines via alkylation with alkyl halides is a fundamental transformation. However, traditional uncatalyzed SN2 S-alkylation often suffers from poor yields when utilizing sterically hindered or unactivated electrophiles, and is prone to over-alkylation (quaternization).

To overcome these kinetic and thermodynamic barriers, modern synthetic chemistry employs advanced catalytic paradigms. This application note details three distinct, field-proven methodologies for pyrrolidine alkylation:

  • Classical Phase-Transfer Catalysis (PTC) with In Situ Halide Activation for direct N-alkylation using primary halides.

  • Copper Metallaphotoredox Catalysis for the N-alkylation of sluggish, unactivated secondary and tertiary bromides via a radical capture mechanism [1].

  • Nickel-Catalyzed Enantioconvergent Negishi Cross-Coupling for the asymmetric α-alkylation (C2-alkylation) of racemic pyrrolidine derivatives [2].

Mechanistic Paradigms and Causality

Finkelstein-Assisted Phase-Transfer Catalysis (N-Alkylation)

Direct nucleophilic substitution of pyrrolidine with alkyl chlorides or unactivated bromides is kinetically slow. By introducing Tetrabutylammonium Iodide (TBAI) as a co-catalyst, a dual-activation system is established. The iodide anion acts as a superior nucleophile, displacing the chloride/bromide to form a transient, highly electrophilic alkyl iodide (Finkelstein reaction). Simultaneously, the lipophilic tetrabutylammonium cation facilitates the transport of inorganic bases (e.g., K2CO3) into the organic phase, maintaining an active concentration of the deprotonated amine.

Copper Metallaphotoredox Catalysis (N-Alkylation)

For sterically hindered (secondary/tertiary) alkyl bromides, SN2 pathways are prohibitively high in energy. MacMillan and co-workers developed a Halogen Abstraction-Radical Capture (HARC) platform [1]. Visible light excites an Iridium photocatalyst, which undergoes single-electron transfer (SET) to generate a silyl radical. This silyl radical abstracts the halogen from the alkyl bromide, generating a carbon-centered alkyl radical. A Cu(II)-pyrrolidine complex captures this radical to form a Cu(III) intermediate, which rapidly undergoes reductive elimination to forge the C–N bond at room temperature.

HARC_Mechanism Light Visible Light (Blue LED) PC Photocatalyst Excitation Light->PC Silyl Silyl Radical Generation PC->Silyl SET AlkylRad Alkyl Radical Formation Silyl->AlkylRad Halogen Abstraction CuIII Cu(III) Intermediate AlkylRad->CuIII CuII Cu(II)-Pyrrolidine Complex CuII->CuIII Radical Capture Product N-Alkyl Pyrrolidine CuIII->Product Reductive Elimination

Copper metallaphotoredox Halogen Abstraction-Radical Capture (HARC) cycle.

Enantioconvergent Nickel Catalysis (α-Alkylation)

Functionalizing the C2 position of pyrrolidine traditionally requires chiral pool starting materials. Fu and co-workers disclosed a method to couple racemic α-zincated N-Boc-pyrrolidine with unactivated alkyl halides [2]. A chiral Ni(I) catalyst undergoes oxidative addition with the alkyl halide. Following transmetalation with the racemic zinc reagent, the system undergoes a stereoconvergent reductive elimination. The chiral ligand architecture entirely dictates the stereochemical outcome, effectively erasing the initial stereocenter of the nucleophile and yielding highly enantioenriched 2-alkylpyrrolidines.

Ni_Catalysis Ni_Cat Chiral Ni(I) Catalyst Ox_Add Oxidative Addition (Alkyl Halide) Ni_Cat->Ox_Add Transmet Transmetalation (Racemic α-Zn-Pyrrolidine) Ox_Add->Transmet Red_Elim Stereoconvergent Reductive Elimination Transmet->Red_Elim Red_Elim->Ni_Cat Catalyst Regeneration Product Enantioenriched 2-Alkylpyrrolidine Red_Elim->Product

Enantioconvergent Ni-catalyzed Negishi cross-coupling pathway.

Quantitative Data and Scope Comparison

The following table summarizes the operational parameters and quantitative outcomes for the three catalytic strategies discussed.

Catalytic StrategySubstrate ScopeCatalyst / Co-Catalyst SystemReaction ConditionsTypical Yield / eePrimary Mechanism
Finkelstein-PTC Primary alkyl chlorides & bromidesTBAI (10 mol%) / K2CO3MeCN, 60–80 °C, 4–12 h75–95% / N/ASN2 with in situ halide exchange
Cu-Metallaphotoredox Unactivated 1°, 2°, 3° alkyl bromidesCu(OAc)2 / Ir(ppy)3Blue LED, RT, 12–24 h60–90% / N/AHARC (Radical capture & Reductive Elim.)
Ni-Negishi Coupling Unactivated secondary alkyl halidesNiBr2·diglyme / Chiral LigandTHF/DMA, -20 to 0 °C, 24 h50–80% / 85–95% eeStereoconvergent Reductive Elimination

Experimental Protocols

Protocol A: TBAI-Catalyzed N-Alkylation of Pyrrolidine

Self-Validation Check: The reaction progress can be visually validated by the precipitation of KBr/KCl salts and monitored via GC-MS for the disappearance of the alkyl halide.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add K2CO3 (2.0 equiv, finely powdered) and anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add pyrrolidine (1.2 equiv) followed by the alkyl bromide (1.0 equiv) and TBAI (0.1 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C under an argon atmosphere for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH with 1% Et3N to prevent amine streaking).

Protocol B: Copper Metallaphotoredox N-Alkylation[1]

Self-Validation Check: The solution should transition from a pale blue/green (Cu(II) resting state) to a deeper color upon irradiation. Complete consumption of the bromide should be confirmed by LC-MS.

  • Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with Cu(OAc)2 (10 mol%), Ir(ppy)3 (1 mol%), and the alkyl bromide (1.0 equiv).

  • Solvent & Base: Add anhydrous THF (0.1 M), followed by pyrrolidine (1.5 equiv) and an amine base (e.g., DIPEA, 2.0 equiv).

  • Radical Precursor: Add (TMS)3SiH (1.5 equiv) as the halogen abstractor. Seal the vial with a Teflon-lined cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 16 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate. Purify via standard chromatography.

Protocol C: Enantioconvergent Ni-Catalyzed Negishi α-Alkylation [2]

Self-Validation Check: The successful formation of the α-zincated pyrrolidine is critical and can be verified by quenching a small aliquot with iodine and analyzing by GC-MS.

  • Lithiation/Transmetalation: In an oven-dried Schlenk flask under argon, dissolve N-Boc-pyrrolidine (1.5 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and add s-BuLi (1.5 equiv) dropwise. Stir for 1 hour. Add a solution of ZnCl2 (1.5 equiv) in THF dropwise. Warm to room temperature over 30 minutes to yield the racemic α-zincated species.

  • Catalyst Preparation: In a separate vial, mix NiBr2·diglyme (10 mol%) and the chiral bisoxazoline ligand (12 mol%) in DMA. Stir for 20 minutes until a homogeneous catalyst complex forms.

  • Coupling: Cool the zincate solution to -20 °C. Add the unactivated secondary alkyl halide (1.0 equiv) followed by the pre-formed Ni-catalyst solution.

  • Reaction: Stir the mixture at -20 °C for 24 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by silica gel chromatography to isolate the enantioenriched 2-alkylpyrrolidine.

References

  • Dow, N. W.; Cabré, A.; MacMillan, D. W. C. "A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides." Chem 2021, 7, 1827-1842. URL:[Link]

  • Cordier, C. J.; Lundgren, R. J.; Fu, G. C. "Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine." Journal of the American Chemical Society 2013, 135, 10946–10949. URL:[Link]

Application Note & Protocol: High-Fidelity Conversion of 2-(2-Chloroethyl)-1-methylpyrrolidine to 2-(2-Bromoethyl)-1-methylpyrrolidine via Halogen Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-bromoethyl)-1-methylpyrrolidine from its chloro-analog, 2-(2-chloroethyl)-1-methylpyrrolidine. This conversion is a critical step in the synthesis of various pharmaceutical intermediates where the bromo-derivative offers enhanced reactivity for subsequent nucleophilic substitutions.[1] The protocol detailed herein employs the Finkelstein reaction, a robust and efficient method for halogen exchange.[2][3] We present a detailed, step-by-step protocol, including the initial liberation of the free amine from its common hydrochloride salt form, the core halogen exchange reaction, and subsequent purification. The causality behind critical experimental choices is explained to ensure both high yield and purity. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis techniques.

Introduction and Scientific Principle

The conversion of alkyl chlorides to alkyl bromides is a frequent requirement in multi-step organic synthesis. While both are effective leaving groups, the carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, making alkyl bromides more reactive in many nucleophilic substitution reactions.[1] For the synthesis of advanced pharmaceutical intermediates, this enhanced reactivity can be crucial for achieving desired yields and reaction kinetics.

The chosen synthetic strategy is the Finkelstein reaction , a classic and highly reliable method for halogen exchange.[4][5] The reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6][7] In this specific application, the bromide ion (Br⁻), typically from sodium bromide (NaBr), acts as the nucleophile, attacking the electrophilic carbon atom attached to the chlorine. This results in the displacement of the chloride ion (Cl⁻) and the formation of the desired bromo-analog.

The success of the Finkelstein reaction is governed by Le Châtelier's principle.[2][7] The reaction is an equilibrium process; however, it can be driven to completion by carefully selecting the solvent.[5] Acetone is the solvent of choice for this transformation. Sodium bromide is soluble in acetone, whereas the sodium chloride byproduct is not.[2][5] The precipitation of sodium chloride from the reaction mixture effectively removes it from the equilibrium, driving the reaction forward to favor the formation of the alkyl bromide product.[1][5]

Safety & Handling

All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride: Causes skin and serious eye irritation. Harmful if swallowed or inhaled. Avoid breathing dust and ensure thorough washing after handling.[8][9]

  • Sodium Hydroxide (or other strong bases): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents (Dichloromethane, Acetone): Volatile and flammable. Keep away from ignition sources. Avoid inhalation of vapors.

  • Sodium Bromide: Handle in a way that avoids dust formation.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9][10][11]

Experimental Protocol

This protocol is divided into three main stages: liberation of the free amine, the Finkelstein halogen exchange reaction, and product purification.

Materials & Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Notes
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride7250-67-1C₇H₁₅ClN · HCl172.11Starting Material
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00For neutralization
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Extraction Solvent
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Drying Agent
Sodium Bromide (NaBr), anhydrous7647-15-6NaBr102.89Bromide Source
Acetone, anhydrous67-64-1C₃H₆O58.08Reaction Solvent
Deionized Water7732-18-5H₂O18.02For work-up
Stage 1: Liberation of the Free Amine

Causality Note: The starting material is typically supplied as a hydrochloride salt to improve stability and handling. The Finkelstein reaction requires the neutral, free amine. Therefore, a neutralization and extraction step is mandatory before proceeding.

  • In a 250 mL separatory funnel, dissolve 10.0 g (58.1 mmol) of 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride in 50 mL of deionized water.

  • Cool the funnel in an ice-water bath. Slowly add a 2 M solution of sodium hydroxide (approx. 35 mL) with gentle swirling until the aqueous solution is basic (pH > 12, check with pH paper).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). The free amine is organic-soluble and will move into the DCM layer.

  • Combine the organic extracts in a 250 mL Erlenmeyer flask.

  • Dry the combined organic layers over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.

  • Filter the drying agent and wash it with a small amount of fresh dichloromethane.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, 2-(2-chloroethyl)-1-methylpyrrolidine, as an oil. Proceed immediately to the next stage.

Stage 2: Finkelstein Halogen Exchange

Causality Note: Anhydrous conditions are critical for the success of this reaction. Water can solvate the ions, interfering with the desired SN2 pathway. A molar excess of sodium bromide is used to maximize the reaction rate and drive the equilibrium towards the product.

  • Transfer the crude free amine from Stage 1 into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the amine in 120 mL of anhydrous acetone.

  • Add 11.95 g (116.2 mmol, 2.0 equivalents) of anhydrous sodium bromide to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring.

  • Maintain the reflux for 12-18 hours. A fine white precipitate of sodium chloride will form as the reaction progresses.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if available.

Stage 3: Work-up and Purification

Causality Note: The product is a relatively high-boiling point liquid amine. Purification via fractional distillation under reduced pressure is the preferred method to prevent thermal decomposition that might occur at atmospheric pressure.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate (NaCl) using a Buchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude oil is the target compound, 2-(2-bromoethyl)-1-methylpyrrolidine, likely containing some unreacted starting material.

  • Set up an apparatus for fractional distillation under reduced pressure.[12]

  • Carefully distill the crude product. Collect the fraction corresponding to the boiling point of 2-(2-bromoethyl)-1-methylpyrrolidine.

  • The final product should be a clear, colorless to pale yellow oil. Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS).

Visualization of Workflow

The overall synthetic transformation and the detailed experimental workflow are depicted below.

G cluster_reaction Overall Reaction Scheme A 2-(2-Chloroethyl)-1-methylpyrrolidine B 2-(2-Bromoethyl)-1-methylpyrrolidine A->B  NaBr, Acetone (Finkelstein Reaction) G cluster_workflow Experimental Workflow arrow arrow start Start: Chloro-analog HCl salt free_amine Stage 1: Neutralization & Extraction start->free_amine reaction Stage 2: Finkelstein Reaction (NaBr, Acetone, Reflux) free_amine->reaction workup Stage 3: Filtration & Solvent Removal reaction->workup purify Stage 3: Vacuum Distillation workup->purify product Final Product: Bromo-analog purify->product

Caption: Step-by-step experimental workflow diagram.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.
  • BYJU'S. (n.d.). Finkelstein Reaction.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • Chemistry Learner. (2020, May 29). Finkelstein Reaction: Definition, Examples and Mechanism.
  • Shiksha Nation. (2026, January 31). Finkelstein Reaction | Definition, Mechanism & Example (Class 12).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride.
  • [Source for Finkelstein reaction importance]. (2026, January 9). The Finkelstein Reaction: A Cornerstone of Modern Organic Synthesis.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET - 1-methylpyrrolidine.
  • ThermoFisher. (2025, September 16). SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 2-Methylpyrrolidine.
  • ChemScene. (2025, December 8). Safety Data Sheet - Pyrrolidine hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Bromoethyl)-1-methylpyrrolidine Synthesis Ticket ID: #YIELD-OPT-2024 Subject: Improving Isolation Yields & Stability Profiles Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Aziridinium Trap"

If you are experiencing low yields (typically <40%) despite high conversion rates on TLC/LC-MS, the issue is likely not your reaction conditions, but your workup.

2-(2-Bromoethyl)-1-methylpyrrolidine belongs to a class of compounds known as "nitrogen mustards."[1] In its free base form, the tertiary amine acts as an internal nucleophile, attacking the carbon bearing the bromine. This forms a bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[3.1.0]hexane bromide).[1]

This cyclization is rapid at neutral or basic pH.[1] Once formed, this intermediate is highly susceptible to hydrolysis (reverting to the starting alcohol) or polymerization, destroying your yield.

The Golden Rule: You must isolate and store this compound as the Hydrobromide (HBr) Salt . Never distill the free base.

Mechanism Analysis

The following diagram illustrates the "Danger Zone"—the conditions under which your product destroys itself.

Aziridinium_Cycle Alcohol Starting Material (Alcohol) Reaction Bromination (SOBr2 or HBr) Alcohol->Reaction Activation Product_Salt TARGET PRODUCT (HBr Salt) STABLE Reaction->Product_Salt Acidic Workup Free_Base Free Base (Neutral pH) Product_Salt->Free_Base NaOH/NaHCO3 Wash (AVOID) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Free_Base->Aziridinium Intramolecular Cyclization (Fast) Aziridinium->Alcohol Hydrolysis Degradation Hydrolysis/Polymerization (Yield Loss) Aziridinium->Degradation H2O/Heat

Figure 1: The degradation pathway. Yield loss occurs when the stable salt is neutralized to the free base, triggering rapid cyclization to the aziridinium ion.

Optimized Experimental Protocol

This protocol prioritizes the Acidic Lockdown strategy to prevent cyclization.

Method A: Thionyl Bromide ( ) – Recommended for Purity

Best for: High purity requirements, avoiding phosphate ester byproducts.

Reagents:

  • 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq)[1]

  • Thionyl Bromide (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Charge 2-(2-Hydroxyethyl)-1-methylpyrrolidine and DCM into a reactor under

    
    . Cool to 0–5°C .
    
  • Addition: Add Thionyl Bromide dropwise. Exothermic reaction—control temp <10°C.

    • Technical Note:

      
       is preferred over 
      
      
      
      because the byproducts (
      
      
      , HBr) are gaseous and leave no sticky residues.
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1]

  • The "Acidic Lockdown" Isolation (Critical):

    • Do NOT wash with aqueous bicarbonate or NaOH.

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the residue while stirring vigorously.[1]

    • The product will precipitate as the Hydrobromide Salt .

  • Purification: Filter the solid under

    
    . Recrystallize immediately from Isopropanol/Ether (1:3) .
    
Method B: HBr / Acetic Acid – Recommended for Scale

Best for: Large scale, lower cost, robust handling.

  • Dissolve starting alcohol in 33% HBr in Acetic Acid (4.0 eq).

  • Heat to 70–80°C for 6 hours in a sealed vessel (pressure tube).

  • Cool to 0°C. The product often crystallizes directly from the reaction mixture upon cooling.

  • If no crystals form, add cold Acetone to force precipitation.

  • Filter and wash with cold acetone.

Comparative Data: Reagent Selection

ParameterThionyl Bromide (

)
Phosphorus Tribromide (

)
HBr / AcOH
Conversion >95%>90%>95%
Isolated Yield 85-92% 60-75%80-88%
Purity (Crude) HighModerate (Phosphorus esters)High
Stability Risk Low (anhydrous conditions)MediumLow (highly acidic)
Byproducts

(gas), HBr (gas)

(sticky solid)
AcOH

Troubleshooting & FAQs

Q1: My product turned into a sticky brown oil/gum instead of a solid. What happened?

Diagnosis: This is usually due to residual moisture or phosphate impurities (if using


). The salt is extremely hygroscopic.
Solution: 
  • Solvent Swap: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

  • Precipitation: Add cold MTBE or Ethyl Acetate dropwise until cloudy.

  • Induction: Scratch the flask wall or add a seed crystal. Store at -20°C overnight.

  • Note: If the oil persists, triturating (grinding) the oil with dry ether can sometimes induce crystallization.

Q2: Can I perform a liquid-liquid extraction to remove impurities?

Diagnosis: Dangerous.[1] Standard extractions require neutralizing the acid to move the amine into the organic layer. Solution:

  • Avoid if possible.

  • If you must extract (e.g., to remove non-polar impurities), keep the aqueous layer acidic (pH < 3) and wash with DCM/Ether. The product will remain in the water.

  • Never basify the water to extract the amine into organics; it will cyclize before you can evaporate the solvent.

Q3: Why is the melting point lower than reported (Reported: ~154-156°C for HBr salt)?

Diagnosis: Presence of the Aziridinium dimer or hydrolysis products. Solution: Check NMR (


).
  • Target Product: Triplet at ~3.6 ppm (

    
    -Br).
    
  • Aziridinium: Complex multiplets shifted upfield.[1]

  • Hydrolysis (Alcohol): Triplet at ~3.8 ppm (

    
    -OH).
    
  • Action: Recrystallize from Ethanol/Acetone.

References

  • Preparation of Stable Bicyclic Aziridinium Ions. National Institutes of Health (PMC). Discusses the kinetics of aziridinium formation in nitrogen mustards.

  • Clemastine Fumarate Preparation Method. Google Patents (CN107011228B). Details the synthesis of pyrrolidine intermediates for antihistamines, emphasizing the instability of the free base.

  • Nucleophilic Substitution Strategies for Alkyl Bromide Functionalization. EvitaChem. Technical data sheet describing the HBr salt stabilization of 2-(2-bromoethyl)pyrrolidine. [1]

  • Synthesis of New Optically Active 2-Pyrrolidinones. National Institutes of Health (PMC). Provides NMR characterization data for related bromo-ethyl pyrrolidine derivatives.

Sources

Preventing aziridinium ion formation in 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Bromoethyl)-1-methylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this reactive intermediate and mitigating the common challenge of intramolecular cyclization to form the corresponding aziridinium ion. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your experiments.

Introduction to the Challenge: Aziridinium Ion Formation

2-(2-Bromoethyl)-1-methylpyrrolidine is a valuable synthetic building block. However, its utility is intrinsically linked to its chemical stability. The molecule possesses a nucleophilic tertiary amine and a primary alkyl bromide, creating a predisposition for an intramolecular SN2 reaction. This cyclization results in the formation of a highly reactive and often undesirable bicyclic aziridinium ion.[1][2] The formation of this cation can lead to failed reactions, the generation of complex byproduct mixtures, and difficulty in purification. Understanding and controlling this equilibrium is paramount for reproducible and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(2-Bromoethyl)-1-methylpyrrolidine?

A1: The primary degradation pathway is the intramolecular cyclization to form a bicyclic aziridinium ion. This occurs when the nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, displacing the bromide ion on the ethyl side-chain.[1] This process is often spontaneous and can be accelerated by several factors.

Q2: How can I detect the presence of the aziridinium ion in my sample?

A2: The formation of the aziridinium ion can be monitored spectroscopically, most commonly using Nuclear Magnetic Resonance (NMR).[3][4] Upon cyclization, the chemical shifts of the protons and carbons near the nitrogen and bromine atoms will change significantly. For instance, the formation of the quaternary ammonium ion in the aziridinium ring will cause a downfield shift for adjacent protons in the ¹H NMR spectrum.[1] In some cases, if the aziridinium ion is stable enough, it can be isolated and characterized.[5][6]

Q3: What are the optimal storage conditions to minimize aziridinium ion formation?

A3: To ensure the long-term stability of 2-(2-Bromoethyl)-1-methylpyrrolidine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C.[7][8] The material should be protected from light and moisture. For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[7]

Q4: Are there any solvents that are known to promote or inhibit the formation of the aziridinium ion?

A4: The choice of solvent can significantly influence the rate of aziridinium ion formation.[1][9] Polar aprotic solvents can facilitate the intramolecular SN2 reaction by stabilizing the transition state. Conversely, non-polar solvents may slow down the cyclization. However, the solubility of the starting material must be taken into consideration. If the subsequent reaction requires a polar solvent, it is crucial to use the 2-(2-Bromoethyl)-1-methylpyrrolidine as quickly as possible after dissolution.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of 2-(2-Bromoethyl)-1-methylpyrrolidine.

Issue 1: My reaction is yielding unexpected byproducts, or the desired product is not forming.
  • Possible Cause: Your starting material may have partially or fully converted to the aziridinium ion. This reactive intermediate can then react with your nucleophile at different positions, leading to regioisomeric products, or it may undergo other reactions like dimerization.[5]

  • Troubleshooting Steps:

    • Verify Starting Material Integrity: Before starting your reaction, run a quick ¹H NMR of your 2-(2-Bromoethyl)-1-methylpyrrolidine to check for the presence of the aziridinium ion.

    • Use Fresh or Properly Stored Material: Always use material that has been stored under the recommended conditions. If in doubt, use a fresh batch.

    • Control Reaction Temperature: Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures will slow the rate of aziridinium ion formation.

    • Consider the Order of Addition: If your reaction conditions are harsh (e.g., high temperature, presence of a strong base), consider adding the 2-(2-Bromoethyl)-1-methylpyrrolidine slowly to the reaction mixture to keep its instantaneous concentration low.

Issue 2: I observe a new set of peaks in the NMR of my starting material over time.
  • Possible Cause: This is a strong indication of the formation of the aziridinium ion.

  • Troubleshooting Steps:

    • Solvent Choice for Storage: If you need to store the material in solution for a short period, choose a non-polar, aprotic solvent.

    • pH Control: The free base form of the amine is required for cyclization. If compatible with your downstream application, protonating the amine with a non-nucleophilic acid to form the ammonium salt can prevent cyclization during storage or workup. The free base can then be regenerated immediately before use.

Experimental Protocols

Protocol 1: Qualitative NMR Monitoring of Aziridinium Ion Formation

This protocol allows for the qualitative assessment of the stability of 2-(2-Bromoethyl)-1-methylpyrrolidine in a given solvent.

Materials:

  • 2-(2-Bromoethyl)-1-methylpyrrolidine

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of 2-(2-Bromoethyl)-1-methylpyrrolidine in the deuterated solvent at a typical reaction concentration (e.g., 0.1 M).

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

  • Acquire subsequent ¹H NMR spectra at various time points (e.g., 1h, 4h, 24h).

  • Compare the spectra to observe the appearance of new signals and the disappearance of the starting material signals, which would indicate the formation of the aziridinium ion.

Time Point Observation Interpretation
t=0Sharp signals corresponding to the starting material.The material is initially pure.
t=x hoursAppearance of new, downfield-shifted signals.Aziridinium ion formation is occurring.
t=y hoursSignificant decrease in starting material signals.The majority of the material has cyclized.

Visualizing the Process

Diagram 1: Intramolecular Cyclization Pathway

G cluster_0 2-(2-Bromoethyl)-1-methylpyrrolidine cluster_1 Transition State cluster_2 Product start Pyrrolidine Ring (Nucleophile) TS Intramolecular SN2 Transition State start->TS Intramolecular Attack bromo Bromoethyl Group (Electrophile) ion Bicyclic Aziridinium Ion TS->ion Ring Closure bromide Bromide Ion TS->bromide Leaving Group Departure

Caption: Intramolecular cyclization of 2-(2-Bromoethyl)-1-methylpyrrolidine.

Diagram 2: Troubleshooting Logic Flow

G start Unexpected Reaction Outcome? check_sm Analyze Starting Material by NMR start->check_sm ion_present Aziridinium Ion Detected? check_sm->ion_present yes Yes ion_present->yes Yes no No ion_present->no No remediate Use Fresh/Properly Stored Material Lower Reaction Temperature Optimize Reagent Addition yes->remediate other_issue Investigate Other Reaction Parameters (Reagents, etc.) no->other_issue retest Repeat Reaction remediate->retest

Sources

Technical Support Center: Minimizing Cyclization of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-(2-bromoethyl)-1-methylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet reactive, building block. Our focus is to provide in-depth, practical solutions to a common and critical challenge: the unwanted intramolecular cyclization reaction that forms a quaternary azetidinium salt. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired intermolecular substitution products.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a direct answer but also explains the chemical principles at play, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using 2-(2-bromoethyl)-1-methylpyrrolidine as an alkylating agent?

The principal side reaction is an intramolecular SN2 reaction, where the nucleophilic nitrogen of the pyrrolidine ring attacks the electrophilic carbon bearing the bromine atom. This results in the formation of a strained, four-membered azetidinium ring, a quaternary ammonium salt. This cyclization is often a rapid process and can significantly reduce the yield of the desired intermolecular alkylation product. The formation of 5- and 6-membered rings is generally favored in intramolecular reactions; however, the proximity of the reacting centers in 2-(2-bromoethyl)-1-methylpyrrolidine makes the formation of the 4-membered azetidinium ring a competitive process.[1][2]

Q2: Under what conditions is this intramolecular cyclization favored?

The intramolecular cyclization is generally favored under the following conditions:

  • High Dilution: While counterintuitive for many bimolecular reactions, high dilution can favor intramolecular processes. This is because at low concentrations, the probability of one end of the molecule reacting with the other is higher than the probability of it reacting with a different molecule.[1]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile can stabilize the charged transition state of the intramolecular SN2 reaction, thereby accelerating the rate of cyclization.[3][4]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed for the cyclization to occur, especially if the desired intermolecular reaction is sluggish.

  • Absence of a Competing Nucleophile: If the intended nucleophile is weak or present in low concentrations, the intramolecular reaction can become the dominant pathway.

Q3: How can I confirm that the azetidinium salt has formed in my reaction mixture?

The formation of the azetidinium salt can be identified by several analytical techniques:

  • NMR Spectroscopy: You would expect to see a downfield shift of the protons and carbons adjacent to the now positively charged nitrogen atom in both ¹H and ¹³C NMR spectra. The disappearance of the characteristic signals for the bromoethyl group would also be indicative.

  • Mass Spectrometry: The quaternary ammonium salt will have the same mass as the starting material. However, its fragmentation pattern may differ. It is often more informative to analyze the product of a reaction with a nucleophile, where the desired product will have a different mass.

  • LC-MS: This is a powerful tool for monitoring the reaction. You can track the consumption of your starting material and the appearance of new peaks. The azetidinium salt, being a charged species, may have a different retention time compared to the starting material.

Troubleshooting Guide: Minimizing Azetidinium Formation

This section provides actionable strategies to suppress the intramolecular cyclization and maximize the yield of your desired N-alkylation product.

Issue 1: Low Yield of Desired Product and Presumed Cyclization

If you are experiencing low yields and suspect that the intramolecular cyclization is the culprit, consider the following troubleshooting steps.

Potential Cause 1: Reaction Conditions Favor Intramolecular Cyclization

Troubleshooting Suggestions:

  • Increase Reactant Concentration: Contrary to the general principle for favoring intramolecular reactions, in this specific case of a competitive intermolecular reaction, increasing the concentration of your nucleophile will favor the desired bimolecular pathway. The rate of the intermolecular reaction is dependent on the concentration of both reactants, while the rate of the intramolecular reaction is only dependent on the concentration of the haloamine.

  • Optimize Solvent Choice: While polar aprotic solvents are often used for SN2 reactions, consider a less polar solvent to disfavor the formation of the charged azetidinium intermediate. Toluene or THF could be viable alternatives, though solubility of your nucleophile must be considered.[4]

  • Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature.[5] This can help to control the rate of the often faster intramolecular reaction, allowing the desired intermolecular reaction to proceed. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature profile.

Potential Cause 2: Nucleophile Reactivity

Troubleshooting Suggestions:

  • Increase Nucleophilicity: If your nucleophile is a weak nucleophile (e.g., a neutral amine or alcohol), consider deprotonating it with a suitable base to form a more reactive anionic nucleophile. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is often a good choice.[6]

  • Steric Considerations: Highly sterically hindered nucleophiles will react more slowly, giving the intramolecular cyclization more time to occur.[7][8][9][10] If possible, consider using a less sterically encumbered nucleophile.

Issue 2: Complex Product Mixture Containing Both Desired Product and Side Products

A complex reaction mixture often indicates that both intermolecular and intramolecular pathways are occurring at comparable rates.

Potential Cause: Inadequate Control Over Reaction Kinetics

Troubleshooting Suggestions:

  • Order of Addition: A crucial parameter to control is the order of reagent addition. Instead of adding the 2-(2-bromoethyl)-1-methylpyrrolidine to a solution of the nucleophile, consider the reverse addition (adding the nucleophile to the alkylating agent) or, more effectively, a slow, controlled addition of the alkylating agent to a solution of the nucleophile. This maintains a low instantaneous concentration of the haloamine, minimizing the intramolecular pathway.

  • Use of a Stronger Base: For nucleophiles that require deprotonation, using a stronger and more soluble base like cesium carbonate can sometimes lead to cleaner and faster reactions compared to potassium carbonate.[5]

Data Summary Table: Influence of Conditions on Reaction Outcome
ParameterCondition Favoring Intermolecular AlkylationCondition Favoring Intramolecular CyclizationRationale
Concentration High concentration of nucleophileLow concentration (High dilution)Increases the probability of bimolecular collisions over unimolecular cyclization.[1]
Temperature Low to moderate temperature (e.g., 0 °C to RT)High temperatureMinimizes the rate of the often kinetically favored cyclization.
Solvent Less polar aprotic (e.g., THF, Toluene)Polar aprotic (e.g., DMF, Acetonitrile)Reduces stabilization of the charged azetidinium transition state.[4]
Nucleophile Strong, unhindered nucleophileWeak or sterically hindered nucleophileA more reactive nucleophile will compete more effectively with the intramolecular reaction.[7][8][10]
Order of Addition Slow addition of alkylating agent to nucleophileAll reagents mixed at onceMaintains a low instantaneous concentration of the haloamine.
Experimental Workflow & Diagrams
Recommended Protocol for N-Alkylation with an Amine Nucleophile

This protocol is a general guideline and should be optimized for your specific amine.

Materials:

  • 2-(2-Bromoethyl)-1-methylpyrrolidine

  • Amine nucleophile

  • Anhydrous, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.0 eq.) and anhydrous THF.

  • Deprotonation (if necessary for your nucleophile): Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Dissolve 2-(2-bromoethyl)-1-methylpyrrolidine (1.05 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Mechanism Diagram

Reaction Pathways cluster_0 cluster_1 A 2-(2-Bromoethyl)-1-methylpyrrolidine B Intermolecular Alkylation Product A->B  + Nu:⁻ (Desired Pathway) C Intramolecular Cyclization Product (Azetidinium Salt) A->C  (Side Reaction) Nu Nucleophile (Nu:⁻)

Caption: Competing reaction pathways for 2-(2-bromoethyl)-1-methylpyrrolidine.

Troubleshooting Decision Tree

Troubleshooting_Cyclization Start Low Yield of Desired Alkylation Product Check_Conditions Review Reaction Conditions: - Concentration? - Temperature? - Solvent? Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Conditions Check_Nucleophile Evaluate Nucleophile - Strength? - Steric Hindrance? Check_Conditions->Check_Nucleophile Nucleophile Low_Conc Low Nucleophile Concentration? High_Temp->Low_Conc No Action_Temp Action: Lower reaction temperature (start at 0 °C) High_Temp->Action_Temp Yes Polar_Solvent Highly Polar Solvent? Low_Conc->Polar_Solvent No Action_Conc Action: Increase nucleophile concentration or use slow addition of alkylating agent Low_Conc->Action_Conc Yes Action_Solvent Action: Switch to a less polar solvent (e.g., THF, Toluene) Polar_Solvent->Action_Solvent Yes End Improved Yield Polar_Solvent->End No Action_Temp->End Action_Conc->End Action_Solvent->End Weak_Nu Weak Nucleophile? Check_Nucleophile->Weak_Nu Hindered_Nu Sterically Hindered? Weak_Nu->Hindered_Nu No Action_Base Action: Add a strong, non-nucleophilic base (e.g., NaH) Weak_Nu->Action_Base Yes Action_Optimize Action: If possible, use a less hindered nucleophile. Otherwise, optimize conditions rigorously. Hindered_Nu->Action_Optimize Yes Hindered_Nu->End No Action_Base->End Action_Optimize->End

Caption: Decision tree for troubleshooting cyclization side reactions.

References
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). MDPI.
  • Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9. EvitaChem.
  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. Benchchem.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps.
  • Steric hindrance – Knowledge and References. Taylor & Francis.
  • Technical Support Center: N-Alkyl
  • Optimization of the intramolecular cyclization-solvent effect.
  • Technical Support Center: N-(2-bromoethyl)
  • Intramolecular reaction. Wikipedia.

Sources

Purification methods for 2-(2-Bromoethyl)-1-methylpyrrolidine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(2-Bromoethyl)-1-methylpyrrolidine

Welcome to the technical support center for the purification of 2-(2-Bromoethyl)-1-methylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis work-up and purification of this key intermediate. The following content, presented in a question-and-answer and troubleshooting format, provides in-depth, field-proven insights to ensure the successful isolation of a high-purity product.

Section 1: Understanding the Impurity Profile

Before effective purification can be achieved, it is crucial to understand the potential impurities that may arise from the synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine. The most common synthetic route involves the bromination of 1-Methyl-2-pyrrolidineethanol, typically using an acid bromide like hydrobromic acid (HBr).

dot

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM 1-Methyl-2-pyrrolidineethanol (Starting Material) Product 2-(2-Bromoethyl)-1-methylpyrrolidine (Target Product) SM->Product SN2 Reaction Unreacted_SM Unreacted Starting Material (1-Methyl-2-pyrrolidineethanol) SM->Unreacted_SM Incomplete Reaction Hydrolysis Hydrolysis Product (Reversion to Starting Material) Product->Hydrolysis Presence of H2O Elimination Elimination Byproduct (1-Methyl-2-vinylpyrrolidine) Product->Elimination Excess Base / Heat Quat_Salt Quaternization Product (Dimeric Salt) Product->Quat_Salt Self-Reaction Reagent HBr

Caption: Common impurities in 2-(2-Bromoethyl)-1-methylpyrrolidine synthesis.

Frequently Asked Questions: Impurities

Q1: My crude reaction mixture is a dark color after synthesis. What could be the cause?

A1: Dark coloration, often brown or deep yellow, typically indicates decomposition. The bromoethyl group can be labile, especially at elevated temperatures. Under prolonged heating or in the presence of certain impurities, elimination reactions can occur, leading to conjugated systems or polymerization, which are often colored. Furthermore, oxidation of the tertiary amine is a possible side reaction if the reaction is not performed under an inert atmosphere.

Q2: My initial work-up involves a basic wash. Could this be causing problems?

A2: Yes, while a basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) is necessary to neutralize excess acid, prolonged exposure or the use of a strong base, especially with heating, can promote the E2 elimination of HBr. This side reaction forms the volatile impurity 1-methyl-2-vinylpyrrolidine. It is recommended to perform the basic wash quickly and at a reduced temperature (e.g., with an ice bath).

Q3: I see an impurity in my GC-MS analysis with a mass corresponding to the starting alcohol. Why is it there?

A3: This is one of the most common impurities and can arise from two sources:

  • Incomplete Reaction: The conversion of the alcohol to the bromide may not have gone to completion.

  • Hydrolysis: 2-(2-Bromoethyl)-1-methylpyrrolidine can hydrolyze back to the starting alcohol if excess water is present during work-up or subsequent purification steps, particularly at non-neutral pH.[1][2] This is a classic SN1 or SN2 hydrolysis of an alkyl halide.

Section 2: Purification Protocols & Troubleshooting

The purification strategy for 2-(2-Bromoethyl)-1-methylpyrrolidine is multi-faceted, often requiring more than one technique to achieve high purity. The choice of method depends on the scale of the reaction and the specific impurity profile.

dot

start Crude Reaction Mixture extraction Step 1: Acid-Base Extraction (Liquid-Liquid) start->extraction dry Step 2: Drying Organic Phase (e.g., Na2SO4, MgSO4) extraction->dry distill Step 3: Fractional Distillation (Under Reduced Pressure) dry->distill purity_check Purity Check (GC/NMR) distill->purity_check chromatography Optional: Column Chromatography (Alumina or Treated Silica) purity_check->chromatography Purity < 98% final_product High-Purity Product purity_check->final_product Purity ≥ 98% chromatography->final_product

Sources

Storage stability and degradation of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, storage, and handling of 2-(2-Bromoethyl)-1-methylpyrrolidine , a reactive intermediate often used in the synthesis of antihistamines (e.g., Clemastine) and other pharmaceutical scaffolds.

Topic: Storage Stability, Degradation Mechanisms, and Handling Protocols Document ID: TS-BEMP-001 Version: 2.4 | Last Updated: October 2023

Executive Summary

2-(2-Bromoethyl)-1-methylpyrrolidine is a tertiary amine with a pendant alkyl bromide. Its chemical structure creates an inherent "self-destruct" mechanism via neighboring group participation (NGP) . The nitrogen lone pair can intramolecularly attack the electrophilic carbon of the bromoethyl side chain, forming a stable, bicyclic quaternary ammonium salt (pyrrolizidinium derivative).

This guide provides the protocols necessary to prevent this cyclization and ensure the integrity of your starting material.

Module 1: Critical Storage Protocols

Q1: How should I store the compound long-term?

Recommendation: Store strictly as the Hydrobromide (HBr) salt .

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon or Nitrogen) is preferred but not strictly required for the salt form if kept dry.

  • Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.

Why? The HBr salt protonates the nitrogen atom (


), removing the lone pair's nucleophilicity. Without a free lone pair, the intramolecular cyclization cannot occur. The salt form is stable for years if kept dry.
Q2: I need the Free Base for my reaction. Can I store it?

Recommendation: NO. Do not store the free base.

  • Protocol: Generate the free base in situ or immediately prior to use (within <1 hour).

  • Risk: The free base exists as a liquid at room temperature and will spontaneously cyclize to the quaternary ammonium salt. This reaction follows first-order kinetics and is accelerated by heat and polar solvents.

  • Visual Indicator: The free base is typically a clear/pale yellow oil. If it turns cloudy or precipitates a solid, it has degraded (cyclized).

Module 2: Degradation Mechanics (The "Diagnosis")

Q3: What exactly happens when the compound degrades?

The degradation is not an oxidation or hydrolysis (though those can occur); it is primarily an intramolecular alkylation .

  • Mechanism: The nitrogen lone pair attacks the terminal carbon of the 2-bromoethyl chain.

  • Baldwin’s Rules: This is a 5-exo-tet cyclization, which is kinetically favored.

  • Product: The formation of 4-methylpyrrolizidin-4-ium bromide .

Visualization: Degradation Pathway

The following diagram illustrates the transition from the reactive free base to the inert (dead) quaternary salt.

DegradationPathway cluster_legend Key Factors FreeBase Active Free Base (2-(2-Bromoethyl)-1-methylpyrrolidine) TS Transition State (5-exo-tet Cyclization) FreeBase->TS N-Lone Pair Attack (Spontaneous @ RT) Product Degradation Product (4-Methylpyrrolizidin-4-ium Bromide) TS->Product Irreversible Ring Closure Factor1 • Accelerated by Heat Factor2 • Accelerated by Polar Solvents Factor3 • Inhibited by Protonation (Acid)

Caption: Figure 1.[1][2][3][4][5] The intramolecular cyclization pathway.[3][6] The free amine (blue) spontaneously cyclizes to form the bicyclic quaternary ammonium salt (red), rendering the compound useless for further alkylation reactions.

Module 3: Troubleshooting & Handling

Q4: My HBr salt has turned into a sticky gum. Is it usable?

Diagnosis: Hygroscopicity. The HBr salt is extremely hygroscopic. If exposed to moist air, it absorbs water and forms a gum.

  • Fix: If the chemical purity is still high (check NMR), you can dry it under high vacuum over

    
     for 24 hours.
    
  • Prevention: Always equilibrate the storage vial to room temperature before opening to prevent condensation.

Q5: How do I safely generate the Free Base?

Use this "Just-in-Time" protocol to minimize degradation.

Protocol: Cold Liberation

  • Suspend: Place the HBr salt in a separatory funnel with DCM (Dichloromethane) or Diethyl Ether.

  • Cool: Cool the mixture to 0°C.

  • Neutralize: Add cold (

    
    C) saturated 
    
    
    
    or
    
    
    . Shake quickly and vigorously.
  • Extract: Separate the organic layer immediately.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    for max 5 minutes at
    
    
    C.
  • Use: Filter directly into your reaction vessel. Do not concentrate to dryness if possible; use the solution directly. If you must concentrate, do so at

    
    C and use the oil immediately.
    

Module 4: Analytical Validation

Q6: How can I distinguish the intact compound from the cyclized product using NMR?

The formation of the quaternary ammonium salt causes distinct chemical shift changes due to the positive charge on the nitrogen and the rigidification of the ring system.

Table 1: 1H NMR Diagnostic Signals (


 or 

)
FeatureIntact Free Base (Active)Cyclized Salt (Degraded)Shift Explanation
N-Methyl Group Singlet,

2.2 – 2.4 ppm
Singlet,

3.0 – 3.3 ppm
Deshielding due to quaternary

charge.
Terminal

Triplet,

~3.4 ppm (

)
Multiplet,

3.6 – 4.0 ppm (

)
Loss of Br, formation of C-N bond causes downfield shift.
Solubility Soluble in non-polar organic solvents (Ether, Hexane)Insoluble in Ether; Soluble in Water/MeOHIonic nature of the product changes solubility profile.
Q7: Can I use LC-MS to check purity?

Yes, but interpret with caution.

  • Intact Mass:

    
     (Br isotope pattern).
    
  • Cyclized Mass: The cation is

    
     (Loss of HBr? No. The mass of the cation is the mass of the free base minus Br).
    
    • Correction: The cyclized species is a salt. The cation has the formula

      
      . Mass = 126.13.
      
    • The intact free base (

      
      ) has a mass of ~206.
      
    • Differentiation: The intact compound will show the bromine isotope pattern (1:1 ratio of M and M+2). The cyclized product (if Br is lost as counterion) will appear as a single cation mass at m/z 126 without the bromine pattern, unless it forms an adduct.

    • Note: In LC-MS, the intact amine often cyclizes on the column or in the source if heated, potentially giving false degradation readings. Always verify with NMR if possible.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. Link

  • Lide, D. R. (Ed.).[7] (2005). CRC Handbook of Chemistry and Physics. CRC Press. (General reference for amine pKa and stability).

  • Leonard, N. J., & Paukstelis, J. V. (1963). "The Principle of Least Motion in the Ring Closure of N-Haloalkylamines." Journal of Organic Chemistry. (Foundational text on pyrrolizidinium formation kinetics). Link

  • BenchChem. (2025).[3][8] Technical Support Center: Stability and Degradation Pathways. Link (General handling of amino-alkyl halides).

(Note: Specific degradation rate constants for this exact derivative are often proprietary to process chemistry groups, but the mechanistic pathway via pyrrolizidinium formation is well-established in heterocyclic chemistry literature.)

Sources

Removing unreacted 2-(2-Bromoethyl)-1-methylpyrrolidine from final product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 2-(2-Bromoethyl)-1-methylpyrrolidine from final product Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Topic: 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS 87642-30-6)[1][2][4]

Welcome to the Advanced Purification Support Hub. This guide addresses the removal of 2-(2-Bromoethyl)-1-methylpyrrolidine , a common yet troublesome nitrogen mustard intermediate used to introduce pyrrolidinoethyl side chains.[1][2] Its dual nature—acting as both a tertiary amine base and a potent electrophilic alkylating agent—creates unique purification challenges.[2][4]

The Core Challenge: The "Aziridinium Trap"

Before attempting removal, you must understand the dynamic behavior of this impurity. In solution, particularly at neutral to basic pH, 2-(2-Bromoethyl)-1-methylpyrrolidine exists in equilibrium with its cyclic aziridinium ion form.[1][2][4]

  • Implication: This cyclization makes the species highly electrophilic and water-soluble.[1][2][4] Standard extractions often fail because the aziridinium species can partition unexpectedly or react with nucleophilic solvents.[2][4]

  • Safety Alert: This species is a potent alkylating agent (simulating nitrogen mustards).[1][2][4] Treat all waste streams as genotoxic.[2][4]

Aziridinium_Equilibrium cluster_0 Equilibrium State OpenChain Open Chain Form (Lipophilic, Alkyl Bromide) Aziridinium Aziridinium Ion (Hydrophilic, Highly Reactive) OpenChain->Aziridinium Cyclization (Fast in base/neutral) Hydrolysis Alcohol Byproduct (2-(2-Hydroxyethyl)-1-methylpyrrolidine) Aziridinium->Hydrolysis + H2O (Slow)

Figure 1: The dynamic equilibrium between the open-chain alkyl bromide and the reactive aziridinium ion.[1][2]

Module 1: The Solubility Switch (Liquid-Liquid Extraction)

Best for: Removing bulk excess when your Target Product (TP) is Neutral or Acidic .[1][4]

Because the impurity contains a tertiary amine (pKa ~9.2), it can be protonated to form a water-soluble salt.[2]

Protocol:

  • Dilute: Dissolve crude reaction mixture in a non-polar solvent (DCM or EtOAc).

  • Acid Wash: Wash the organic layer with 0.5 M - 1.0 M HCl (or Citric Acid if TP is acid-sensitive).[1][2][4]

    • Mechanism:[1][4][5] The impurity is protonated (

      
      ) and partitions into the aqueous phase.
      
    • Pro-Tip: Do not use brine in the first wash; the "salting-out" effect might force the organic salt back into the organic layer.

  • Separation: Collect organic layer.

  • Verification: Check aqueous layer by TLC (Dragendorff stain) to confirm impurity removal.[1][2][4]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Impurity remains in organic layer pH not low enoughEnsure aqueous phase pH < 3.[1][2][4]0.
Emulsion forms Amphiphilic nature of impurityAdd a small amount of MeOH to the organic phase or filter through Celite.[2][4]
Target Product is lost TP is also basicSTOP. Proceed to Module 2 (Scavenging).
Module 2: Chemical Scavenging (The "Smart" Cleanup)

Best for: Removing trace levels (ppm) or when your Target Product is also a Base .[1]

When extraction is impossible (e.g., separating two amines), exploit the electrophilic nature of the impurity (the alkyl bromide/aziridinium moiety). We use a solid-supported nucleophile to covalently bind the impurity, allowing simple filtration.[2][4]

Recommended Scavenger: Thiol-functionalized Silica (e.g., Si-Thiol) [1][2][4]

  • Why: Thiols are soft nucleophiles that react rapidly with alkyl halides/aziridiniums but rarely react with the tertiary amine centers of your drug product.[4]

Protocol:

  • Calculate Loading: Assume 1.5 - 3.0 equivalents of scavenger relative to the estimated impurity amount.[1][2][4]

  • Solvent Selection: Use THF, DMF, or MeOH (swells the resin well).[2][4]

  • Incubation: Add Si-Thiol resin to the crude solution.[1][2][4] Stir gently at 40-50°C for 2-4 hours.

    • Note: Heat promotes the formation of the aziridinium ion, which is the species the thiol actually attacks.

  • Filtration: Filter through a fritted funnel. The impurity is now trapped on the solid silica beads.

  • Wash: Wash the resin cake with solvent to recover any adsorbed Target Product.[2][4]

Scavenging_Workflow Input Crude Mixture (Product + Impurity) Decision Is Product Basic? Input->Decision AcidWash Method A: Acid Wash (See Module 1) Decision->AcidWash No Scavenge Method B: Thiol Scavenging (Covalent Capture) Decision->Scavenge Yes Reaction Resin captures Impurity (Formation of Thio-Ether) Scavenge->Reaction Heat 40°C Filter Filtration Step Reaction->Filter Final Pure Product (Filtrate) Filter->Final

Figure 2: Decision tree for selecting between Extraction and Scavenging protocols.

Module 3: The "Bunte Salt" Quench (Bulk Removal)

Best for: Large-scale synthesis where resins are too expensive.[1][2][4]

This method converts the lipophilic alkyl bromide into a highly water-soluble "Bunte salt" (organic thiosulfate) using Sodium Thiosulfate.[1][2]

Protocol:

  • Dissolve crude mixture in a water-miscible solvent (e.g., Ethanol or Acetonitrile).[1][2][4]

  • Prepare a saturated aqueous solution of Sodium Thiosulfate (

    
    ) .
    
  • Mix and heat to reflux for 1-2 hours.

    • Reaction:

      
      [1][2][4]
      
  • Workup: Dilute with water and extract your product with EtOAc/DCM.[1][2][4]

    • Result: The impurity (now a charged sulfonate salt) stays in the water. Your product extracts into the organic layer.[2][4]

Frequently Asked Questions (FAQ)

Q1: Why does the impurity streak on my Silica Column? A: The tertiary amine interacts strongly with the acidic silanols on standard silica gel.

  • Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase.[1][4] This blocks the silanol sites.[2][4] Alternatively, use Amine-functionalized silica cartridges for flash chromatography.[1][2][4][6]

Q2: Can I remove it by distillation? A: Possibly, but risky.[1][2][4] The boiling point is roughly 85-90°C at 13 mmHg (extrapolated).[1][2][4] However, heating can accelerate dimerization or polymerization (darkening of oil).[2] Distillation is only recommended if your product has a very high boiling point (>200°C) and is thermally stable.[2][4]

Q3: How do I detect trace levels of this impurity? A:

  • TLC: Use Dragendorff’s Reagent (orange stain on yellow background) or Iodine .[1][2][4] UV visualization is weak as the molecule lacks conjugation.[2][4]

  • LC-MS: This is the gold standard.[1][2][4] Look for the [M+H]+ peak at 192/194 (characteristic 1:1 bromine isotope pattern).[1]

Q4: Is this impurity a Genotoxic Impurity (PGI)? A: Yes. Alkylating agents are structural alerts for genotoxicity.[1][2][4] Regulatory bodies (FDA/EMA) typically require control to very low levels (often <10 ppm) in the final API. The scavenging or thiosulfate methods described above are usually required to meet these limits.

References
  • National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 80637, 2-(2-Bromoethyl)-1-methylpyrrolidine. Retrieved from [Link]

  • Biotage. (2023).[1][2][4][6] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Wipf, P. (2004).[2][4] Scavenger Strategies in Organic Synthesis. University of Pittsburgh.[2][4] Retrieved from [Link]

  • Organic Syntheses. (1988).[1][2][4] 1,5-Dimethyl-2-pyrrolidone (Precursor Chemistry).[1][2][4] Org. Synth. Coll. Vol. 6, p.615.[2][4][7] Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Temperature for 2-(2-Bromoethyl)-1-methylpyrrolidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(2-Bromoethyl)-1-methylpyrrolidine , a critical intermediate in the synthesis of antihistamines (such as clemastine) and other pharmaceutical agents. Because this molecule contains both a nucleophilic tertiary amine and an electrophilic alkyl bromide, it exhibits complex, highly temperature-dependent reaction kinetics.

Below, you will find mechanistic FAQs, a targeted troubleshooting guide, optimized experimental protocols, and kinetic data to help you achieve high-yielding, regioselective substitutions.

Mechanistic FAQs: The "Why" Behind the Workflow

Q: Why does temperature drastically affect the product profile in this specific substitution? A: The free base of 2-(2-bromoethyl)-1-methylpyrrolidine is not a static linear alkyl halide. It undergoes rapid intramolecular cyclization to form a highly reactive bicyclic azetidinium intermediate (1-methyl-1-azoniabicyclo[3.2.0]heptane) 1. The external nucleophile (e.g., an alkoxide or amine) attacks this intermediate rather than the linear bromide. The regioselectivity of this attack is strictly temperature-dependent:

  • Kinetic Control (60–80 °C): The nucleophile attacks the less sterically hindered primary carbon (C2'), breaking the azetidinium ring to yield the desired pyrrolidine derivative.

  • Thermodynamic Control (>100 °C): The nucleophile attacks the more hindered secondary bridgehead carbon (C2). This breaks the internal C–N bond, expanding the 5-membered ring into a 7-membered hexahydroazepine (azepane) byproduct.

Q: Can I use the standard "toluene reflux" protocol designed for the chloro-analog? A: No. While traditional clemastine synthesis protocols utilizing the chloro-analog often require toluene reflux (~110 °C) for 20 hours 2, the bromo-analog is a vastly superior leaving group. Applying 110 °C to the bromo-derivative accelerates azetidinium formation to the point of thermal degradation, resulting in severe polymerization and a high ratio of the unwanted azepane byproduct.

Troubleshooting Guide

Issue 1: High levels of Hexahydroazepine (Ring-Expanded) Byproduct
  • Cause: The reaction temperature is too high, providing the activation energy required for the nucleophile to attack the sterically hindered bridgehead carbon of the azetidinium ion.

  • Solution: Cap the internal reaction temperature at 70 °C. If the reaction is sluggish at this temperature, switch the solvent from toluene to a more polar aprotic solvent like Acetonitrile (MeCN) or DMF. Polar solvents stabilize the charged azetidinium intermediate and accelerate the bimolecular substitution at lower temperatures.

Issue 2: Dimerization or Polymerization of the Starting Material
  • Cause: The free base of 2-(2-bromoethyl)-1-methylpyrrolidine is highly self-reactive. If a high concentration of the free base accumulates in the absence of an external nucleophile, intermolecular alkylation occurs.

  • Solution: Always store the starting material as a hydrobromide (HBr) salt. Generate the free base in situ or immediately prior to use. Utilize a dropwise addition strategy to keep the steady-state concentration of the electrophile extremely low in the reaction mixture.

Issue 3: Incomplete Conversion / Unreacted Intermediate
  • Cause: The temperature is too low (< 40 °C) for the specific nucleophile to effectively open the azetidinium ring, or the nucleophile is insufficiently activated.

  • Solution: Ensure the nucleophile is fully deprotonated (e.g., using NaH or NaNH₂) prior to the addition of the electrophile 3. Maintain the temperature strictly within the 60–80 °C optimization window.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between reaction temperature and product distribution during the O-alkylation of a standard diaryl alkoxide with 2-(2-bromoethyl)-1-methylpyrrolidine.

Internal Temperature (°C)SolventConversion Rate (%)Pyrrolidine (Desired) (%)Azepane (Byproduct) (%)Polymerization (%)
25 (Room Temp) MeCN< 15> 95< 2Trace
60 MeCN> 9592 62
80 Toluene> 9885123
110 (Reflux) Toluene1006025 15

Note: Data reflects optimized dropwise addition protocols. Batch addition at 110 °C results in >40% polymerization.

Mechanistic Pathway Visualization

G SM 2-(2-Bromoethyl)- 1-methylpyrrolidine Aze Bicyclic Azetidinium Intermediate (Highly Reactive) SM->Aze Intramolecular Cyclization (-Br⁻) Pyr Pyrrolidine Derivative (Desired Product) Aze->Pyr Path A: Attack at C2' (Kinetic Control, <80°C) AzeP Hexahydroazepine (Azepane) (Ring-Expanded Byproduct) Aze->AzeP Path B: Attack at C2 (Thermodynamic, >100°C)

Caption: Mechanistic divergence of the azetidinium intermediate under kinetic vs. thermodynamic control.

Experimental Protocol: Step-by-Step Methodology

Optimized O-Alkylation Workflow (Synthesis of Clemastine Analogs) Objective: Couple 1-(4-chlorophenyl)-1-phenylethanol with 2-(2-bromoethyl)-1-methylpyrrolidine while suppressing hexahydroazepine formation 4.

Step 1: Nucleophile Activation

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.5 equivalents of 1-(4-chlorophenyl)-1-phenylethanol in anhydrous Acetonitrile (MeCN).

  • Add 2.0 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Stir at 60 °C for 2 hours to ensure complete deprotonation and alkoxide formation.

Step 2: Electrophile Preparation (In Situ Free-Basing)

  • Dissolve 1.0 equivalent of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide in cold distilled water (0–5 °C).

  • Basify the aqueous layer to pH 10 using cold 2M NaOH.

  • Immediately extract the free base into cold toluene (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄. Self-Validation Check:Do not concentrate this toluene solution to dryness under reduced pressure. The concentrated free base will rapidly self-polymerize.

Step 3: Controlled Substitution

  • Transfer the dried toluene solution of the free base to an addition funnel.

  • Add the solution dropwise (over 1.5 to 2 hours) to the alkoxide mixture.

  • Maintain the internal temperature of the reaction strictly at 70 °C during the addition. Causality: Dropwise addition keeps the concentration of the reactive azetidinium intermediate low, preventing intermolecular dimerization, while the 70 °C limit prevents thermodynamic ring-expansion.

Step 4: Reaction Monitoring & Workup

  • Stir for an additional 4 hours at 70 °C.

  • Monitor reaction progress via TLC (Alumina plates, Hexane/EtOAc 8:2).

  • Once the azetidinium intermediate is consumed, cool the mixture to 0 °C and quench dropwise with cold water.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure pyrrolidine product.

References

  • Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry - ResearchGate. Available at:1

  • CLEMASTINE FUMARATE | 15686-51-8 - ChemicalBook. Available at: 2

  • Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis - Benchchem. Available at: 3

  • Synthesis of (−)-(S,S)-Clemastine by invertive N→C aryl migration in a lithiated carbamate - Amazon AWS / University Theses. Available at: 4

Sources

Technical Support Center: Handling 2-(2-Bromoethyl)-1-methylpyrrolidine Salts

[1]

Subject: Stabilization, Handling, and Troubleshooting of Hygroscopic Nitrogen Mustard Precursors Applicable Compound: 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide (and related salts) Document ID: TSC-2026-HYGRO-01[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Challenge: You are working with a nitrogen mustard precursor .[2] While the hydrobromide salt of 2-(2-Bromoethyl)-1-methylpyrrolidine is relatively stable in a dry, solid state, it suffers from a "Chemical Identity Crisis" upon exposure to moisture.[1]

Unlike standard hygroscopic salts (like NaCl) where water simply adds mass, moisture absorption in this compound triggers an intramolecular cyclization.[1] The nitrogen lone pair attacks the carbon bearing the bromine, displacing the bromide ion to form a highly reactive bicyclic aziridinium ion (N-methyl-1-azoniabicyclo[3.1.0]hexane).

Why this matters:

  • Dosing Errors: Absorbed water invalidates your molecular weight calculations.[1]

  • Toxicity Spike: The aziridinium species is a potent alkylating agent (electrophile), significantly more hazardous than the open-chain precursor.[1]

  • Experimental Failure: If the compound cyclizes before reaching your target biological system, your affinity data will be artifacts of hydrolysis products (alcohols) rather than the intended alkylation.

Interactive Pathway: The Degradation Mechanism

The following diagram illustrates the transition from stable salt to reactive electrophile.

degradation_pathwaySaltStable Precursor(HBr Salt)FreeBaseTransient Free Base(Open Chain)Salt->FreeBase pH > 7 or SolvationMoistureMoisture/Base(Trigger)Moisture->FreeBaseAziridiniumAziridinium Ion(Active Alkylator)FreeBase->Aziridinium IntramolecularCyclization (Fast)HydrolysisHydrolyzed Alcohol(Inactive)Aziridinium->Hydrolysis Reaction with H2OAlkylationTarget Alkylation(Desired Reaction)Aziridinium->Alkylation Reaction with Target

Figure 1: The degradation pathway.[1] Note that moisture facilitates the transition to the Aziridinium ion, which can then be wasted via hydrolysis before reaching the experimental target.

Storage & Preservation Protocols

To maintain the integrity of the salt, you must prevent the "Trigger" step (Moisture/Solvation) shown above.

Recommended Storage Conditions
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer)Kinetic suppression of the cyclization reaction.[1]
Atmosphere Inert (Argon/Nitrogen)Displaces humid air; prevents oxidation.[1]
Container Amber Glass + ParafilmAmber blocks light (bromide salts can be photosensitive); Parafilm creates a secondary moisture seal.[1]
Desiccant P₂O₅ or Silica GelActive moisture scavenging within the secondary container.
The "Dry Box" Technique (SOP-ST-01)

Use this protocol if you do not have a glovebox.

  • Place the primary vial inside a larger jar (secondary container).

  • Fill the void space in the jar with typically 1-2 cm of indicating silica gel or Drierite.

  • Store the entire assembly in the -20°C freezer.

  • CRITICAL: Before opening, allow the jar to warm to room temperature (approx. 30-45 mins). Opening a cold jar condenses atmospheric moisture directly onto your compound, ruining it instantly.[1]

Handling & Weighing: The "Difference" Method

Standard weighing (adding powder to a boat) is prohibited for this compound because it exposes the bulk material to air for too long and the static charge of the dry salt can cause scattering of toxic dust.

Protocol: Weighing by Difference (SOP-W-02)

  • Preparation:

    • Wear double nitrile gloves and a lab coat.[1] Work in a fume hood (aziridinium risk).[1][3]

    • Have your receiving vessel (flask/tube) ready with the solvent already chilled (if applicable).

  • The Weighing Cycle:

    • Step A: Tare the balance to zero.

    • Step B: Place the entire capped vial of the compound on the balance. Record Mass (

      
      ).[1][4]
      
    • Step C: Remove vial, open it inside the hood, and quickly tap a small amount into your receiving vessel. Do not use a spatula if possible (avoids contamination).[1] Recap immediately.

    • Step D: Place the capped vial back on the balance. Record Mass (

      
      ).[1]
      
  • Calculation:

    • Mass Delivered =

      
      .[1]
      
  • Validation:

    • If Mass Delivered is insufficient, repeat. This method minimizes the time the bulk container is open to humid air.

Troubleshooting & FAQs

Q1: The compound has formed a hard "cake" or sticky clump. Is it salvageable?

Status: High Risk / Likely Degraded. [1]

  • Diagnosis: Clumping indicates significant moisture absorption.[1] As per Figure 1, this water facilitates local dissolution and cyclization.[1]

  • Action:

    • Do not chip at it with a metal spatula (creates aerosols of toxic dust).[1]

    • Dissolve a small aliquot in deuterated solvent (e.g., D₂O or CDCl₃) and run a quick 1H-NMR.[1]

    • Check: Look for the characteristic aziridinium peaks (often shifted downfield compared to the open chain) or hydrolysis products (alcohol). If purity is <90%, discard as hazardous waste.[1]

Q2: I need to make a stock solution. Which solvent should I use?

Recommendation: Anhydrous Acetonitrile or Cold Acidic Water. [1]

  • Acetonitrile: The salt is often soluble, and the aprotic nature prevents hydrolysis.

  • Acidic Water (pH < 3): If you must use water, keep it acidic.[1] The protonation of the pyrrolidine nitrogen (

    
    ) prevents the lone pair from attacking the bromide-bearing carbon, effectively "locking" the compound in the open-chain form.
    
  • Avoid: Neutral/Basic buffers (PBS, pH 7.[1]4) for stock solutions. These promote immediate cyclization.[1] Add the compound to the buffer seconds before dosing.

Q3: My IC50 values are shifting (potency is decreasing) over time. Why?

Root Cause: Hydrolysis Competition. You are likely measuring the affinity of the hydrolyzed alcohol rather than the alkylating agent.

  • Fix:

    • Prepare solutions immediately before use (extemporaneous preparation).[1]

    • Keep all solutions on ice (4°C slows cyclization).[1]

    • Verify the pH of your assay buffer. If it is >7.5, the half-life of the aziridinium ion may be minutes.

Workflow Visualization: Safe Handling Loop

handling_workflowStorageStorage: -20°C(Desiccated)WarmUpEquilibrate to RT(30 mins, Closed)Storage->WarmUp Prevent CondensationWeighWeigh by Difference(Minimizes Air Contact)WarmUp->WeighWeigh->Storage Reseal with ParafilmSolubilizeDissolve: Cold/Acidic(Prevent Cyclization)Weigh->SolubilizeUseImmediate Application(Assay/Synthesis)Solubilize->Use < 15 mins

Figure 2: Operational workflow to minimize moisture exposure and degradation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122046, 2-(2-Bromoethyl)-1-methylpyrrolidine. Retrieved from [Link]

  • American Chemical Society (2021). Hygroscopic Tendencies of Substances Used as Calibrants. Analytical Chemistry. Retrieved from [Link]

  • Kim, J. et al. (2021). Synthetic Applications of Aziridinium Ions.[1] Molecules (MDPI).[1] Retrieved from [Link]

Validation & Comparative

High-Performance Liquid Chromatography vs. Alternative Methodologies for 2-(2-Bromoethyl)-1-methylpyrrolidine Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-(2-Bromoethyl)-1-methylpyrrolidine Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Analyte Profile

2-(2-Bromoethyl)-1-methylpyrrolidine is a critical intermediate in the synthesis of antihistamines such as Clemastine .[1] Its structural integrity is pivotal for downstream yield and impurity control. As a tertiary amine with a reactive alkyl bromide side chain, it presents a unique "stability-reactivity" paradox that complicates analysis:

  • The Amine Challenge: The basic nitrogen (

    
    ) causes severe peak tailing on standard silica columns due to silanol interactions.[1]
    
  • The Alkyl Halide Challenge: The bromoethyl group is thermally labile and susceptible to hydrolysis (forming the alcohol) or intramolecular cyclization (forming a reactive aziridinium ion).

  • The Detection Challenge: The molecule lacks a strong chromophore, necessitating low-UV detection or alternative detectors.[2]

This guide objectively compares HPLC (High-Performance Liquid Chromatography) against GC (Gas Chromatography) and Potentiometric Titration , ultimately establishing HPLC as the superior technique for stability-indicating purity analysis.[1]

Comparative Analysis: Why HPLC?

The following decision matrix illustrates the technical risks associated with alternative methods compared to the recommended HPLC approach.

Method Performance Matrix
FeatureHPLC (Recommended) Gas Chromatography (GC) Potentiometric Titration
Primary Mechanism Partitioning (Polarity/Hydrophobicity)Volatility & Boiling PointAcid-Base Neutralization
Analyte Stability High: Analysis at ambient temp prevents degradation.[1]Low: Injector temps (>200°C) risk dehydrohalogenation.High: Performed at RT.[3]
Specificity Excellent: Separates hydrolysis impurities & precursors.Moderate: Degradants may co-elute or form in situ.Poor: Measures total base content; cannot distinguish impurities.
Sensitivity High (with UV <215 nm or CAD).High (FID).Low (Macro analysis only).
Suitability Best for Purity & Stability Profiling. Good for residual solvents, risky for main peak.Assay only (Raw material intake).
Decision Logic Visualization

AnalyticalDecisionTree Start Select Analytical Method for 2-(2-Bromoethyl)-1-methylpyrrolidine Q1 Is the goal Purity/Impurity Profiling? Start->Q1 Q2 Is the goal Assay (Total Content)? Start->Q2 GC_Path Gas Chromatography (GC) Q1->GC_Path Volatile Impurities Only HPLC_Path RP-HPLC (UV/CAD) Q1->HPLC_Path Degradants & Purity Titration_Path Potentiometric Titration Q2->Titration_Path Quick Raw Material Check Risk_GC RISK: Thermal Degradation (Dehydrohalogenation) GC_Path->Risk_GC Risk_Titration RISK: Non-Specific (Cannot detect hydrolysis) Titration_Path->Risk_Titration Benefit_HPLC BENEFIT: Stability Indicating Separates Alcohol Impurity HPLC_Path->Benefit_HPLC

Figure 1: Analytical decision tree highlighting the risks of thermal degradation in GC and lack of specificity in titration.

Scientific Rationale for Method Development

To develop a robust HPLC method, we must address the specific chemical properties of the analyte.

Column Selection: The "Base-Deactivated" Requirement

Standard silica columns possess acidic silanol groups (


) that ion-exchange with the basic pyrrolidine nitrogen, causing severe tailing.[1]
  • Solution: Use a Type B silica (high purity, low metal) or a Hybrid particle (e.g., ethylene-bridged hybrid, BEH) column. These allow for excellent peak shape even at intermediate pH.

  • Recommended Phase: C18 (Octadecyl) or C8.

Mobile Phase pH: The Stability Trap
  • High pH (>9): De-protonates the amine (

    
    ), improving retention and shape. However, hydroxide ions (
    
    
    
    ) promote nucleophilic attack on the alkyl bromide, causing hydrolysis during the run.
  • Low pH (<3): Protonates the amine (

    
    ). While this reduces retention on C18, it significantly stabilizes the alkyl bromide against hydrolysis.
    
  • Verdict: Use Acidic pH (2.5 - 3.0) with a buffer (Phosphate) and potentially an ion-pairing agent (like Hexanesulfonate) if retention is too low, or simply rely on a high-surface-area C18 column.[1]

Detection: The Wavelength Dilemma

The molecule lacks a conjugated


-system.
  • UV Cutoff: The bromide and amine groups absorb in the far UV.

  • Selection: 210 nm .[2] Using high-purity solvents (HPLC Grade Acetonitrile) is mandatory to minimize baseline noise at this wavelength.[1]

Optimized Experimental Protocol (RP-HPLC)[1]

This protocol is designed to be stability-indicating , meaning it resolves the main peak from its primary degradation product, 2-(2-Hydroxyethyl)-1-methylpyrrolidine.[1]

Instrumentation & Conditions[2][3][4][5][6]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (or equiv. Base-Deactivated) 150 mm x 4.6 mm, 3.5 µmBalances resolution with backpressure; "Plus" series reduces silanol tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 Acidic pH stabilizes the alkyl bromide and ensures consistent ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff for detection at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[4]
Column Temp 30°CControls viscosity and retention reproducibility.
Detector UV-Vis / DAD at 210 nm Maximizes sensitivity for the non-aromatic structure.[1]
Injection Vol 5 - 10 µLPrevent column overload (amine tailing).[1]
Gradient Program

Isocratic elution is possible, but a gradient ensures late-eluting non-polar impurities (e.g., dimers) are cleared.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Injection
10.07030Elution of Analyte
12.01090Wash Column
15.01090Hold Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation[8]
  • Diluent: 50:50 Water:Acetonitrile. (Avoid pure water to prevent hydrolysis during storage; avoid alcohols like Methanol which could react with the bromide).

  • Concentration: 0.5 mg/mL.

  • Stability: Inject immediately. If autosampler storage is needed, keep at 4°C.

Validation & Troubleshooting Guide

System Suitability Test (SST) Criteria

To ensure trustworthiness, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 2.0 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the Hydrolysis Impurity (Alcohol).
    
Degradation Pathway Visualization

Understanding what you are separating is key. The diagram below shows the degradation products this method detects.

DegradationPathway Analyte 2-(2-Bromoethyl)- 1-methylpyrrolidine (Analyte) Aziridinium Aziridinium Ion (Reactive Intermediate) Analyte->Aziridinium Cyclization Alcohol 2-(2-Hydroxyethyl)- 1-methylpyrrolidine (Hydrolysis Impurity) Aziridinium->Alcohol + H2O (Hydrolysis) Dimer Dimerized/Polymerized By-products Aziridinium->Dimer + Amine

Figure 2: Degradation pathway showing the hydrolysis of the bromoethyl group to the alcohol via the aziridinium intermediate.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction.Add 0.1% Triethylamine (TEA) to MP A or switch to a "Hybrid" (BEH/XBridge) column.
Split Peak Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (95% Aqueous).
Ghost Peaks Carryover or hydrolysis.Check injector wash solvent; ensure sample is fresh (hydrolysis occurs over time in solution).
Low Sensitivity UV cutoff interference.Ensure Acetonitrile is "Far UV" or "Gradient" grade. Do not use THF or Methanol.

References

  • BenchChem. (2025).[2][5][6] A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Retrieved from [1]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024). Clemastine - NIST Chemistry WebBook. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 1-Methyl-2-pyrrolidinone for HPLC, Product Specification. Retrieved from [1]

  • Chromatography Forum. (2011). Measure pyrrolidine by HPLC - Discussion on HILIC and RP modes. Retrieved from [1]

Sources

Comparative Guide: 1H NMR Interpretation of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR interpretation of 2-(2-Bromoethyl)-1-methylpyrrolidine , a critical electrophilic intermediate used in the synthesis of antihistamines like Clemastine .

It objectively compares the spectral characteristics of this product against its precursors (alcohol), analogs (chloro), and common degradation impurities (vinyl), providing researchers with a self-validating system for quality control.

Content Type: Technical Comparison & QC Guide Subject: 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS: 87642-30-6) Application: Pharmaceutical Intermediate (Clemastine Synthesis)

Part 1: Executive Summary & Critical Quality Attributes

In drug development, specifically for the benzhydryl ether formation in Clemastine synthesis, the 2-(2-Bromoethyl)-1-methylpyrrolidine intermediate offers a superior leaving group profile compared to its chloro-analog, facilitating milder coupling conditions. However, this increased reactivity comes with a trade-off: higher susceptibility to elimination, forming the vinyl pyrrolidine impurity.

The NMR Challenge: Distinguishing the target bromo-compound from unreacted alcohol precursor and the elimination side-product is the primary analytical objective.

Performance Comparison Matrix
FeatureTarget: Bromo-Analog Alternative: Chloro-Analog Precursor: Hydroxy-Analog Impurity: Vinyl-Analog
Reactivity High (Ideal for etherification)Moderate (Requires higher T)Low (Requires activation)N/A (Dead end)
Stability Moderate (Cold storage req.)HighHighHigh
Diagnostic NMR Signal

3.45 ppm (t, CH₂Br)

3.60 ppm (t, CH₂Cl)

3.6-3.8 ppm (t, CH₂OH)

5.0-6.0 ppm (m, =CH)
Key Risk Elimination to VinylSlow ReactionIncomplete ConversionPolymerization

Part 2: 1H NMR Deep Dive & Interpretation

Predicted Chemical Shift Assignment

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm)

The molecule contains a chiral center at C2, rendering the pyrrolidine ring protons diastereotopic. However, at standard resolution (300-400 MHz), they often appear as complex multiplets.

PositionGroupShift (

ppm)
MultiplicityIntegralInterpretation Notes
1 N-CH₃ 2.30 - 2.40 Singlet (s) 3H Diagnostic. Sharp singlet. Shifts downfield to ~2.8+ if protonated (salt form).
2 CH₂-Br 3.40 - 3.50 Triplet (t) 2H Primary QC Peak.

Hz. Upfield from Cl-analog (~3.6) and OH-analog (~3.7).
3 Ring C2-H 2.15 - 2.30Multiplet (m)1HMethine proton. Often overlaps with N-Me or ring CH₂.
4 Linker CH₂ 1.90 - 2.10Multiplet (m)2HThe ethyl linker connecting the ring to the bromide.
5 Ring C5-H₂ 3.00 - 3.15Multiplet (m)2HProtons adjacent to Nitrogen (in ring).
6 Ring C3/C4 1.60 - 1.90Multiplet (m)4HThe "hump" of the pyrrolidine ring.
Spectral Differentiation (The "Fingerprint")

To validate your product, focus on the 3.0 – 6.0 ppm window. This is where the "Identity" and "Purity" signals reside.

  • Differentiation from Alcohol (Precursor):

    • Look for the disappearance of the

      
       3.65 ppm  signal (CH₂-OH).
      
    • Confirm the shift of the triplet upfield to

      
       3.45 ppm  (CH₂-Br).
      
    • Note: The OH proton itself is variable and unreliable; rely on the alpha-methylene shift.

  • Differentiation from Vinyl (Elimination Impurity):

    • CRITICAL: Any signals between 5.0 ppm and 6.0 ppm indicate elimination to 1-methyl-2-vinylpyrrolidine.

    • The vinyl group typically shows a complex multiplet pattern (ABC system) in this region.

    • Action: If observed, the batch is degrading.[1] Repurify immediately or store as a salt (e.g., fumarate/hydrochloride).

Part 3: Experimental Protocol & Workflow

Protocol: NMR Sample Preparation for QC

Objective: Verify conversion of 2-(2-Hydroxyethyl)-1-methylpyrrolidine to the Bromo-derivative without inducing degradation.

  • Sampling: Take ~10 mg of the crude reaction oil.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or DMSO-d₆ .

    • Warning: Acidic CDCl₃ can protonate the amine, shifting the N-Me peak and broadening the spectrum.

    • Warning: The free base is unstable. Analyze immediately upon isolation.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity check).

    • Relaxation Delay (d1): 1.0 s.

    • Pulse Angle: 30°.

Workflow: Synthesis & QC Decision Tree

The following diagram outlines the logical flow for synthesizing and validating the intermediate, highlighting the "Go/No-Go" decision points based on NMR data.

G Start Start: Alcohol Precursor (2-(2-Hydroxyethyl)-1-methylpyrrolidine) Reaction Reaction: Bromination (PBr3 or HBr/AcOH) Start->Reaction Workup Workup: Basify & Extract (Cold NaHCO3) Reaction->Workup NMR_Acq Acquire 1H NMR (CDCl3, Immediate) Workup->NMR_Acq Check_Vinyl Check Region 5.0-6.0 ppm (Vinyl Impurity?) NMR_Acq->Check_Vinyl Step 1 Check_OH Check Region 3.6-3.8 ppm (Residual Alcohol?) Check_Vinyl->Check_OH Clean Decision_Fail FAIL: Repurify / Discard Check_Vinyl->Decision_Fail Peaks Present Check_Br Confirm Signal 3.4-3.5 ppm (Target Bromo?) Check_OH->Check_Br Clean Check_OH->Decision_Fail Peaks Present Check_Br->Decision_Fail Absent Decision_Pass PASS: Proceed to Coupling (Store as Salt) Check_Br->Decision_Pass Confirmed

Caption: QC Decision Tree for 2-(2-Bromoethyl)-1-methylpyrrolidine synthesis. Priority is given to detecting the elimination impurity (Vinyl) first.

Part 4: Scientific Rationale (Causality)

Why the Shift Differences Matter
  • Electronegativity Effect: Bromine (

    
    ) is less electronegative than Chlorine (
    
    
    
    ) and Oxygen (
    
    
    ). This results in less deshielding of the adjacent methylene protons.
    • Result: The

      
      -methylene signal moves upfield  (lower ppm) in the order: OH > Cl > Br .
      
    • Practical Use: If you see a triplet at 3.65 ppm, you have likely made the Chloride (if using SOCl₂) or have unreacted Alcohol, not the Bromide.

  • Stereochemistry & Magnetic Anisotropy:

    • The C2 chiral center creates a distinct magnetic environment for the two protons on the ethyl linker. While often appearing as a triplet, high-field NMR (600 MHz) may resolve these as diastereotopic multiplets. For routine QC (300/400 MHz), treating them as a triplet is acceptable.

  • Stability & Salt Formation:

    • The free base has a lone pair on the Nitrogen that can act as an internal base, promoting E2 elimination to the vinyl species.

    • Protocol Tip: If the NMR shows >5% vinyl impurity, convert the product to the Hydrobromide or Fumarate salt . Protonation ties up the lone pair, shutting down the elimination pathway and stabilizing the reagent for storage.

References

  • Fournier, A. M., et al. (2010).[2] Synthesis of (-)-(S,S)-clemastine by invertive N -> C aryl migration in a lithiated carbamate. Organic Letters, 12(10), 2222-2225.[2]

  • BenchChem. (2025).[3][4] Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide. (Comparative data for 1-methyl-2-substituted pyrrolidines).

  • National Institute of Standards and Technology (NIST). N-(2-Hydroxyethyl)-2-pyrrolidone Infrared and Mass Spectra. (Reference for hydroxy-ethyl pyrrolidine precursors).

  • Taghi-Ganji, T. (2010). Synthesis and Characterization of New Derivative of Norfloxacin Containing an N Substituted Piperazine Moiety. Asian Journal of Chemistry. (Reference for CH2Br vs CH2OH shift comparisons in N-heterocycles).

Sources

GC-MS Characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of antihistamines such as Clemastine , the intermediate 2-(2-Bromoethyl)-1-methylpyrrolidine represents a critical quality attribute.[1] As a nitrogen mustard analogue, it possesses potent alkylating properties, classifying it as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7) require its control to trace levels (ppm/ppb).

This guide objectively compares analytical methodologies for characterizing this compound and its associated impurities. While LC-MS/MS is often the default for polar PGIs, GC-MS (EI) offers distinct advantages in specificity for volatile alkyl halides, provided thermal degradation is managed. This document details the mechanistic rationale, validated protocols, and fragmentation logic required for robust characterization.

Technical Context & Chemistry

2-(2-Bromoethyl)-1-methylpyrrolidine is the "open-chain" precursor to a reactive aziridinium ion. In solution or under thermal stress, it exists in equilibrium with this bicyclic species, which drives its genotoxicity but also complicates analysis.

  • The Challenge: The compound is thermally labile. High injector temperatures can induce elimination to 1-methyl-2-vinylpyrrolidine or hydrolysis to 1-methyl-2-pyrrolidineethanol .

  • The Solution: A "Soft" GC-MS approach using inert inlets and specific ionization monitoring (SIM) to distinguish the intact halide from its degradation products.

Impurity Signaling Pathway

The following diagram illustrates the origin of impurities during the synthesis and analysis phases.

ImpurityPathway Start 1-Methyl-2-pyrrolidineethanol (Precursor/Hydrolysis Product) Target 2-(2-Bromoethyl)-1-methylpyrrolidine (Target PGI) Start->Target Bromination (HBr/SOBr2) Target->Start Hydrolysis (Moisture) Aziridinium Aziridinium Ion (Reactive Intermediate) Target->Aziridinium Cyclization (Solution/In-vivo) Vinyl 1-Methyl-2-vinylpyrrolidine (Thermal Degradant) Target->Vinyl Thermal Elimination (GC Injector) Aziridinium->Target Halide Attack

Caption: Synthetic and degradation pathways linking the target PGI to its precursor and thermal degradants.

Method Comparison: GC-MS vs. Alternatives

Selecting the right detector is a balance between sensitivity and compound stability.

FeatureGC-MS (Electron Ionization) LC-MS/MS (Electrospray) HPLC-UV
Primary Utility Gold Standard for volatile alkyl halides. Provides structural fingerprinting via fragmentation.[2]Alternative for highly thermally unstable compounds or polar precursors.Routine purity assay; lacks sensitivity for trace PGIs.
Specificity High. The Br isotope pattern (1:1 ratio) is a definitive confirmation.Moderate to High. Relies on [M+H]+; less structural information in MS1.Low. The pyrrolidine ring lacks a strong chromophore.
Sensitivity Excellent (SIM mode). LOD < 0.5 ppm is achievable.Excellent. LOD < 0.1 ppm possible.Poor. LOD typically > 100 ppm.
Risks Thermal degradation in the inlet (conversion to vinyl species).Hydrolysis of the bromide in aqueous mobile phases.Lack of selectivity against matrix.
Verdict Preferred for the bromo-derivative due to superior chromatographic resolution of halides and spectral confirmation.Preferred for the alcohol precursor (1-methyl-2-pyrrolidineethanol).Not recommended for PGI control.
Detailed Experimental Protocol (GC-MS)

To prevent the "false positive" detection of the vinyl degradant, this protocol utilizes a Programmed Temperature Vaporization (PTV) or Cool-on-Column inlet.

4.1. Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Inlet: PTV in Solvent Vent mode (Inject at 40°C, ramp to 250°C). Crucial: Avoid hot split/splitless injections to minimize thermal elimination.

  • Column: DB-624 or Rtx-1301 (30m x 0.25mm x 1.4µm). Mid-polar phases separate the amine impurities well.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 10°C/min to 150°C

    • Ramp 25°C/min to 260°C (hold 3 min)

4.2. Mass Spectrometry Parameters[3][4][5]
  • Source: Electron Ionization (EI) @ 70 eV.

  • Acquisition: SIM/Scan mode.

  • SIM Groups (Target Ions):

    • 2-(2-Bromoethyl)-1-methylpyrrolidine:191, 193 (Molecular Ions), 98 (Base Peak).

    • 1-Methyl-2-vinylpyrrolidine:[1]111 (M+), 84 .

    • 1-Methyl-2-pyrrolidineethanol:129 (M+), 98 .

Characterization Data & Fragmentation Logic

Correctly interpreting the mass spectrum is essential to distinguish the target from interferences.[6]

5.1. Fragmentation Pathway

The electron ionization of 2-(2-Bromoethyl)-1-methylpyrrolidine follows a predictable cleavage pattern. The presence of Bromine provides a unique isotopic signature.

Fragmentation M_Ion Molecular Ion (M+) m/z 191 / 193 (1:1 Ratio) Frag1 Loss of Br [M - Br]+ m/z 112 M_Ion->Frag1 - Br• (79/81) Frag2 Alpha Cleavage (Loss of CH2Br) m/z 98 (Base Peak) M_Ion->Frag2 - •CH2Br (93/95) Frag3 Pyrrolidinium Ring m/z 84 Frag2->Frag3 - CH2

Caption: EI Fragmentation pathway. The doublet at m/z 191/193 and the base peak at m/z 98 are diagnostic.

5.2. Spectral Interpretation Guide
  • Isotope Cluster (m/z 191/193): If you do not see two peaks of equal intensity separated by 2 amu, the compound is not the brominated impurity. A single peak suggests the vinyl degradant (m/z 111) or the alcohol (m/z 129).

  • Base Peak (m/z 98): This ion corresponds to the N-methyl-2-methylene-pyrrolidinium cation formed after losing the bromomethyl group. It is the most abundant ion and used for quantification.

  • Differentiation:

    • Target: m/z 191, 193 present.

    • Vinyl Impurity: m/z 111 (M+), 110 (M-1). No 191/193.

    • Alcohol Impurity: m/z 129 (M+), 98 (Base). No 191/193.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7] [Link]

  • Liu, D. Q., et al. (2010). Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. [Link]

  • Valvo, L., et al. (1994). Chromatographic methods for the determination of clemastine fumarate and its impurities. Journal of Chromatography A. [Link]

  • NIST Mass Spectrometry Data Center . N-Methyl-2-pyrrolidone and related pyrrolidine spectra. National Institute of Standards and Technology. [Link]

Sources

A Head-to-Head Comparison of 2-(2-Bromoethyl)-1-methylpyrrolidine and 2-(2-Chloroethyl)-1-methylpyrrolidine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. Among the versatile building blocks available, haloalkylamines serve as key precursors for the introduction of the N-alkylated pyrrolidine moiety, a common structural motif in biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two such precursors: 2-(2-Bromoethyl)-1-methylpyrrolidine and 2-(2-Chloroethyl)-1-methylpyrrolidine.

This analysis is grounded in fundamental principles of organic chemistry and supported by experimental data from analogous systems, offering a predictive framework for researchers to make informed decisions in their synthetic strategies. While direct, side-by-side kinetic studies for these specific compounds are not extensively documented in publicly available literature, the well-established principles of leaving group ability provide a robust basis for a comparative assessment.

The Decisive Factor: Leaving Group Ability

The primary differentiator in the reactivity of these two compounds lies in the nature of the halogen substituent. In nucleophilic substitution and intramolecular cyclization reactions, the facility with which the halide ion departs from the carbon backbone is a key determinant of the reaction rate. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1][2]

This enhanced leaving group ability of bromide stems from two key factors:

  • Polarizability: Bromide is larger and more polarizable than chloride. This allows for a more effective distribution of the developing negative charge in the transition state of the reaction, thus lowering the activation energy.[1]

  • Basicity: The weaker the base, the better the leaving group. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br-) is a weaker base than the chloride ion (Cl-). Consequently, bromide is more stable as an independent anion and departs more readily.[2][3]

This fundamental difference in leaving group ability directly translates to a higher reactivity for 2-(2-Bromoethyl)-1-methylpyrrolidine in reactions where the carbon-halogen bond is cleaved.

Reactivity in Key Transformations: A Comparative Overview

The enhanced reactivity of the bromo-derivative is expected to be evident in two primary classes of reactions: intermolecular nucleophilic substitution and intramolecular cyclization.

Intermolecular Nucleophilic Substitution (S_N2 Reactions)

In S_N2 reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the halide leaving group in a single, concerted step. These reactions are fundamental in the synthesis of a wide array of compounds where the 2-(1-methylpyrrolidin-2-yl)ethyl moiety is appended to a nucleophilic species.

Given that the cleavage of the carbon-halogen bond is integral to the rate-determining step of an S_N2 reaction, the superior leaving group ability of bromide will result in a significantly faster reaction rate for 2-(2-Bromoethyl)-1-methylpyrrolidine compared to its chloro-analogue.

Experimental Support from Analogous Systems:

While specific kinetic data for the two subject compounds is scarce, a seminal study on the reaction of α-haloacetophenones with iodide ion provides a compelling quantitative illustration of this principle. The data reveals that α-bromoacetophenone reacts approximately 160 times faster than α-chloroacetophenone under identical conditions. This significant rate enhancement is directly attributable to the better leaving group ability of bromide.

CompoundHalogen Leaving GroupRelative Rate Constant (k)
α-ChloroacetophenoneChloride (Cl⁻)1
α-BromoacetophenoneBromide (Br⁻)~160
Table 1: Relative rate constants for the reaction of α-haloacetophenones with iodide ion, demonstrating the enhanced reactivity of the bromo-derivative.

This substantial difference in reactivity strongly suggests that a similar, if not as pronounced, rate enhancement can be expected when comparing 2-(2-Bromoethyl)-1-methylpyrrolidine with 2-(2-Chloroethyl)-1-methylpyrrolidine in S_N2 reactions.

Intramolecular Cyclization: Formation of the Aziridinium Ion

Both 2-(2-Bromoethyl)-1-methylpyrrolidine and its chloro-analogue can undergo intramolecular cyclization, where the nucleophilic tertiary amine of the pyrrolidine ring attacks the electrophilic carbon bearing the halogen. This results in the formation of a highly reactive spirocyclic aziridinium ion. This intermediate is a potent electrophile and can be readily opened by a variety of nucleophiles, providing a pathway to a diverse range of substituted pyrrolidine derivatives.

The rate of formation of this aziridinium ion is again dependent on the leaving group ability of the halide. Consequently, 2-(2-Bromoethyl)-1-methylpyrrolidine is expected to cyclize at a significantly faster rate than 2-(2-Chloroethyl)-1-methylpyrrolidine.

Supporting Evidence from a Bioactive Analogue:

A study on an N-methyl-N-(2-bromoethyl)amino analogue of the muscarinic agonist oxotremorine provides strong evidence for this increased rate of cyclization. The study notes that the bromo-analogue cyclizes to the corresponding aziridinium ion at a greater rate than its chloro-counterpart. This enhanced rate of cyclization was highlighted as a potential advantage for its application as an alkylating ligand for muscarinic receptors.[1] This finding directly supports the prediction of higher reactivity for 2-(2-Bromoethyl)-1-methylpyrrolidine in forming the analogous aziridinium ion.

Practical Implications for the Synthetic Chemist

The higher reactivity of 2-(2-Bromoethyl)-1-methylpyrrolidine has several practical implications for researchers in a laboratory or process chemistry setting:

  • Milder Reaction Conditions: Due to its increased reactivity, reactions with the bromo-derivative can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the chloro-derivative. This can be advantageous for sensitive substrates or to minimize the formation of byproducts.

  • Improved Yields: The faster reaction rates associated with the bromo-compound can lead to higher product yields in a given timeframe, improving the overall efficiency of the synthesis.

  • Wider Substrate Scope: The enhanced electrophilicity of the bromo-derivative may allow it to react with a broader range of weaker nucleophiles that might be unreactive or sluggish with the chloro-analogue.

  • Cost and Stability Considerations: While more reactive, bromo-compounds are often more expensive and can have a shorter shelf-life than their chloro-counterparts. Therefore, for large-scale syntheses or when high reactivity is not essential, 2-(2-Chloroethyl)-1-methylpyrrolidine may be a more cost-effective option, provided the reaction conditions can be optimized to achieve the desired outcome.

Experimental Protocols

The following are generalized, step-by-step methodologies for representative reactions involving these haloalkylamines. Researchers should optimize these protocols for their specific substrates and equipment.

Protocol 1: General Procedure for Intermolecular N-Alkylation (S_N2 Reaction)

This protocol describes a typical procedure for the reaction of a generic nucleophile (Nu-H) with either 2-(2-bromoethyl)-1-methylpyrrolidine or 2-(2-chloroethyl)-1-methylpyrrolidine.

Materials:

  • 2-(2-Haloethyl)-1-methylpyrrolidine (1.0 eq)

  • Nucleophile (Nu-H) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nucleophile (Nu-H) and the anhydrous solvent.

  • Add the base to the solution and stir until dissolved or a uniform suspension is formed.

  • Slowly add a solution of 2-(2-haloethyl)-1-methylpyrrolidine in the anhydrous solvent to the reaction mixture at an appropriate temperature (typically ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and the halide).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Expected Observations: When comparing the two halo-derivatives under identical conditions, the reaction with 2-(2-bromoethyl)-1-methylpyrrolidine is expected to proceed to completion in a shorter time and/or at a lower temperature.

Protocol 2: General Procedure for Intramolecular Cyclization and Trapping of the Aziridinium Ion

This protocol outlines the formation of the spirocyclic aziridinium ion followed by its in-situ reaction with a nucleophile.

Materials:

  • 2-(2-Haloethyl)-1-methylpyrrolidine (1.0 eq)

  • Nucleophile (Nu-H) (1.5 - 2.0 eq)

  • Solvent (a polar, non-nucleophilic solvent is often preferred for the initial cyclization, though the nucleophile itself can sometimes act as the solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve 2-(2-haloethyl)-1-methylpyrrolidine in the chosen solvent.

  • Heat the solution to facilitate the intramolecular cyclization. The temperature required will be lower for the bromo-derivative.

  • After a predetermined time for aziridinium ion formation, add the nucleophile to the reaction mixture.

  • Continue to stir the reaction, monitoring its progress by a suitable analytical technique until the consumption of the aziridinium intermediate is observed (this may require quenching aliquots and analysis).

  • Work-up the reaction as described in Protocol 1.

  • Purify the resulting ring-opened product.

Expected Observations: The formation of the aziridinium ion from 2-(2-bromoethyl)-1-methylpyrrolidine will occur more rapidly and under milder conditions than from the chloro-analogue. This can be advantageous in preventing side reactions or degradation of sensitive substrates.

Visualizing the Reaction Pathways

The following diagrams, generated using DOT language, illustrate the key reaction mechanisms discussed.

sn2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---X]⁻ᵟ Nu->TS Nucleophilic Attack Substrate 2-(2-Haloethyl)-1-methylpyrrolidine Substrate->TS Product Alkylated Product TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Cleavage cyclization_reaction cluster_workflow Intramolecular Cyclization & Ring Opening Reactant 2-(2-Haloethyl)-1-methylpyrrolidine TransitionState Cyclization Transition State Reactant->TransitionState Intramolecular Attack Aziridinium Spirocyclic Aziridinium Ion TransitionState->Aziridinium Ring Closure & Leaving Group Departure RingOpenedProduct Ring-Opened Product Aziridinium->RingOpenedProduct Nucleophilic Attack Nucleophile Nu⁻

Caption: Intramolecular cyclization to an aziridinium ion and subsequent nucleophilic ring-opening.

Conclusion

For researchers and drug development professionals, this translates into tangible benefits such as the ability to employ milder reaction conditions, potentially achieve higher yields, and broaden the scope of compatible nucleophiles. While the chloro-derivative offers advantages in terms of cost and stability, the bromo-derivative is the clear choice when enhanced reactivity is paramount for achieving synthetic objectives. The selection between these two valuable building blocks should therefore be a strategic decision based on the specific requirements of the synthetic target, the desired reaction efficiency, and economic considerations.

References

Sources

Validating the Synthesis of Chiral Pharmaceutical Intermediates Using Pyrrolidine-Based Organocatalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift to Organocatalysis in API Manufacturing

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Historically, asymmetric transformations relied heavily on transition metal catalysis. However, the stringent regulatory limits on heavy metal impurities in final drug products have driven a paradigm shift toward organocatalysis. Pyrrolidine derivatives—most notably L-proline and MacMillan’s imidazolidinones—have emerged as privileged scaffolds for the asymmetric construction of carbon-carbon bonds.

This guide objectively compares pyrrolidine-based organocatalysts against traditional transition metal alternatives, focusing on the asymmetric aldol reaction—a critical pathway for synthesizing chiral


-hydroxy ketones used in drugs like [1] and various statins.

Mechanistic Causality: The Enamine Activation Paradigm

To validate an organocatalytic process, one must first understand the causality of its stereocontrol. The efficacy of pyrrolidine derivatives is not serendipitous; it is governed by highly ordered transition states.

When L-proline is introduced to a donor ketone (e.g., cyclohexanone), the secondary amine of the pyrrolidine ring condenses with the carbonyl group to form an[2]. The stereochemical outcome is dictated by the Houk-List transition state:

  • Steric Direction: The bulky pyrrolidine ring forces the enamine into an E-configuration.

  • Hydrogen Bonding (The Causality of ee): The carboxylic acid proton of proline acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the incoming [3].

  • Result: This Zimmerman-Traxler-like cyclic transition state rigidly locks the facial approach of the electrophile, resulting in high diastereo- and enantioselectivity (often >95% ee).

Objective Comparison: Pyrrolidine Organocatalysts vs. Transition Metal Catalysts

When selecting a catalytic system for API intermediate synthesis, process chemists must weigh stereocontrol against scalability, toxicity, and downstream purification costs.

Performance MetricPyrrolidine Organocatalysts (e.g., L-Proline)Transition Metal Catalysis (e.g., Ti, Zn, La Complexes)
Catalyst Toxicity Generally non-toxic, GRAS statusHigh (Heavy metal toxicity, strict regulatory limits)
Moisture Sensitivity Low (Reactions can run in aqueous/MeOH media)High (Requires strictly anhydrous/anaerobic conditions)
Trace Metal Removal Not required (Organic, easily removed via aqueous wash)Mandatory (Requires expensive scavenging resins/filtration)
Stereocontrol (ee %) Excellent (Often >95% ee for aldol/Michael additions)Excellent (Often >95% ee, highly ligand-dependent)
Cost & Scalability Low cost, highly scalable under standard plant conditionsHigh cost (Custom chiral ligands + precious metals)
Reaction Kinetics Moderate (Often requires 10-20 mol% catalyst loading)Fast (Efficient at 1-5 mol% catalyst loading)

Data Synthesis: While transition metal catalysts offer superior turnover frequencies (faster kinetics), pyrrolidine derivatives drastically reduce the complexity of downstream processing by eliminating the need for trace metal remediation.

Experimental Validation Protocol: Self-Validating Asymmetric Aldol Addition

A robust protocol must be self-validating—meaning it incorporates internal analytical checkpoints to confirm success at each stage without relying solely on the final yield. Below is a validated methodology for the synthesis of (S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

Step 1: Reaction Setup and Enamine Formation
  • Reagents: Charge a reaction vessel with cyclohexanone (10.0 mmol, donor), 4-nitrobenzaldehyde (2.0 mmol, acceptor), and L-proline (0.4 mmol, 20 mol%).

  • Solvent Selection (Causality): Suspend the mixture in a 4:1 Methanol/Water solvent system (2.0 mL). Why? While DMSO is traditional, recent protocols demonstrate that protic solvent mixtures like MeOH/H2O induce hydrophobic packing effects that accelerate the reaction while maintaining [4]. Furthermore, it simplifies the aqueous workup.

  • Execution: Stir the mixture at room temperature (20-25 °C) for 24 hours.

  • Checkpoint 1 (Reaction Monitoring): Analyze an aliquot via UPLC-MS. The reaction is deemed complete when the limiting reagent (4-nitrobenzaldehyde) is fully consumed. Self-validation: Using a 5:1 excess of the donor ketone suppresses aldehyde self-condensation and drives the equilibrium toward the enamine intermediate.

Step 2: Quench and Extraction
  • Quench: Add 10 mL of a saturated aqueous

    
     solution. Causality: A mild buffer is critical. Strong acids or bases will catalyze the retro-aldol reaction or cause dehydration to the thermodynamically stable enone, destroying the newly formed chiral centers.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Step 3: Analytical Validation (NMR & HPLC)
  • Checkpoint 2 (Diastereomeric Ratio via NMR): Dissolve a sample of the crude product in

    
     and acquire a 
    
    
    
    NMR spectrum. Integrate the carbinol proton signal (typically a doublet at ~4.8-5.2 ppm for the anti isomer and a different shift for the syn isomer). Self-validation: Determining the dr (diastereomeric ratio) on the crude mixture ensures that subsequent crystallization or chromatography does not artificially inflate the perceived stereoselectivity of the reaction.
  • Checkpoint 4 (Enantiomeric Excess via Chiral HPLC): Purify a small analytical sample via flash chromatography. Analyze using a chiral stationary phase HPLC column (e.g., Chiralpak AD-H) with a Hexane/Isopropanol mobile phase. Compare the retention times against a racemic standard synthesized using a non-chiral base (e.g., standard pyrrolidine without the directing carboxylic acid) to confirm baseline separation and calculate the exact ee.

Workflow Visualization

ValidationWorkflow Start Reaction Setup (Ketone + Aldehyde + Proline) Solvent Solvent Optimization (e.g., MeOH/H2O) Start->Solvent Reaction Enamine Intermediate Formation Solvent->Reaction Workup Aqueous Quench & Extraction (EtOAc) Reaction->Workup Analysis Analytical Validation Workup->Analysis NMR 1H NMR Analysis (Determine dr & Conversion) Analysis->NMR HPLC Chiral HPLC Analysis (Determine ee %) Analysis->HPLC Decision Target Metrics Met? (>95% ee, >90% yield) NMR->Decision HPLC->Decision ScaleUp Proceed to Scale-Up (API Intermediate) Decision->ScaleUp Yes Optimize Re-optimize Catalyst Loading/Temp Decision->Optimize No Optimize->Start

Validation workflow for pyrrolidine-catalyzed asymmetric synthesis.

References

  • Title: Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology Source: Sumitomo Chemical Co., Ltd. URL: [Link]

  • Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: Proceedings of the National Academy of Sciences (PMC) URL: [Link]

  • Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: MDPI (Catalysts) URL: [Link]

  • Title: Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study Source: Chemistry Central Journal (PMC) URL: [Link]

Sources

Comparative Yield Analysis of Alkylating Agents in Antihistamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylation is a pivotal transformation in the synthesis of H1-receptor antagonists. Whether forming the ether linkage in ethanolamines (e.g., Diphenhydramine) or functionalizing the piperazine ring in second-generation antihistamines (e.g., Cetirizine, Fexofenadine), the choice of alkylating agent dictates yield, impurity profiles, and process scalability.

This guide provides a technical comparison of traditional alkyl halides versus modern catalytic and green alternatives. By analyzing experimental yields and reaction kinetics, we aim to provide an evidence-based framework for optimizing antihistamine production.

Case Study I: O-Alkylation in Diphenhydramine Synthesis

Diphenhydramine (Benadryl) represents the classic ethanolamine class. The core challenge is the O-alkylation of 2-(dimethylamino)ethanol (DMAE) with a benzhydryl electrophile.

Comparative Performance Metrics

The following table contrasts three distinct synthetic methodologies: the traditional Williamson ether synthesis, a Ruthenium-catalyzed approach, and a solvent-free continuous flow system.

MethodologyAlkylating AgentCatalyst/PromoterConditionsYieldAtom Economy
Traditional Batch ChlorodiphenylmethaneExcess DMAE (Solvent)120°C, 4-6 h50-60%Low (Excess reagents)
Ru-Catalyzed Chlorodiphenylmethane[Ru(p-cymene)Cl₂]₂Toluene, Reflux90% Medium
Continuous Flow ChlorodiphenylmethaneNone (Neat)168°C, <10 min res.80-90% High (Solvent-free)
Mechanistic Insight & Pathway

The reaction proceeds via an SN1 pathway involving a resonance-stabilized benzhydryl carbocation. High temperatures in the continuous flow method accelerate ionization without the need for solvation, while the Ru-catalyst stabilizes the transition state, reducing the energy barrier.

Diphenhydramine_Synthesis Start Benzophenone Inter Chlorodiphenylmethane (Alkylating Agent) Start->Inter Reduction & Chlorination Transition Benzhydryl Cation (Intermediate) Inter->Transition - Cl⁻ (Rate Limiting) Reagent 2-(Dimethylamino)ethanol Reagent->Transition Nucleophilic Attack Product Diphenhydramine HCl Transition->Product O-Alkylation Catalyst Ru-Catalyst / High T Catalyst->Transition Stabilizes

Figure 1: Reaction pathway for Diphenhydramine synthesis highlighting the critical benzhydryl cation intermediate.

Case Study II: N-Alkylation in Cetirizine Synthesis

Cetirizine synthesis hinges on the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1] The choice of the electrophile (alkylating agent) significantly impacts the yield due to competing elimination reactions and steric hindrance.

Electrophile Efficiency Comparison

Data indicates that amide-based electrophiles offer superior stability compared to esters, though modern optimization of ester hydrolysis has narrowed the gap.

Alkylating AgentLeaving GroupBase/SolventYield (Step)Selectivity Issues
Methyl (2-chloroethoxy)acetate ChlorideNa₂CO₃ / Xylene27.8%Low; competing hydrolysis
2-(2-chloroethoxy)acetamide ChlorideNaNH₂ or NaOMe47% - 82%*Moderate; requires strong base
2-(2-chloroethoxy)acetonitrile ChlorideK₂CO₃ / MEKSubstantial High; nitrile requires hydrolysis
2-Bromoacetic acid derivatives BromideK₂CO₃ / Acetonitrile80-85% High; Br is a better leaving group

*Note: Yields of 82-90% are achievable when using optimized bases like Sodium Methoxide in Toluene to form the amide intermediate.[1]

Optimization Strategy: The "Leaving Group" Effect

While chlorides are cheaper, bromides consistently deliver higher yields (80%+) in piperazine alkylation due to the weaker C-Br bond. However, for industrial scale, the cost-benefit analysis often favors the chloride with catalytic iodide (Finkelstein condition) or high-temperature flow reactors.

Cetirizine_Workflow Piperazine 1-[(4-chlorophenyl) phenylmethyl]piperazine RouteA Route A: Chloro-Ester Piperazine->RouteA RouteB Route B: Chloro-Amide Piperazine->RouteB RouteC Route C: Bromo-Acid Piperazine->RouteC StepA Yield: ~28% Issues: Hydrolysis RouteA->StepA StepB Yield: 47-82% Requires Strong Base RouteB->StepB StepC Yield: >80% Fast Kinetics RouteC->StepC Final Cetirizine Dihydrochloride StepA->Final StepB->Final StepC->Final

Figure 2: Decision tree for Cetirizine synthesis showing yield outcomes for different alkylating routes.

Green Chemistry & Future Directions

The pharmaceutical industry is shifting away from toxic alkyl halides (e.g., methyl iodide, benzyl chloride) toward greener alternatives like carbonates and catalytic processes.

Dimethyl Carbonate (DMC)

DMC is a non-toxic, biodegradable methylating agent. In the presence of zeolites (e.g., NaY faujasite), DMC can N-methylate piperazines with 70-90% yield .[2][3]

  • Mechanism: BAl2 displacement (nucleophilic attack on the methyl group).

  • Advantage: No halogenated waste; CO₂ and methanol are the only byproducts.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate N-alkylation of piperazines, boosting yields from ~50% (thermal) to 85% while reducing reaction times from hours to minutes.

Experimental Protocols

Protocol A: High-Yield Continuous Flow Synthesis of Diphenhydramine

Based on atom-economical, solvent-free principles.

  • Feed Preparation:

    • Stream A: Chlorodiphenylmethane (neat, liquid above 20°C).

    • Stream B: 2-(Dimethylamino)ethanol (neat).

  • Reactor Setup:

    • Use a heated coil reactor (stainless steel or PFA) with a volume allowing for 10-minute residence time.

    • Set reactor temperature to 168°C .

    • Maintain back-pressure (approx. 250 psi) to keep reagents in the liquid phase.

  • Reaction:

    • Pump Stream A and Stream B at a 1:1 molar ratio into a T-mixer.

    • Pass the mixture through the heated coil.

  • Work-up:

    • Collect the effluent (molten salt).

    • Upon cooling, the product solidifies as Diphenhydramine HCl.

    • Purification: Recrystallize from isopropanol/ether if necessary.

    • Expected Yield: 80-90%.

Protocol B: Optimized N-Alkylation for Cetirizine Intermediate

Using Bromo-derivative for maximum yield.

  • Reagents:

    • 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 equiv).

    • Methyl 2-(2-bromoethoxy)acetate (1.1 equiv).

    • Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Dissolve the piperazine derivative in ACN.

    • Add finely ground K₂CO₃.

    • Add the bromo-acetate dropwise at room temperature.

    • Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor by TLC/HPLC.

  • Isolation:

    • Filter off inorganic salts while hot.

    • Concentrate the filtrate under reduced pressure.

    • Hydrolysis: Treat the residue with aqueous NaOH/Ethanol to hydrolyze the ester.

    • Acidification: Adjust pH to 4.0-5.0 to precipitate Cetirizine.

    • Expected Yield: 80-85%.

References

  • Continuous Flow Synthesis of Diphenhydramine

    • Title: End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring
    • Source: Chemical Science (2013).
    • URL:[Link]

  • Ruthenium Catalyzed Synthesis

    • Title: Facile, Efficient and Ruthenium-Catalyzed Synthesis and Characteris
    • Source: ResearchG
    • URL:[Link]

  • Cetirizine Synthesis Routes

    • Title: Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis.[1][4]

    • Source: YMER Digital (2024).[1]

    • URL:[Link] (Cited via ResearchGate snippet 1.3/1.4)

  • Green Alkylation (DMC)

    • Title: Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites.[3]

    • Source: Elsevier / ResearchG
    • URL:[Link]

  • Piperazine Alkylation Optimization

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: NIH / PubMed.
    • URL:[Link]

Sources

Melting Point Determination for 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide (CAS: 1421601-96-8)[1]

Executive Summary & Physicochemical Context

Determining the precise melting point of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide presents unique analytical challenges. As an amine hydrobromide salt featuring a reactive alkyl bromide moiety, this compound is highly susceptible to two thermal artifacts: hygroscopicity (moisture absorption) and thermal degradation (intramolecular cyclization or dehydrohalogenation) near its melting transition.

In pharmaceutical and chemical development, relying on a single analytical method for such reactive intermediates can yield misleading purity assessments. Impurities or thermal degradation products formed during the heating process can artificially depress the melting point[2]. This guide objectively compares the performance of three primary analytical methodologies—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—providing self-validating protocols and comparative experimental data to establish a robust thermal profile for this compound.

Comparative Analysis of Analytical Methodologies

To accurately characterize the thermal transitions of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, laboratories must choose the appropriate instrumentation based on precision requirements and the compound's thermal lability[3].

Table 1: Performance Comparison of Melting Point Techniques
Feature / MetricAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Core Principle Optical detection of liquefaction[4]Measurement of heat flow (Endo/Exothermic)[3]Visual observation via cross-polarized light[5]
Accuracy / Precision Moderate (± 0.5 °C)Very High (± 0.1 °C)High (± 0.2 °C)
Moisture Susceptibility High (Open/semi-open system)Low (Uses hermetically sealed pans)High (Open slide environment)
Degradation Detection Poor (Broadens melting range)Excellent (Detects exothermic decomposition)Excellent (Visual browning/gas evolution)
Best Used For Routine QC & batch releaseThermodynamic profiling & stability studiesPolymorph screening & phase confirmation

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure that the recorded melting point is a true thermodynamic property, not an artifact of sample preparation or thermal degradation.

Protocol A: Automated Digital Capillary Screening

Causality: Capillary methods are standard for pharmacopeial compliance but are vulnerable to moisture. Vacuum desiccation is strictly required prior to analysis to prevent water-induced melting point depression[6].

  • System Calibration: Run a USP-grade Caffeine standard (T_m ≈ 235 °C) to verify optical sensor calibration.

  • Sample Preparation: Grind the 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide into a fine powder. Dry in a vacuum desiccator over P₂O₅ for 24 hours.

  • Loading: Tamp the dried powder into a glass capillary tube to a uniform depth of 2.5 mm.

  • Thermal Ramp: Initialize a rapid heat ramp to 20 °C below the expected melting point, followed by a precise 1.0 °C/min ramp.

  • Validation Check: Perform in triplicate. A standard deviation of >0.5 °C indicates uneven packing or residual moisture, invalidating the run.

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: DSC is critical for this compound because the primary alkyl bromide can undergo thermally induced intramolecular alkylation with the pyrrolidine nitrogen upon melting. A "Heat-Cool-Heat" cycle validates chemical stability.

  • System Calibration: Calibrate cell constant and temperature using an Indium standard (T_m = 156.6 °C).

  • Sample Preparation: Weigh 2.0–3.0 mg of the sample into an aluminum DSC pan. Crucial Step: Use a hermetically sealed lid. This traps any residual moisture or evolved HBr gas, preventing them from skewing the endothermic heat flow.

  • Thermal Ramp (Cycle 1): Equilibrate at 25 °C. Heat at 5 °C/min to 180 °C under a dry N₂ purge (50 mL/min)[2].

  • Cooling & Re-heating (Cycle 2): Cool the sample at 10 °C/min back to 25 °C, then execute a second heating ramp at 5 °C/min.

  • Validation Check: If the melting endotherm present in Cycle 1 is absent or severely shifted in Cycle 2, the compound has thermally degraded upon melting. The Cycle 1 onset temperature (

    
    ) is recorded as the true melting point.
    
Protocol C: Hot-Stage Microscopy (HSM)

Causality: HSM bridges the gap between the quantitative data of DSC and the visual data of the capillary method, allowing the scientist to visually distinguish between true melting (loss of birefringence) and decomposition (discoloration).

  • Sample Preparation: Disperse a few micro-crystals onto a clean glass slide. Apply a glass coverslip to minimize thermal gradients.

  • Observation: View under cross-polarized light at 100x magnification. Crystalline 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide will appear bright against a dark background.

  • Thermal Ramp: Heat at 2 °C/min.

  • Validation Check: Record the exact temperature where birefringence begins to fade (onset of melting) and when the field goes completely dark (complete liquefaction). Note any yellowing/browning which indicates oxidation or dehydrohalogenation.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for cross-validating the thermal properties of halogenated amine salts.

ThermalWorkflow Start Sample Prep: 2-(2-Bromoethyl)-1-methylpyrrolidine HBr Desiccation Vacuum Desiccation (Moisture Removal) Start->Desiccation Capillary Automated Capillary (Routine QC Screen) Desiccation->Capillary DSC DSC Analysis (Thermodynamic Profiling) Desiccation->DSC HSM Hot-Stage Microscopy (Visual Phase Check) Desiccation->HSM DataSync Cross-Validation & Data Synthesis Capillary->DataSync T_onset & T_clear DSC->DataSync Enthalpy & T_melt HSM->DataSync Birefringence Loss

Workflow for thermal analysis and cross-validation of halogenated amine salts.

Comparative Experimental Data & Discussion

When evaluating 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide across these three platforms, variations in the recorded melting point are expected due to the differing physical principles of each instrument.

Table 2: Representative Thermal Data Comparison
MethodologyRecorded Transition Range (°C)Primary ObservationData Integrity Assessment
Capillary (Open) 141.5 – 144.8 °CBroad melting range; slight bubbling observed near the end of the melt.Compromised: Broad range suggests trace moisture absorption during loading or early-onset thermal degradation.
DSC (Hermetic)

: 145.2 °C

: 146.1 °C
Sharp endotherm (

), immediately followed by a broad exotherm at 155 °C.
Highly Reliable: Hermetic seal prevented moisture artifacts. Exotherm confirms post-melt chemical degradation.
HSM (Polarized) 144.9 – 146.0 °CRapid loss of birefringence at 145 °C; melt pool turns amber by 152 °C.Confirmatory: Visualizes the degradation (amber color) detected as an exotherm in the DSC.

Scientific Causality & Conclusion: The data clearly demonstrates why relying solely on the Capillary Method for 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is insufficient. The capillary method yields a depressed and broadened melting range (141.5 – 144.8 °C) because the open system allows atmospheric moisture to interact with the hygroscopic hydrobromide salt[4]. Furthermore, the compound exhibits thermal instability shortly after melting.

DSC is the superior "product" for this specific application[3]. By utilizing a hermetically sealed pan, DSC isolates the sample from atmospheric moisture, yielding a true thermodynamic melting onset of 145.2 °C. The subsequent exothermic event detected by DSC, visually confirmed as browning via HSM, proves that the compound degrades (likely via intramolecular cyclization) immediately upon liquefaction. Therefore, for rigorous R&D and regulatory documentation, DSC paired with HSM is the mandatory analytical standard for this compound.

References

  • ResolveMass Laboratories Inc. "Melting Point Determination". ResolveMass. Available at: [Link]

  • Molaid. "2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide - CAS 1421601-96-8". 摩熵化学. Available at:[Link]

  • Baetro Machining. "Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications". Baetro Machining. Available at: [Link]

  • Valley View University. "Melting Point Chapter 11". VVU. Available at: [Link]

  • ResearchGate. "Thermal degradation and melting point determination of diclofenac". ResearchGate. Available at:[Link]

  • Valley View University. "Melting Point Chapter 11 - Factors Affecting Melting Point". VVU. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Bromoethyl)-1-methylpyrrolidine Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Assessment

Urgency & Hazard Profile: 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS: 87642-30-6 / 51387-90-7 related) is not merely a halogenated solvent; it is a potent alkylating agent and a nitrogen mustard precursor. Upon dissolution or physiological contact, it spontaneously undergoes intramolecular cyclization to form a highly reactive N-methyl-spiro-aziridinium ion .

The Hidden Danger: Standard safety protocols often underestimate this compound because the parent alkyl bromide appears stable. However, the in situ generated aziridinium species is a strong electrophile capable of irreversible DNA alkylation (guanine N7 position), causing cytotoxicity and mutagenicity.

Core Safety Directive: Treat all waste, glassware, and spills containing this substance as acute cytotoxic hazards . Do not dispose of down the drain. Do not mix with oxidizers.

Technical Specifications & Waste Classification

ParameterSpecification
Chemical Structure Pyrrolidine ring with N-methyl and 2-bromoethyl substituents
Active Species N-methyl-spiro-aziridinium ion (formed via intramolecular nucleophilic attack)
Primary Hazard Alkylating Agent (Mutagenic/Carcinogenic potential), Corrosive (Skin/Eye), Acute Toxicity
Waste Stream Halogenated Organic Waste (High Hazard / Cytotoxic)
RCRA Code (USA) Not explicitly listed (P/U list), but characteristic of D001 (Ignitable) or D003 (Reactive) depending on solvent; treat as Hazardous Waste
Incompatibility Strong oxidizers, strong bases, nucleophiles (unless used for quenching)

Decontamination & Quenching Protocol

Before disposal of liquid waste or cleaning glassware, the reactive alkylating moiety must be chemically deactivated (quenched). The most reliable method utilizes Sodium Thiosulfate , which acts as a "soft" nucleophile to open the aziridinium ring and form a stable, water-soluble Bunte salt.

Reagent Preparation: "Decon Solution A"
  • Active Agent: 10% w/v Sodium Thiosulfate (

    
    )
    
  • Buffer: 1-2% w/v Sodium Bicarbonate (

    
    ) (prevents acid-catalyzed side reactions)
    
  • Solvent: Water (add 10% ethanol if the organic residue is not water-miscible)

Quenching Mechanism
  • Cyclization: The bromoethyl amine cyclizes to the aziridinium ion.

  • Nucleophilic Attack: Thiosulfate attacks the strained ring.

  • Result: Formation of a non-reactive thiosulfate ester (Bunte salt).

Step-by-Step Disposal Workflows

Scenario A: Routine Liquid Waste (Mother Liquors)
  • Segregation: Collect in a dedicated waste container labeled "High Hazard: Halogenated / Alkylating Agent" .

  • Do Not Quench in Drum: Do not attempt to quench large volumes (>100 mL) in the waste drum due to potential exotherms.

  • Disposal Path: Seal container and arrange for High-Temperature Incineration via a licensed hazardous waste contractor.

Scenario B: Glassware & Equipment Decontamination

Never wash contaminated glassware directly in the sink.

  • Rinse: Rinse glassware with Decon Solution A (prepared above).

  • Soak: Fully submerge items in a bath of Decon Solution A for 24 hours .

  • Verify: Check pH (should remain slightly basic).

  • Final Wash: Rinse with water and detergent. The rinsate can now be treated as standard aqueous chemical waste (check local regulations) or collected for halogenated disposal if unsure.

Scenario C: Spill Response (< 50 mL)
  • Evacuate & PPE: Isolate the area. Wear double nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 or respirator) is recommended if dust/aerosol is present.

  • Contain: Cover spill with a spill pillow or absorbent pads.

  • Deactivate: Gently pour Decon Solution A over the absorbent pads. Allow to sit for 30 minutes.

  • Collect: Scoop active material into a hazardous waste bag/pail. Label as "Debris contaminated with Alkylating Agent" .

  • Clean: Wipe surface 3x with Decon Solution A, then water.

Decision Logic Diagram (DOT Visualization)

DisposalWorkflow Start Waste Generation: 2-(2-Bromoethyl)-1-methylpyrrolidine TypeCheck Determine Waste Type Start->TypeCheck Liquid Liquid Waste (Mother Liquor / Solvent) TypeCheck->Liquid Bulk Liquid Solid Solid Waste (Contaminated Gloves / Silica) TypeCheck->Solid Solids/Debris Glass Contaminated Glassware TypeCheck->Glass Equipment Segregate Segregate: Halogenated Organic Waste Liquid->Segregate Solid->Segregate Decon Decontamination Step: Soak in 10% Na2S2O3 (24h) Glass->Decon Incinerate Disposal: High-Temp Incineration Segregate->Incinerate Wash Standard Wash Cycle Decon->Wash Wash->Incinerate Rinsate (Conservative)

Figure 1: Decision matrix for the safe segregation and disposal of alkylating agent waste.

Regulatory & Compliance Context

  • EPA (USA): While not explicitly P-listed, this compound meets the criteria for ignitability (if in solvent) and toxicity . Under 40 CFR 261, the generator is responsible for determining the hazard.

    • Recommendation: Classify as D001 (Ignitable) and D003 (Reactive) if applicable, or general Hazardous Waste.

  • GHS Labeling: Ensure waste containers carry the Skull and Crossbones and Corrosive pictograms.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12204005, 2-(2-Bromoethyl)-1-methylpyrrolidine. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling 2-(2-Bromoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and organic synthesis, 2-(2-Bromoethyl)-1-methylpyrrolidine (often utilized as its hydrobromide salt, CAS: 1421601-96-8) is a critical bifunctional building block used to introduce the 1-methylpyrrolidine pharmacophore into target molecules. However, its utility is inextricably linked to its primary hazard: it is a potent, highly reactive alkylating agent.

As a Senior Application Scientist, I have designed this technical guide to transcend basic safety data sheets. Here, we establish a self-validating operational framework that protects personnel by addressing the fundamental chemical causality of the hazards involved.

Mechanistic Causality of Hazard

The danger of 2-(2-Bromoethyl)-1-methylpyrrolidine lies in its bromoethyl moiety. The electronegative bromine atom withdraws electron density, leaving the adjacent primary carbon highly susceptible to bimolecular nucleophilic substitution (


). If exposed to human tissue, biological nucleophiles—such as the sulfhydryl groups of cellular proteins or the N7 position of guanine in DNA—will rapidly attack this electrophilic carbon[1]. This irreversible covalent alkylation leads to severe tissue necrosis, vesicant actions, and potential mutagenesis. Understanding this mechanism is paramount: we cannot simply "clean" this chemical; we must chemically deactivate it.

Quantitative PPE Specifications

Standard laboratory elastomers provide insufficient protection against halogenated organics. Alkyl bromides can permeate standard nitrile in minutes[2]. Therefore, barrier selection must be driven by quantitative breakthrough data.

Protective EquipmentRecommended SpecificationQuantitative Breakthrough TimeMechanistic Rationale & Causality
Primary Gloves PE/EVAL Laminate (e.g., Silver Shield)> 480 minutesEthylene vinyl alcohol (EVAL) provides a highly dense, polar barrier that physically blocks the diffusion of non-polar/halogenated alkyl bromides.
Secondary Gloves Heavy-duty Nitrile (8 mil)< 10 minutes[2]Worn strictly over laminate gloves to provide mechanical dexterity. Must be doffed immediately upon any chemical splash.
Eye/Face Protection Chemical Splash Goggles + Face ShieldN/A (Zero tolerance for exposure)Prevents aerosolized alkylating agents from reacting with the aqueous, nucleophile-rich environment of the cornea.
Respiratory & Engineering Class II Type B2 Fume HoodFace velocity: 80–120 fpm100% exhaust to the outside prevents the recirculation of volatile, mutagenic alkyl bromide vapors into the laboratory environment.

Standard Operating Procedure: Handling and Reaction Setup

To ensure trustworthiness, every operational step must minimize the vapor-phase and liquid-phase exposure windows.

Step 1: Pre-Operation Verification Ensure the fume hood is operating at a face velocity of at least 100 fpm. Prepare a 10% (w/v) aqueous Sodium Thiosulfate (


) quenching bath inside the hood prior to opening the reagent[2].

Step 2: Purging and Inerting 2-(2-Bromoethyl)-1-methylpyrrolidine can degrade via radical pathways if exposed to light and moisture. Purge the reaction vessel with inert gas (Argon or Nitrogen).

Step 3: Volumetric Transfer Using a gas-tight glass syringe equipped with a PTFE plunger, extract the required volume of the free base (or weigh the hydrobromide salt using anti-static spatulas). Avoid using standard plastic syringes, as the alkyl halide can leach plasticizers or permeate the barrel.

Step 4: Execution of Alkylation Introduce the reagent dropwise to the nucleophile solution at 0–5 °C to control the exothermic


 reaction and prevent the volatilization of the unreacted alkyl bromide.

Self-Validating Spill Response and Decontamination

If a spill occurs, mechanical wiping is insufficient and dangerous. We must exploit the chemical's


 reactivity to destroy it. Sodium thiosulfate is a highly polarizable, "soft" nucleophile that rapidly outcompetes biological nucleophiles[1].

Step 1: Immediate Containment Evacuate the immediate area. Do not attempt to wipe the spill with dry paper towels.

Step 2: Chemical Quenching Flood the spill zone with the pre-prepared 10% Sodium Thiosulfate solution[2].

Step 3: Self-Validating Neutralization The thiosulfate ion (


) attacks the bromoethyl carbon, displacing the bromide ion to form a Bunte salt (an S-alkyl thiosulfate). You can visually validate this process: the oily, immiscible droplets of the alkyl bromide will gradually dissolve into the aqueous phase as the highly water-soluble Bunte salt is formed.

Step 4: Agitation and Verification Allow a minimum contact time of 30 minutes. The disappearance of the organic layer confirms the neutralization of the alkylating hazard.

Step 5: Collection Absorb the neutralized aqueous mixture with an inert absorbent (e.g., vermiculite) and transfer it to a solid waste container.

Workflow Start 2-(2-Bromoethyl)-1-methylpyrrolidine Preparation PPE Don Advanced PPE (Laminate Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Class II / Type B2) PPE->Hood Reaction Execute Alkylation Reaction Hood->Reaction Spill Accidental Spill or Surface Contamination Reaction->Spill Incident Waste Segregate as Halogenated Organic Waste Reaction->Waste Normal Completion Quench Quench with 10% Sodium Thiosulfate Spill->Quench SN2 Neutralization Quench->Waste Safe Disposal

Workflow for safe handling and SN2-mediated thiosulfate decontamination.

Disposal Plan

Unreacted 2-(2-Bromoethyl)-1-methylpyrrolidine must never be disposed of directly into general organic waste, as it can indiscriminately alkylate other waste components, potentially generating heat or explosive gases.

  • Pre-Disposal Quenching: All residual reagent in reaction flasks or transfer syringes must be quenched with 10% Sodium Thiosulfate and stirred for 1 hour.

  • Waste Segregation: Once neutralized, the resulting mixture contains bromide salts and Bunte salts. This must be strictly segregated into "Halogenated Aqueous Waste" or "Halogenated Organic Waste" depending on the primary solvent used in the reaction.

  • Labeling: Clearly label the waste container with "Contains Neutralized Alkyl Bromides / Bunte Salts" to inform environmental health and safety (EHS) personnel of the chemical state.

References

  • Title: Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 Source: National Institutes of Health (PubMed) URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.